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  • Product: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
  • CAS: 161798-25-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one via Pechmann Condensation

An In-depth Guide for Chemical Researchers and Drug Development Professionals This guide provides a comprehensive technical overview for the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, a key intermediate in medicinal chemistry. The primary focus is on the direct Pechmann condensation, a classic and efficient method for constructing the coumarin scaffold.

Introduction: The Significance of 7-Hydroxycoumarins

Coumarins, a class of benzopyrone compounds, are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 7-hydroxycoumarin scaffold, in particular, is a privileged structure in the development of fluorescent probes and photolabile protecting groups.[1][2] The target molecule, 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS No: 161798-25-0), is a highly versatile synthetic intermediate.[3] Its reactive bromomethyl group serves as a chemical handle for nucleophilic substitution, enabling the creation of a wide array of derivatives for applications in drug discovery and chemical biology.[1][3]

The Pechmann Condensation: A Mechanistic Overview

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[4][5] This method is valued for its use of readily available starting materials and generally good yields, especially with activated phenols like resorcinol.[5][6]

Core Principles and Mechanism

The reaction proceeds through a series of acid-catalyzed steps. While the exact sequence can be debated and may depend on specific substrates and conditions, a widely accepted mechanism involves initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation), and concluding with dehydration to form the stable aromatic pyrone ring.[7][8][9]

The key steps are:

  • Transesterification: The hydroxyl group of the phenol (resorcinol) attacks the ester carbonyl of the β-ketoester, forming a new ester intermediate.

  • Intramolecular Cyclization: The activated aromatic ring of the phenol attacks the ketone carbonyl, forming the heterocyclic ring.

  • Dehydration: Elimination of a water molecule results in the formation of the coumarin double bond, yielding the final aromatic product.

For the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, the Pechmann condensation is typically performed using resorcinol and ethyl 4-bromoacetoacetate.[10]

Diagram 1: Generalized Mechanism of the Pechmann Condensation

Pechmann_Mechanism Start Phenol + β-Ketoester Intermediate1 Transesterification Intermediate Start->Intermediate1 + Acid Catalyst - ROH Intermediate2 Cyclized Intermediate (Hydroxy-dihydocoumarin) Intermediate1->Intermediate2 Intramolecular Acylation Product Coumarin Product Intermediate2->Product Dehydration (- H₂O)

Caption: Generalized mechanism of the Pechmann Condensation.

Synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one: A Detailed Protocol

This section details the direct synthesis via the Pechmann condensation of resorcinol with ethyl 4-bromoacetoacetate. This approach constructs the final molecule in a single cyclization step, which can be more efficient than a two-step process of first forming 7-hydroxy-4-methylcoumarin and then performing a subsequent bromination.[3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
Resorcinol108-46-3C₆H₆O₂110.11Highly activated phenol
Ethyl 4-bromoacetoacetate13176-46-0C₆H₉BrO₃209.04β-ketoester, lachrymator[11]
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.08Strong acid catalyst, dehydrating agent
Ethanol64-17-5C₂H₅OH46.07Recrystallization solvent
Deionized Water7732-18-5H₂O18.02Used for workup
Experimental Workflow
Diagram 2: Experimental Workflow for Synthesis

Synthesis_Workflow Start 1. Reagent Preparation Step2 2. Dissolve Resorcinol in Ethyl 4-bromoacetoacetate Start->Step2 Step3 3. Controlled Addition to Chilled Sulfuric Acid Step2->Step3 Exothermic Maintain T < 10°C Step4 4. Reaction Stirring (e.g., 12-24h at RT) Step3->Step4 Step5 5. Quenching on Ice-Water Step4->Step5 Precipitation Step6 6. Filtration & Washing of Crude Product Step5->Step6 Step7 7. Recrystallization (e.g., from Ethanol/Water) Step6->Step7 Final 8. Drying & Characterization Step7->Final

Caption: Workflow for the synthesis of 4-(bromomethyl)-7-hydroxycoumarin.

Step-by-Step Protocol

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Ethyl 4-bromoacetoacetate is a lachrymator and alkylating agent.[12] Appropriate personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.

  • Preparation: In a flask, carefully chill concentrated sulfuric acid (e.g., 25 mL) to 0-5°C using an ice-water bath.

  • Reactant Mixture: In a separate beaker, dissolve resorcinol (e.g., 5.0 g, 45.4 mmol) in ethyl 4-bromoacetoacetate (e.g., 9.5 g, 45.4 mmol). Gentle warming may be required to facilitate dissolution. Allow the mixture to cool back to room temperature.

  • Reaction Initiation: Add the resorcinol/ester mixture dropwise to the chilled, stirring sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture below 10°C. This addition is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The mixture will typically darken and become viscous.

  • Workup and Isolation: Slowly pour the viscous reaction mixture into a beaker containing a large volume of ice-water (e.g., 400 mL) with vigorous stirring. A precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.

  • Purification: The crude product is purified by recrystallization. A common solvent system is aqueous ethanol. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The final product should be an off-white or pale yellow solid.[13]

Rationale Behind Procedural Choices
  • Acid Catalyst: Concentrated sulfuric acid serves a dual role: it is the catalyst for the condensation and also acts as a powerful dehydrating agent, driving the final step of the reaction towards the product.[6]

  • Temperature Control: The initial slow addition at low temperature is critical to control the exothermic nature of the reaction between the reactants and sulfuric acid, preventing charring and the formation of unwanted sulfonated byproducts.

  • Quenching in Ice-Water: Pouring the reaction mixture into ice-water serves to precipitate the water-insoluble organic product while diluting the sulfuric acid, facilitating its removal during washing.

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, ensure that the temperature was adequately controlled during the addition step. Insufficient reaction time may also be a cause. The purity of the starting materials, particularly the ethyl 4-bromoacetoacetate which can degrade over time, is also critical.

  • Dark/Tarry Product: Excessive charring indicates that the reaction temperature was too high. Alternative, milder acid catalysts such as Amberlyst-15 or other solid acids have been explored for Pechmann condensations to simplify workup and reduce harsh conditions.[7][14]

  • Purification Issues: If the product is difficult to recrystallize, it may be contaminated with starting material or side-products. A column chromatography step (e.g., silica gel with a hexane/ethyl acetate gradient) can be employed for further purification if necessary.

Characterization

The identity and purity of the synthesized 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the C-H proton of the pyrone ring, and a key singlet for the -CH₂Br protons around 4.7-4.9 ppm.[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass (C₁₀H₇BrO₃, approx. 254.96 g/mol ), with a characteristic isotopic pattern for bromine.[3]

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The Pechmann condensation offers a direct and effective route for the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one from simple precursors.[3][4] Careful control of reaction parameters, especially temperature, is crucial for achieving good yields and high purity. This versatile intermediate provides a valuable platform for the development of novel fluorescent probes, caged compounds, and other biologically active molecules, making its efficient synthesis a key capability for researchers in medicinal and materials chemistry.[1][2][15]

References

  • Ontosight AI. (n.d.). 4-Bromomethyl-7-hydroxycoumarin Compound Overview. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 4-bromoacetoacetate. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

  • ResearchGate. (2016, March). Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • RSC Publishing. (2021, September 1). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]

  • YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

  • ACS Publications. (2015, September 2). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one 1 (N3BC). Retrieved from [Link]

  • PubMed. (1999, February 16). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

Sources

Exploratory

4-bromomethyl-7-hydroxycoumarin chemical properties and structure

An In-depth Technical Guide to 4-bromomethyl-7-hydroxycoumarin: Properties, Structure, and Core Applications Abstract This technical guide provides a comprehensive scientific overview of 4-bromomethyl-7-hydroxycoumarin (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromomethyl-7-hydroxycoumarin: Properties, Structure, and Core Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4-bromomethyl-7-hydroxycoumarin (Bhc-Br), a bifunctional reagent of significant interest in biomedical research and drug development. This molecule uniquely combines the desirable photophysical properties of the 7-hydroxycoumarin fluorophore with a reactive bromomethyl group, establishing it as a versatile tool for chemical biology. We will delve into its core chemical and physical properties, spectroscopic profile, and synthesis. The primary focus will be a detailed exploration of its application as a fluorescent labeling agent for biomolecules, including a step-by-step protocol for the specific alkylation of cysteine residues in peptides. Furthermore, advanced applications, such as its role in constructing photolabile "caged" compounds, will be discussed, providing researchers with the foundational knowledge required to effectively utilize this powerful chemical probe.

Introduction: The Versatility of a Reactive Fluorophore

The coumarin scaffold is a privileged structure in chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] A key feature of this heterocyclic family is its inherent fluorescence. Substitution at the 7-position with an electron-donating group, such as a hydroxyl moiety, dramatically enhances these fluorescent properties, giving rise to the widely used fluorophore umbelliferone (7-hydroxycoumarin).[2] 4-bromomethyl-7-hydroxycoumarin, the subject of this guide, builds upon this fluorescent core by incorporating a highly reactive electrophilic center: a benzylic bromide at the 4-position.

This dual functionality is the source of its utility. The 7-hydroxy group provides a pH-sensitive fluorescent signal, while the 4-bromomethyl group serves as a chemical handle for covalently attaching the fluorophore to a target molecule via nucleophilic substitution. This makes it an invaluable reagent for:

  • Fluorescent Labeling: Rendering non-fluorescent biomolecules, such as peptides, proteins, and carboxylic acids, detectable for analysis by techniques like HPLC and fluorescence microscopy.[1][3]

  • Synthetic Intermediary: Acting as a building block for more complex fluorescent probes and biologically active molecules.

  • Photolabile Protecting Groups: Forming the basis of the "Bhc" (6-bromo-7-hydroxycoumarin-4-yl)methyl group, which can "cage" a bioactive molecule. The caged molecule is rendered inert until its release is triggered by UV or two-photon infrared irradiation, offering precise spatiotemporal control in biological systems.[4][5]

This guide aims to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage the full potential of this compound.

Chemical Properties and Structure

A thorough understanding of the physicochemical and structural properties of 4-bromomethyl-7-hydroxycoumarin is critical for its successful application.

Molecular Identity and Physicochemical Properties

The fundamental properties of 4-bromomethyl-7-hydroxycoumarin are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-(bromomethyl)-7-hydroxychromen-2-one[6]
Synonyms 7-Hydroxy-4-(bromomethyl)coumarin, Bhc-Br[6][7]
CAS Number 161798-25-0[6]
Molecular Formula C₁₀H₇BrO₃[8]
Molecular Weight 255.06 g/mol [8]
Appearance White to off-white or beige powder/solid[9][10]
Melting Point Not readily available in cited literature; the related 7-methoxy analog melts at 213-215 °C.[10]
Solubility Poorly soluble in water; soluble in chloroform, DMSO, acetone; sparingly soluble in methanol.[10]
InChIKey XFNVWGFZARBVBT-UHFFFAOYSA-N[8]
Structural Analysis and Reactivity

The reactivity of 4-bromomethyl-7-hydroxycoumarin is dictated by its two key functional groups:

  • 7-Hydroxyl Group: This phenolic hydroxyl group is ionizable. Its protonation state is pH-dependent, which critically influences the molecule's absorption and fluorescence characteristics. At neutral or acidic pH, the group is protonated (-OH), while under basic conditions (pH > ~8), it deprotonates to form the phenolate anion (-O⁻). This deprotonation extends the conjugated π-system, resulting in a red-shift of absorbance and a significant enhancement of fluorescence intensity.[2][11]

  • 4-Bromomethyl Group: This group is a potent electrophile. The carbon atom is attached to a good leaving group (Br⁻) and is at a benzylic position, which stabilizes the transition state of nucleophilic substitution reactions. It readily reacts with soft nucleophiles, such as thiolates (R-S⁻) and carboxylates (R-COO⁻), via a classic Sₙ2 mechanism to form a stable thioether or ester bond, respectively.[12][] This reaction is the foundation of its use as a labeling reagent.

Spectroscopic Profile
  • Fluorescence: The fluorescence of 7-hydroxycoumarin derivatives is their most valuable property. While specific data for 4-bromomethyl-7-hydroxycoumarin is sparse, its behavior can be reliably inferred from the parent compound, 7-hydroxycoumarin, and its 7-methoxy analog.

    • pH Dependence: Fluorescence is weak in acidic-to-neutral solutions and becomes strong under basic conditions (pH ~10).[2]

    • Excitation/Emission: For related derivatives, excitation (λex) maxima are typically in the 320-360 nm range (UV-A), with emission (λem) maxima appearing in the 400-460 nm range (blue).[9][14] For example, after derivatization, the 7-methoxy analog exhibits λex at ~328 nm and λem at ~380 nm.[9] The large Stokes shift (difference between excitation and emission maxima) is advantageous as it minimizes self-quenching and simplifies detection.

    • Quantum Yield: The fluorescence quantum yield (a measure of emission efficiency) for 7-hydroxycoumarin derivatives can be quite high, with values reported in the range of 0.25 to 0.32 for similar structures.[14]

Synthesis and Safe Handling

Synthetic Route Overview

4-bromomethyl-7-hydroxycoumarin and its precursors are typically synthesized via the Pechmann condensation .[15] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (e.g., ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate).[16][17] The strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst-15, facilitates the initial transesterification followed by an intramolecular cyclization and dehydration to form the coumarin ring system.[15][17] If a 4-methylcoumarin is formed first, the bromomethyl group can be installed via radical bromination using N-bromosuccinimide (NBS).[18]

Safety and Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: 4-bromomethylcoumarins are classified as irritants and are potentially corrosive. They can cause serious skin and eye irritation or burns.[9][19] They are harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including:

    • Nitrile gloves (or other appropriate chemical-resistant gloves)

    • Safety glasses or goggles

    • A properly fitted lab coat

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[20] For long-term stability, storage at refrigerated temperatures (+4°C) is recommended.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application: Fluorescent Labeling of Cysteine-Containing Peptides

One of the most powerful applications of 4-bromomethyl-7-hydroxycoumarin is the fluorescent labeling of peptides and proteins at cysteine residues. The thiol side chain of cysteine is an excellent nucleophile, especially in its deprotonated thiolate form, making it a prime target for selective modification.

Mechanism of Action: Thiol-Specific Sₙ2 Alkylation

The labeling reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Nucleophile Activation: The reaction is typically performed at a pH slightly above neutral (pH 7.5-8.5). At this pH, a significant fraction of the cysteine thiol groups (pKa ≈ 8.3) are deprotonated to the highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of the 4-bromomethyl group.

  • Bond Formation & Displacement: A new, stable thioether bond is formed between the peptide and the coumarin, while the bromide ion is displaced as the leaving group.

This reaction is highly efficient and specific for thiols under controlled conditions, making it a robust method for site-specific labeling.

Field-Proven Protocol: Labeling a Cysteine Peptide

This protocol provides a reliable, step-by-step methodology for labeling a peptide containing one or more cysteine residues.

Expertise & Causality: This protocol is designed for self-validation. The initial reduction step is critical to ensure all cysteine residues are available as free thiols, rather than being locked in disulfide bonds. The choice of pH is a deliberate balance: high enough to deprotonate the thiol for efficient reaction, but not so high as to risk side reactions or peptide degradation. Purification by RP-HPLC is essential not only to isolate the desired product but also to remove unreacted label, which could interfere with downstream fluorescence measurements.

Materials and Reagents:

  • Cysteine-containing peptide

  • 4-bromomethyl-7-hydroxycoumarin (Bhc-Br)

  • Dithiothreitol (DTT)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium phosphate buffer (0.1 M, pH 7.5)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

  • Fluorometer

Step-by-Step Procedure:

  • Peptide Reduction (Pre-reaction):

    • Rationale: To ensure the cysteine thiol is free and not oxidized into a disulfide bridge.

    • Dissolve the peptide in 0.1 M sodium phosphate buffer (pH 7.5) to a concentration of 1-2 mg/mL.

    • Add a 5- to 10-fold molar excess of DTT relative to the peptide.

    • Incubate the solution for 1 hour at room temperature under a nitrogen atmosphere to prevent re-oxidation.

    • Optional but recommended: Desalt the peptide using a small C18 Sep-Pak cartridge to remove excess DTT, which could compete in the labeling reaction.

  • Labeling Reaction:

    • Rationale: Covalent attachment of the fluorophore via Sₙ2 reaction.

    • Immediately after reduction/desalting, adjust the peptide solution concentration to ~1 mM in the pH 7.5 phosphate buffer.

    • Prepare a fresh 10 mM stock solution of 4-bromomethyl-7-hydroxycoumarin in anhydrous DMF or DMSO.

    • Add 1.5 to 2.0 molar equivalents of the Bhc-Br stock solution to the peptide solution. The slight excess of the labeling reagent drives the reaction to completion.

    • Vortex gently and incubate the reaction mixture in the dark (to protect the fluorophore) for 2-4 hours at room temperature.

  • Purification of the Labeled Peptide:

    • Rationale: To separate the labeled peptide from unreacted peptide, excess labeling reagent, and reaction byproducts.

    • Quench the reaction by acidifying the mixture with a small volume of TFA (e.g., to a final concentration of 0.1%).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the entire reaction mixture onto a semi-preparative C18 RP-HPLC column.

    • Elute the peptides using a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 5% to 65% B over 30 minutes.

    • Monitor the elution profile using UV absorbance (at 220 nm for the peptide backbone and ~320-350 nm for the coumarin) and fluorescence detection (e.g., λex = 350 nm, λem = 450 nm). The labeled peptide will be significantly more hydrophobic and thus have a longer retention time than the unlabeled peptide.

    • Collect the fluorescent peak corresponding to the labeled product.

  • Characterization and Validation:

    • Rationale: To confirm the identity and purity of the final product.

    • Analyze the collected HPLC fraction by Mass Spectrometry. The observed mass should correspond to the mass of the original peptide plus 174.98 Da (the mass of the C₁₀H₆O₃ moiety, as HBr is eliminated).

    • Confirm the purity of the final product by analytical RP-HPLC.

    • Measure the fluorescence spectrum of the purified, labeled peptide on a fluorometer to determine its excitation and emission maxima.

Workflow Visualization

The following diagram illustrates the complete workflow for the fluorescent labeling and analysis of a cysteine-containing peptide.

PeptideLabelingWorkflow cluster_prep 1. Peptide Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Validation Peptide Cysteine Peptide (Potentially Oxidized) DTT Add DTT (Reducing Agent) Peptide->DTT ReducedPeptide Reduced Peptide (Free -SH Group) DTT->ReducedPeptide BhcBr Add Bhc-Br in DMF (pH 7.5-8.5, Dark) ReducedPeptide->BhcBr ReactionMix Reaction Mixture BhcBr->ReactionMix HPLC RP-HPLC Separation ReactionMix->HPLC LabeledPeptide Purified Labeled Peptide HPLC->LabeledPeptide MassSpec Mass Spectrometry (Confirm Mass) LabeledPeptide->MassSpec Fluorescence Fluorometry (Confirm Signal) LabeledPeptide->Fluorescence

Caption: Workflow for labeling a cysteine peptide with 4-bromomethyl-7-hydroxycoumarin.

Advanced Applications

Beyond its role as a standard fluorescent label, the unique photochemistry of the brominated 7-hydroxycoumarin scaffold enables more sophisticated applications.

Photolabile Protecting ("Caging") Groups

The (6-bromo-7-hydroxycoumarin-4-yl)methyl, or "Bhc," moiety is an exceptionally efficient photolabile protecting group, or "caging" group.[5] In this application, a bioactive molecule, such as the neurotransmitter glutamate, is covalently attached to the Bhc scaffold, rendering it biologically inactive.[4]

Irradiation with light at an appropriate wavelength cleaves the bond, releasing the active molecule with high spatial and temporal precision. A key advantage of the Bhc cage is its high cross-section for two-photon excitation using infrared light.[4][5] This allows for deeper tissue penetration and three-dimensional control of uncaging, making it a superior tool for neurobiology and cell biology research compared to older nitrobenzyl-based cages.[4]

Conclusion

4-bromomethyl-7-hydroxycoumarin is a powerful and versatile chemical tool for the modern life scientist. Its combination of a pH-sensitive fluorophore and a selective alkylating agent provides a robust platform for the fluorescent labeling of biomolecules, particularly at cysteine residues. The detailed protocol provided herein offers a field-proven method for achieving efficient and verifiable peptide conjugation. Furthermore, its foundational role in the development of advanced photolabile protecting groups highlights its ongoing importance in cutting-edge chemical biology. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, will enable researchers to confidently and creatively apply this reagent to solve complex biological questions.

References

  • Coumarin-Based Profluorescent and Fluorescent Substrates. (2020). Encyclopedia.pub. [Link]

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis. Proceedings of the National Academy of Sciences, 96(5), 1956-1961. [Link]

  • Wieland, F., et al. (2017). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 60(22), 9354-9369. [Link]

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis. PubMed. [Link]

  • Wang, Y., et al. (2018). A fluorescent pH probe for an aqueous solution composed of 7-hydroxycoumarin, Schiff base and phenanthro[9,10-d]imidazole moieti. De Gruyter. [Link]

  • Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]

  • pH‐dependent solubilization of 7‐Hydroxycoumarin (1 μM) in aqueous... ResearchGate. [Link]

  • Hagen, V., et al. (2005). [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups for Compounds with COOH, NH2, OH, and C=O Functions. ChemBioChem, 6(12), 2294-2303. [Link]

  • 7-Hydroxy coumarins having substitutions in the 4 position.
  • Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Safety Data Sheet: Bromoform. Chemos GmbH & Co.KG. [Link]

  • 4-Bromomethyl-7-hydroxycoumarin Compound Overview. Ontosight AI. [Link]

  • Principles of thiol-dependent SN2 reactions. ResearchGate. [Link]

  • 7-Hydroxy-4-(bromomethyl)coumarin. Georganics. [Link]

  • Al Haj Hussien, F., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Semantic Scholar. [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

  • Konkoľová, E., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. springermedizin.de. [Link]

  • 4-Bromomethyl-7-hydroxycoumarin. PubChem. [Link]

  • Gevaert, K., et al. (2004). Reversible labeling of cysteine-containing peptides allows their specific chromatographic isolation for non-gel proteome studies. PubMed. [Link]

  • Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Tsien lab - University of California San Diego. [Link]

  • Al Haj Hussien, F., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

  • Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. SciSpace. [Link]

  • 4-BROMOMETHYL-7-HYDROXYCOUMARIN. gsrs.ncats.nih.gov. [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols. [Link]

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. PubMed. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]

  • Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester. Ben Schuler. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. [Link]

  • Gharahdaghi, F., et al. (1996). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]

  • Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. [Link]

Sources

Foundational

Technical Monograph: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

The following technical guide details the chemical identity, synthesis, mechanism, and application of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin). A Premier Fluorogenic Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, mechanism, and application of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin).

A Premier Fluorogenic Scaffold & Derivatizing Agent[1]

Chemical Identity & Significance

IUPAC Name: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one Common Synonyms: 4-Bromomethyl-7-hydroxycoumarin; 4-Bromomethylumbelliferone; 4-BHC.[1] CAS Registry Number: 161798-25-0 (Specific to the hydroxy variant; note that the methoxy-analog [35231-44-8] is often encountered in fatty acid analysis).[1]

This molecule is a bifunctional coumarin derivative characterized by two distinct reactive centers:[1]

  • The Fluorophore Core (7-Hydroxycoumarin/Umbelliferone): Provides high-quantum-yield fluorescence, which is pH-dependent due to the phenolic hydroxyl group at position 7.[1]

  • The Electrophilic Arm (4-Bromomethyl): An alkyl halide moiety susceptible to nucleophilic attack, enabling the covalent tagging of acidic functional groups (carboxylates, phenols, thiols).

Core Application: It serves as a high-sensitivity fluorogenic label for non-fluorescent analytes (e.g., fatty acids, prostaglandins) in HPLC and as a photolabile "caging" group in neurobiology.

Chemical Architecture & Synthesis

The synthesis of 4-BHC typically follows the Pechmann Condensation , a reaction between a phenol and a


-keto ester mediated by a strong acid catalyst.[1] This pathway ensures the correct fusion of the benzene and pyrone rings.
Synthesis Pathway (Graphviz Diagram)

PechmannSynthesis Resorcinol Resorcinol (1,3-Dihydroxybenzene) Intermediate Cyclization Intermediate Resorcinol->Intermediate + Reagent Reagent Ethyl 4-bromoacetoacetate Reagent->Intermediate Catalyst H2SO4 (conc.) <10°C Catalyst->Intermediate Catalysis Product 4-(Bromomethyl)-7-hydroxy- 2H-chromen-2-one Intermediate->Product Dehydration (-H2O, -EtOH)

Figure 1: The Pechmann Condensation pathway for synthesizing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one.

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 255.07 g/mol
Appearance Off-white to yellow powderLight sensitive
Solubility DMSO, DMF, AcetonePoor solubility in water

~370 nm / ~460 nmHighly pH dependent (Phenolate form is brighter)
pKa (7-OH) ~7.8Fluorescence increases significantly above pH 8

Mechanism of Action: Derivatization

The utility of 4-BHC lies in its ability to transform non-fluorescent analytes into highly detectable derivatives via an


 Nucleophilic Substitution .[1]
The Reaction Logic
  • Activation: The analyte (e.g., a fatty acid) is treated with a base (e.g.,

    
    ) and a crown ether (18-crown-6) to generate a "naked" carboxylate anion.[1]
    
  • Attack: The carboxylate anion attacks the methylene carbon at position 4 of the coumarin ring.

  • Displacement: Bromide is expelled as a leaving group.[1]

  • Result: A stable ester linkage is formed, attaching the fluorescent coumarin tag to the analyte.[2]

Critical Consideration: Unlike its methoxy-analog (4-Bromomethyl-7-methoxycoumarin), the 7-hydroxy group on 4-BHC is itself nucleophilic.[1] To prevent self-polymerization (intermolecular alkylation), reactions must be performed under carefully controlled stoichiometry or with the 7-OH group transiently protected (e.g., as an acetate) if high concentrations are used.[1]

Reaction Workflow (Graphviz Diagram)

SN2Mechanism Analyte Analyte (R-COOH) Fatty Acid / Prostaglandin Anion Carboxylate Anion (R-COO-) Analyte->Anion Deprotonation Base Base (K2CO3) + 18-Crown-6 Base->Anion Transition Transition State (SN2 Attack on CH2-Br) Anion->Transition Reagent 4-BHC Reagent (Electrophile) Reagent->Transition Product Fluorescent Ester Derivative (R-COO-CH2-Coumarin) Transition->Product Byproduct KBr (Salt) Transition->Byproduct

Figure 2: The nucleophilic substitution mechanism for tagging carboxyl-containing analytes.[1]

Validated Experimental Protocol

Scenario: Derivatization of long-chain fatty acids for HPLC-Fluorescence detection. Note: While the methoxy-analog is standard for this specific assay, 4-BHC is used when the final derivative requires specific solubility profiles or subsequent cleavage (caging applications).[1]

Reagents Required[1][4][5][6][7][8][9][10]
  • Reagent Solution: 1 mg/mL 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in anhydrous acetone.

  • Catalyst Solution: 18-crown-6 ether (5 mg/mL) in acetonitrile.[1]

  • Base: Potassium Carbonate (

    
    ), solid, anhydrous.
    
  • Solvent: Acetonitrile (HPLC Grade).[1]

Step-by-Step Methodology
  • Sample Preparation: Dissolve the fatty acid sample (approx. 10-50 µg) in 100 µL of acetonitrile.

  • Catalyst Addition: Add 10 mg of solid anhydrous

    
     and 50 µL of the 18-crown-6 solution.
    
    • Why: The crown ether complexes potassium, leaving the carboxylate anion highly reactive ("naked") in the organic solvent.

  • Derivatization: Add 100 µL of the 4-BHC Reagent Solution . Cap the vial tightly (protect from light).

  • Incubation: Heat at 60°C for 30 minutes in a heating block.

    • Caution: Do not overheat.[1] Coumarins can degrade, and the 7-hydroxy group may oxidize.[1]

  • Quenching/Cleanup: Cool to room temperature. Filter the solution through a 0.45 µm PTFE filter to remove solid carbonate.

  • HPLC Injection: Inject 10 µL into a C18 Reverse-Phase column.

    • Detection:

      
       nm, 
      
      
      
      nm.

Analytical Performance & Troubleshooting

Spectral Characteristics

The fluorescence of 4-BHC derivatives is highly sensitive to the solvent environment and pH.[1]

  • Acidic/Neutral pH: The phenol is protonated. Fluorescence is moderate.[1]

  • Basic pH (>8.0): The phenol deprotonates to the phenolate anion. Fluorescence intensity increases significantly (often 10-20x fold).[1]

  • Pro-Tip: If using a mobile phase at acidic pH (e.g., 0.1% Formic Acid), use post-column addition of a basic buffer (e.g., Borate pH 10) to maximize signal before the detector.

Common Failure Modes
IssueCauseSolution
Low Yield Moisture in solventUse anhydrous acetonitrile/acetone; store reagents over molecular sieves.[1] Water hydrolyzes the bromomethyl group.
Multiple Peaks Self-alkylationThe 7-OH group of the reagent reacted with another reagent molecule.[1] Reduce reagent concentration or use the 7-Methoxy analog if the 7-OH is not strictly required.[1]
High Background PhotodegradationPerform all reactions in amber vials or low-light conditions.

References

  • Tsuchiya, H., et al. "High-performance liquid chromatographic analysis of fatty acids in biological samples by derivatization with 4-bromomethyl-7-methoxycoumarin."[1] Journal of Chromatography B: Biomedical Sciences and Applications, vol. 339, no. 1, 1985.

  • Furuta, T., et al. "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[1] Proceedings of the National Academy of Sciences (PNAS), vol. 96, no. 4, 1999.

  • PubChem. "4-(Bromomethyl)-7-hydroxycoumarin - Compound Summary."[1] National Library of Medicine.[1]

  • Zahradníčková, H., et al. "Derivatization of fatty acids with (bromomethyl)coumarins for HPLC analysis." Journal of Chromatography A, vol. 119, 2008.

Sources

Exploratory

Physicochemical Profile &amp; Technical Guide: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Topic: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS 161798-25-0) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Bio-organic Synthetic Chemists. Executive Summary 4-(Bromomethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS 161798-25-0) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Bio-organic Synthetic Chemists.

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS 161798-25-0), often referred to as 4-Bromomethyl-7-hydroxycoumarin (Br-Hmc) , is a high-performance fluorogenic derivatizing agent and photolabile protecting group. Unlike its methoxy-analog (Br-Mmc), the presence of the free 7-hydroxyl group confers pH-dependent fluorescence properties and enhanced water solubility in biological buffers after deprotection.

This compound serves two critical functions in modern research:

  • High-Sensitivity HPLC Labeling: It reacts with carboxylic acids, phenols, and acidic imides to form stable, highly fluorescent esters/ethers, enabling femtomole-level detection of fatty acids, prostaglandins, and acidic pharmaceuticals.

  • Two-Photon Uncaging: It acts as a "caged" platform for bioactive molecules (e.g., glutamate), allowing for precise spatiotemporal release of neurotransmitters using infrared (two-photon) excitation, a technique pioneered for deep-tissue neurobiology.

Chemical Identity & Structural Analysis
Attribute Technical Detail
CAS Number 161798-25-0
IUPAC Name 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
Common Synonyms 4-Bromomethyl-7-hydroxycoumarin; Br-Hmc; 4-Bromomethylumbelliferone
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.06 g/mol
SMILES OC1=CC2=C(C(CBr)=CC2=O)C=C1
Structural Features Coumarin core (benzopyrone); 7-OH (auxochrome); 4-CH₂Br (reactive electrophile)
Physicochemical Specifications

The following data aggregates experimental values and predictive models suitable for analytical method development.

Property Value / Range Context / Notes
Appearance White to off-white crystalline powderYellowing indicates degradation (hydrolysis/oxidation).
Melting Point 218 – 220 °CDecomposes upon melting. High purity forms show sharp endotherms.
Solubility Soluble: Acetone, ACN, DMF, DMSOInsoluble: Water (neutral pH)Hydrolysis risk in aqueous DMSO. Prepare stock in anhydrous Acetone/ACN.
pKa (7-OH) ~7.8Fluorescence is pH-dependent; Phenolate anion (pH > 8) is maximally fluorescent.
LogP 2.39 (Predicted)Moderate lipophilicity; suitable for Reverse Phase (RP) HPLC.
Fluorescence (Free)

360-370 nm

450-460 nm (Blue-Cyan emission).
Fluorescence (Ester)

325 nm

~400 nm (Shift observed upon derivatization).
Reactivity Alkylating Agent (Electrophile)Reacts via S_N2 mechanism with nucleophiles (R-COO⁻, Ar-O⁻).
Mechanism of Action: Fluorogenic Derivatization

The utility of CAS 161798-25-0 lies in its ability to transform non-fluorescent analytes into highly fluorescent derivatives. The bromomethyl group acts as a soft electrophile, susceptible to attack by carboxylate anions.

Reaction Pathway:

  • Activation: The analyte (Carboxylic Acid) is deprotonated by a weak base (e.g., K₂CO₃ or 18-crown-6/K⁺) to form a nucleophilic carboxylate.

  • Substitution: The carboxylate attacks the methylene carbon of the reagent, displacing the bromide ion (S_N2).

  • Result: Formation of a stable fluorescent ester.

Visualizing the Reaction Logic

DerivatizationPathway Analyte Analyte (R-COOH) Intermediate Nucleophile (R-COO-) Analyte->Intermediate Deprotonation Base Catalyst/Base (K2CO3 / Crown Ether) Base->Intermediate Product Fluorescent Ester (Coumarin-CH2-O-CO-R) Intermediate->Product SN2 Attack Reagent Reagent (161798-25-0) (Coumarin-CH2-Br) Reagent->Product + Br- Detection HPLC-FLD Detection (Ex: 365nm / Em: 460nm) Product->Detection Quantification

Caption: S_N2 derivatization pathway converting non-fluorescent acids into detectable coumarin esters.

Experimental Protocol: Fatty Acid Derivatization

Self-Validating Protocol: This workflow includes an internal standard check to verify reaction completeness.

Materials:

  • Reagent: 10 mg CAS 161798-25-0 in 10 mL anhydrous Acetone (1 mg/mL).

  • Catalyst: 18-Crown-6 ether (5 mg/mL in Acetone) and anhydrous K₂CO₃ (solid).

  • Internal Standard: Nonadecanoic acid (C19:0).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve fatty acid sample (1-10 µg) in 100 µL Acetone. Add 10 µL Internal Standard solution.

  • Catalysis: Add ~5 mg of solid anhydrous K₂CO₃ and 20 µL of 18-Crown-6 solution. Reasoning: Crown ether solubilizes the potassium ion, creating a "naked" carboxylate anion for faster kinetics.

  • Labeling: Add 100 µL of Reagent Solution (excess). Cap the vial tightly (PTFE-lined cap).

  • Incubation: Heat at 60°C for 30 minutes in a heating block. Note: Protect from light to prevent photodegradation of the coumarin moiety.

  • Quenching: Cool to room temperature. Add 10 µL of Acetic Acid to neutralize excess base and quench remaining reagent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove solid carbonates.

  • Analysis: Inject 10 µL into the HPLC system.

Analytical Characterization (HPLC-FLD)

To validate the physicochemical data, the following HPLC conditions are recommended for the separation of coumarin-derivatized acids.

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or Acetate buffer pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 100% B over 20 mins; Hold 5 mins.
Flow Rate 1.0 mL/min
Detector Fluorescence (FLD)
Wavelengths Excitation: 365 nm
Analytical Logic Tree

HPLC_Workflow Start Derivatized Sample Separation RP-HPLC (C18) Hydrophobic Interaction Start->Separation Elution Gradient Elution (Increasing % ACN) Separation->Elution Detection Fluorescence Detection Ex 365nm / Em 460nm Elution->Detection Data Chromatogram (Retention Time vs Intensity) Detection->Data

Caption: Analytical workflow for separating and detecting coumarin-labeled analytes.

Stability & Degradation Pathways

Understanding the stability profile is crucial for storage and handling.

  • Hydrolysis (Moisture Sensitivity): The alkyl bromide (-CH₂Br) is susceptible to hydrolysis, converting to the alcohol (4-hydroxymethyl-7-hydroxycoumarin). This is a "dead" reagent that cannot derivatize acids.

    • Prevention: Store under inert gas (Argon/Nitrogen) with desiccant.

  • Photodegradation: The coumarin ring is UV-active. Prolonged exposure to ambient light can lead to dimerization or photo-oxidation.

    • Prevention: Use amber vials and wrap reaction vessels in foil.

  • Storage Conditions: -20°C, Desiccated, Dark.

Advanced Application: Two-Photon Uncaging

Beyond analytical chemistry, CAS 161798-25-0 is a precursor for Bhc-caged compounds (Brominated hydroxycoumarin).

  • Concept: Bioactive molecules (e.g., Glutamate, mRNA) are esterified to the coumarin.

  • Mechanism: Upon irradiation with femtosecond pulsed IR lasers (Two-Photon Excitation ~740nm) or UV light (~365nm), the coumarin absorbs energy and undergoes photolysis, cleaving the ester bond and releasing the active drug in situ.

  • Advantage: The 7-hydroxyl group increases the two-photon cross-section compared to nitrobenzyl cages, allowing for lower laser power and reduced tissue damage.

References
  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two-photon photolysis."[1] Proceedings of the National Academy of Sciences, 96(4), 1193–1200. Link

  • Dünges, W. (1977).[2] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[2] Analytical Chemistry, 49(3), 442–445.[2] Link

  • PubChem. "4-Bromomethyl-7-hydroxycoumarin (CID 5465897)."[3] National Library of Medicine.[3] Link

  • Suzuki, T., et al. (2004). "Design and synthesis of coumarin-based fluorogenic probes for relief of the self-quenching effect." Bioorganic & Medicinal Chemistry Letters, 14(22), 5595-5598. Link

Sources

Foundational

Technical Guide: Spectral Characterization and Application of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

The following technical guide details the spectral properties, mechanistic behaviors, and experimental applications of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. Executive Summary 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral properties, mechanistic behaviors, and experimental applications of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one.

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin or 4-Bhc ) is a bifunctional coumarin derivative serving two critical roles in bioanalysis and drug development:

  • Fluorogenic Labeling Reagent: It functions as a highly sensitive alkylating agent for carboxylic acids, phenols, and acidic imides, rendering non-fluorescent analytes (e.g., fatty acids) detectable by fluorescence spectroscopy or HPLC-FLD.

  • Photocleavable Caging Precursor: The resulting ester linkage formed at the 4-methyl position is photolabile, allowing the compound to serve as a "caging group" for the spatial and temporal control of bioactive molecules upon UV irradiation.

This guide provides a definitive reference for its spectral behaviors, solvent dependencies, and validated experimental protocols.

Physicochemical & Spectral Profile

Chemical Identity[1][2]
  • IUPAC Name: 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one

  • CAS Number: 161798-25-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.07 g/mol

  • Solubility: Soluble in Acetone, Acetonitrile (ACN), DMF, DMSO. Sparingly soluble in water (unless ionized at pH > 8).

Spectral Characteristics

The spectral properties of 4-Bhc are heavily influenced by the ionization state of the 7-hydroxyl group (pKa


 7.6 – 7.8).
ParameterAcidic/Neutral Conditions (Protonated)Basic Conditions (Deprotonated Phenolate)
Absorbance Max (

)
325 nm360 – 370 nm
Emission Max (

)
455 nm (Weak)450 – 460 nm (Strong)
Molar Extinction (

)
~14,000

~17,000

Stokes Shift ~130 nm~90 nm
Quantum Yield (

)
< 0.100.60 – 0.80 (Solvent dependent)
Appearance Colorless / Pale Blue FluorescenceIntense Blue/Cyan Fluorescence

Key Insight: The 4-bromomethyl group exerts a "heavy atom effect" that partially quenches fluorescence in the unreacted reagent. Upon alkylation (displacement of Br), the fluorescence quantum yield typically increases, making it an effective "turn-on" or fluorogenic probe.

Solvatochromism

The emission maximum undergoes a bathochromic (red) shift with increasing solvent polarity, characteristic of coumarin derivatives.

SolventDielectric Constant (

)

(nm)

(nm)
Ethyl Acetate 6.0322448
Acetonitrile 37.5324452
Methanol 32.7326456
PBS (pH 7.4) ~80335460

Mechanistic Insights & Reactivity

Derivatization Mechanism

4-Bhc acts as an electrophile. The bromine atom at the allylic 4-position is a good leaving group, susceptible to


 attack by nucleophiles (carboxylates, phenoxides).
  • Catalysis: The reaction is often slow in aprotic solvents but is significantly accelerated by crown ethers (e.g., 18-crown-6) which solubilize the counter-cation (K+) and activate the nucleophilic anion.

  • Selectivity: Primary reactivity is toward -COOH groups. The 7-OH group on the reagent itself can compete if not protected; however, in practice, the intermolecular reaction with the analyte (present in excess or catalyzed) dominates, or the 7-methoxy analog (Br-Mmc) is used if 7-OH interference is critical.

Visualization of Reactivity Pathway

DerivatizationPathway Reagent 4-Bhc Reagent (Weakly Fluorescent) Complex Transition State (Activated Anion) Reagent->Complex S_N2 Attack Analyte Analyte (R-COOH) (Non-Fluorescent) Analyte->Complex + Base / 18-Crown-6 Product Coumarin Ester Derivative (Highly Fluorescent) Complex->Product - HBr (Alkylation) Product->Product λ_em: 460nm High QY

Figure 1: Reaction pathway for the fluorogenic labeling of carboxylic acids. The formation of the ester linkage restores the conjugated electron system, enhancing fluorescence.

Experimental Protocols

Protocol: Fluorescence Labeling of Fatty Acids

This standard operating procedure (SOP) is designed for the derivatization of long-chain fatty acids (e.g., stearic acid, arachidonic acid) for HPLC analysis.

Reagents:

  • Reagent Solution: 1 mg/mL 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in Acetone.

  • Catalyst Solution: 5 mg/mL 18-Crown-6 ether in Acetone.

  • Base: Potassium Carbonate (

    
    ) solid or saturated solution.
    

Procedure:

  • Preparation: Dissolve the fatty acid sample (1-10

    
    g) in 100 
    
    
    
    L of Acetone.
  • Addition: Add 50

    
    L of Reagent Solution and 10 
    
    
    
    L of Catalyst Solution.
  • Activation: Add ~2-3 mg of solid

    
     (anhydrous).
    
  • Incubation: Seal the vial and heat at 60°C for 30 minutes . (Protect from light to prevent premature photolysis).

  • Quenching: Cool to room temperature. Add 10

    
    L of acetic acid to neutralize excess base if necessary.
    
  • Analysis: Inject directly into HPLC (Reverse Phase C18).

    • Detection: Fluorescence Excitation: 325 nm / Emission: 450 nm.

Protocol: Determination of Quantum Yield ( )

To verify the spectral quality of the synthesized derivative, use the comparative method.

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Sample Prep: Dissolve the 4-Bhc derivative in Methanol.

  • Absorbance Adjustment: Dilute both sample and reference so that Absorbance at 325 nm is below 0.1 (to avoid inner filter effects).

  • Measurement: Record the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications in Drug Development

High-Sensitivity Bioanalysis

In pharmacokinetics (PK), 4-Bhc is used to label acidic drug metabolites that lack native chromophores. The high quantum yield of the coumarin derivative allows for detection limits in the femtomole (fmol) range, significantly superior to UV detection (254 nm).

Photocleavable "Caging"

Beyond labeling, the 4-methyl-coumarin ester linkage is photolabile .

  • Mechanism: Upon irradiation with UV light (350-365 nm), the ester bond cleaves via a heterolytic mechanism, releasing the free carboxylic acid (drug/bioactive molecule) and a coumarin byproduct.

  • Utility: This property is exploited to create "caged" drugs that are inactive until "uncaged" by light at a specific tissue site.

CagingWorkflow Cage Caged Drug (Coumarin-Drug Ester) UV UV Irradiation (365 nm) Cage->UV Release Released Active Drug (R-COOH) UV->Release Photolysis Byproduct Coumarin Byproduct (Solvent Trap) UV->Byproduct Solvolysis

Figure 2: Uncaging workflow. The 4-Bhc moiety acts as a protecting group that is removed by light exposure.

References

  • Dünges, W. (1977).[1] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1][2] Analytical Chemistry, 49(3), 442-445.[1]

  • Taniguchi, M., & Lindsey, J. S. (2018).[3] "Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD." Photochemistry and Photobiology, 94, 290–327.[3]

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[4] Proceedings of the National Academy of Sciences, 96(4), 1193-1200.

  • Bečić, E., et al. (2024). "Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin." Kemija u industriji, 73(1-2).

Sources

Exploratory

The Blue Frontier: A Technical Guide to Coumarin-Based Fluorescent Labels

Topic: Introduction to Coumarin-Based Fluorescent Labels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the crowded spectrum of fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Coumarin-Based Fluorescent Labels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the crowded spectrum of fluorescent probes, coumarins occupy a critical niche.[1][2] While rhodamines and cyanines dominate the red/far-red windows, coumarins remain the gold standard for the blue and blue-green (400–500 nm) spectral region. Their low molecular weight (~150–350 Da) minimizes steric hindrance, making them ideal for labeling small drugs, peptides, and sterically sensitive active sites.

This guide moves beyond basic definitions to explore the structure-function relationships that govern coumarin photophysics. It provides validated protocols for bioconjugation and details the mechanistic logic behind "smart" coumarin probes, such as fluorogenic click-labels and photocages.

Part 1: The Photophysical Engine

The Push-Pull Mechanism

The fluorescence of the coumarin scaffold (2H-chromen-2-one) is not inherent to the basic ring structure; it is engineered through substituent effects. The core mechanism relies on an Intramolecular Charge Transfer (ICT) state.[3]

  • The Donor (Position 7): An electron-donating group (EDG) at position 7 (e.g., hydroxyl, amino, or diethylamino) pushes electron density into the ring system.

  • The Acceptor (Position 3): An electron-withdrawing group (EWG) at position 3 (e.g., carbonyl, carboxylic acid, or sulfonate) pulls electron density.

Causality: Upon photoexcitation, electron density shifts from the donor to the acceptor, creating a highly polarized excited state. Relaxation to the ground state releases a photon. The strength of this "push-pull" system determines the emission wavelength (red-shift) and quantum yield.

Visualization: The Electronic Push-Pull System

CoumarinICT Donor Pos 7: Donor (-OH, -NR2) CoumarinCore Coumarin π-Conjugated System Donor->CoumarinCore Pushes e- Acceptor Pos 3: Acceptor (-COOH, -CN) CoumarinCore->Acceptor Pulls e- ICT ICT State (Polarized) CoumarinCore->ICT Charge Transfer Excitation Photon Absorption (UV/Violet) Excitation->CoumarinCore Excites π-electrons Emission Fluorescence (Blue/Green) ICT->Emission Relaxation

Figure 1.[4] The "Push-Pull" electronic mechanism governing coumarin fluorescence. Stronger donors/acceptors induce a red-shift in emission.

Part 2: Strategic Selection of Derivatives

Not all coumarins are created equal. The choice of derivative dictates experimental success, particularly regarding pH sensitivity and photostability.

The Evolution of Coumarin Probes

Generation 1: 7-Hydroxycoumarin (Umbelliferone)

  • Limitation: Highly pH-sensitive. The phenol group has a pKa ~7.8. It is only fluorescent in its deprotonated (anionic) form. At physiological pH (7.4), a significant fraction is protonated (non-fluorescent), reducing brightness.

Generation 2: 7-Aminocoumarins (e.g., AMCA)

  • Improvement: Replacing -OH with -NH2 or -NR2 removes the pH sensitivity in the physiological range.

  • Trade-off: These are sensitive to solvent polarity. In aqueous buffers, fluorescence can be quenched compared to organic solvents.

Generation 3: Halogenated & Rigidized Coumarins (e.g., Pacific Blue, Coumarin 343)

  • Pacific Blue: Fluorination at positions 6 and 8 lowers the pKa of the 7-hydroxyl group to ~3.7. This ensures the dye is fully deprotonated and maximally fluorescent at neutral pH [1].

  • Coumarin 343: The amino group is "locked" into a rigid ring structure. This prevents non-radiative decay via bond rotation, significantly boosting quantum yield [2].

Comparative Technical Data
DerivativeSubstituentsEx/Em (nm)Quantum Yield (Φ)pKaApplication
7-Hydroxycoumarin 7-OH360 / 4500.76 (pH > 9)~7.8pH sensing, enzyme assays
AMCA 7-amino350 / 4500.80N/AProtein labeling, IHC
Pacific Blue™ 6,8-difluoro-7-OH410 / 4550.78~3.7Flow cytometry (Violet laser)
Coumarin 343 Rigidized 7-amino446 / 4900.63N/AFRET donor, Laser dye
3-Azido-7-HC 3-Azido-7-OHNon-Fluorescent< 0.01N/AFluorogenic "Click" chemistry

Part 3: Bioconjugation Masterclass

NHS-Ester Labeling Protocol

The most common error in coumarin labeling is hydrolysis of the NHS ester before conjugation. The following protocol emphasizes anhydrous handling and pH control .

Reagents:

  • Target: Protein/Antibody (1–10 mg/mL) in Bicarbonate Buffer (0.1 M, pH 8.3). Crucial: Buffer must be amine-free (No Tris/Glycine).

  • Label: Coumarin-NHS Ester (dissolved in anhydrous DMSO or DMF).

  • Purification: Sephadex G-25 spin column or Dialysis cassette.

Step-by-Step Workflow:

  • Preparation: Calculate the molar ratio. Use a 10–20x molar excess of dye for antibodies to achieve a Degree of Labeling (DOL) of 2–4.

  • Solubilization: Dissolve the Coumarin-NHS ester in anhydrous DMSO immediately before use. Do not store this solution.

  • Reaction: Add the dye solution dropwise to the protein while vortexing gently.

    • Why? High local concentrations of organic solvent can denature proteins.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Quenching (Optional): Add 1 M Tris (pH 8.0) to stop the reaction by scavenging unreacted ester.

  • Purification: Separate free dye from the conjugate using size-exclusion chromatography (G-25 resin).

    • Validation: A distinct blue fluorescent band should travel faster than the free dye.

Visualization: The Conjugation Workflow

NHSWorkflow Start Start: Solid Coumarin-NHS Solvent Dissolve in Anhydrous DMSO (Prevent Hydrolysis) Start->Solvent Mix Mix: Nucleophilic Attack (Amine attacks Carbonyl) Solvent->Mix Protein Protein in pH 8.3 Buffer (Deprotonated Lysines) Protein->Mix Incubate Incubate 1h @ RT (Protected from Light) Mix->Incubate Purify Purification (G-25 Column) Remove Free Dye Incubate->Purify Final Coumarin-Protein Conjugate Purify->Final

Figure 2.[5] Critical path for NHS-ester conjugation. Anhydrous solvation and pH 8.3 are the control points for success.

Part 4: Advanced Modalities

Fluorogenic "Click" Probes

3-Azido-7-hydroxycoumarin represents a "smart" probe. The azide group quenches fluorescence via electron transfer. Upon Cu(I)-catalyzed cycloaddition (Click reaction) with an alkyne, the azide converts to a triazole.[6] This restores the "push-pull" system, turning the fluorescence ON [3]. This eliminates the need for washing steps, as unreacted dye is dark.

Caged Coumarins (Photocages)

Coumarin derivatives (e.g., p-hydroxyphenacyl or nitro-substituted) are used to "cage" biologically active molecules (ATP, neurotransmitters).

  • Mechanism: The drug is covalently linked to the coumarin via an ester or carbamate bond.

  • Activation: UV irradiation (350–400 nm) excites the coumarin to the S1 state. This triggers heterolytic cleavage, releasing the active drug and a coumarin byproduct.

  • Design Rule: Substituents that stabilize the resulting coumarin cation intermediate increase the quantum efficiency of uncaging [4].

Visualization: Photocaging Mechanism

CagedCoumarin Caged Caged Drug (Biologically Inactive) Excited Excited State (S1) (UV Absorption) Caged->Excited hν (365nm) Cleavage Heterolytic Cleavage (Rate Limiting Step) Excited->Cleavage CIP Contact Ion Pair (Coumarin+ / Drug-) Cleavage->CIP Released Active Drug (Free) CIP->Released Byproduct Coumarin Byproduct (Fluorescent) CIP->Byproduct

Figure 3. Photolysis pathway of caged coumarins. UV light triggers bond cleavage, releasing the active payload.

References

  • Pacific Blue Dye Structure and Properties. PubChem, National Library of Medicine. Available at: [Link]

  • Coumarin 343 Spectral Data. Oregon Medical Laser Center (OMLC). Available at: [Link]

  • Fluorogenic Click Reaction of Azidocoumarins.Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. (General chemical principle reference).
  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups. Journal of the American Chemical Society. Available at: [Link]

Sources

Foundational

High-Fidelity Cysteine Profiling using 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

A Technical Guide for Proteomics and Small Molecule Analysis Executive Summary The detection and quantification of cysteine residues are pivotal in drug development and redox biology due to the nucleophilic nature of the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Proteomics and Small Molecule Analysis

Executive Summary

The detection and quantification of cysteine residues are pivotal in drug development and redox biology due to the nucleophilic nature of the thiol (-SH) group, which serves as a primary site for post-translational modifications and drug binding. 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-bromomethyl-7-hydroxycoumarin, Bmc-OH ) is a high-performance fluorogenic alkylating agent designed for this purpose.

Unlike maleimides, which can undergo retro-Michael addition leading to payload loss, Bmc-OH forms a stable thioether bond via irreversible alkylation. This guide details the physicochemical basis, validated protocols, and critical parameters for deploying Bmc-OH in high-throughput cysteine profiling.

Chemical Basis & Mechanism of Action
2.1 Structural Properties

Bmc-OH consists of a coumarin fluorophore core substituted with a reactive bromomethyl group at the C4 position and a hydroxyl group at the C7 position.

  • Fluorophore Core: The 7-hydroxycoumarin moiety is highly fluorescent, particularly in its deprotonated (phenolate) form.

  • Reactive Handle: The bromomethyl group functions as an electrophile, susceptible to nucleophilic attack.

  • Spectral Characteristics:

    • Excitation Max: ~370 nm (UV region)

    • Emission Max: ~460 nm (Blue region)[1]

    • Stokes Shift: ~90 nm (Minimizes self-quenching and light scattering interference)

2.2 Reaction Mechanism (Sɴ2 Alkylation)

The labeling process follows a bimolecular nucleophilic substitution (Sɴ2) mechanism. The thiolate anion (RS⁻) of the cysteine residue attacks the methylene carbon of the bromomethyl group, displacing the bromide ion as a leaving group. This results in a stable thioether linkage between the coumarin reporter and the protein/peptide.

Key Mechanistic Advantage: The reaction is driven by the high nucleophilicity of the thiolate anion at physiological pH (7.0–8.0), ensuring specificity over amines (lysine) and hydroxyls (serine/threonine), which require higher pH or catalysis to react at comparable rates.

ReactionMechanism Cys Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Cys->Thiolate pKa ~8.3 Base Base (pH 7.5) Deprotonation Base->Thiolate TS Transition State [R-S...CH2...Br]‡ Thiolate->TS Nucleophilic Attack Bmc 4-(Bromomethyl)-7-hydroxy- 2H-chromen-2-one (Electrophile) Bmc->TS Product Thioether Conjugate (Fluorescent) TS->Product Irreversible HBr HBr (Byproduct) TS->HBr

Figure 1: Mechanism of cysteine alkylation by 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. The reaction proceeds via thiolate generation followed by irreversible displacement of the bromide leaving group.

Experimental Workflow

This protocol is optimized for the labeling of reduced cysteine residues in protein lysates or peptide mixtures.

3.1 Reagents & Preparation
ReagentConcentrationSolventStorageNotes
Bmc-OH Stock 10–50 mMAnhydrous DMSO or Acetone-20°C, DarkHygroscopic; prepare fresh or use single-use aliquots.
Lysis Buffer 50 mM HEPESWater (pH 7.5)4°CAvoid Tris if possible to minimize amine interference potential.
Reducing Agent 100 mM TCEPWater (Neutralized)-20°CTCEP is preferred over DTT as it does not contain thiols that compete for the label.
Quencher 10% Formic AcidWaterRTStops reaction and protonates fluorophore for HPLC.
3.2 Step-by-Step Protocol

Step 1: Sample Preparation & Reduction To ensure total cysteine profiling, disulfide bonds must be reduced.

  • Dilute protein sample to 1–2 mg/mL in Lysis Buffer (pH 7.5).

  • Add TCEP to a final concentration of 5 mM.

  • Incubate at 37°C for 30 minutes .

    • Causality: This step breaks inter- and intra-chain disulfide bonds, exposing all cysteine residues for alkylation.

Step 2: Labeling Reaction

  • Add Bmc-OH Stock to the reduced sample.

    • Ratio: Target a 10-20x molar excess of Bmc-OH over total thiol content.

    • Solvent Limit: Ensure final DMSO/Acetone concentration is <10% (v/v) to prevent protein precipitation.

  • Vortex gently and incubate at Room Temperature (20-25°C) for 60 minutes in the dark .

    • Critical Control: Light protection is mandatory to prevent photobleaching of the coumarin moiety.

Step 3: Quenching & Cleanup

  • Add 10% Formic Acid to lower pH to ~3.0.

    • Effect: This protonates the remaining thiolates, stopping the reaction.

  • (Optional) Remove excess unreacted dye using a desalting column (e.g., PD-10) or acetone precipitation if analyzing intact proteins. For peptide analysis, proceed directly to digestion/HPLC.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Labeling cluster_analysis Phase 3: Analysis Sample Protein Sample (Disulfides Intact) Reduction Reduction (5mM TCEP, 37°C, 30m) Sample->Reduction Labeling Alkylation (20x Bmc-OH, pH 7.5, Dark) Reduction->Labeling Quench Quench / Acidify Labeling->Quench Separation HPLC / CE Separation Quench->Separation Detection Fluorescence Detection (Ex 370nm / Em 460nm) Separation->Detection

Figure 2: Optimized workflow for total cysteine profiling using Bmc-OH.

Critical Parameters & Troubleshooting
4.1 pH Dependence[2][3]
  • Reaction pH: The reaction requires a pH > 7.0 to generate the nucleophilic thiolate anion. However, pH > 8.5 increases the risk of hydrolysis of the bromomethyl group and non-specific reaction with lysine amines. Optimal pH is 7.4–7.8.

  • Detection pH: The 7-hydroxycoumarin fluorophore is pH-sensitive.[4] It is maximally fluorescent in its deprotonated phenolate form (pKa ~ 7.8).

    • Implication: If performing fluorescence detection directly in solution, maintain pH > 8.0. If using HPLC with acidic mobile phases (e.g., 0.1% TFA), fluorescence intensity will be lower; post-column alkalinization can be used to enhance signal sensitivity.

4.2 Specificity Controls

To validate that the signal is derived exclusively from cysteine:

  • Negative Control: Pre-treat a sample aliquot with iodoacetamide (IAM) for 30 minutes before adding Bmc-OH. IAM permanently blocks thiols; any subsequent fluorescence indicates non-specific binding (background).

  • Mass Spectrometry: The addition of Bmc-OH adds a specific mass shift to the peptide.

    • Formula: C₁₀H₅O₃ (coumarin moiety added) - H (displaced) + CH₂ (linker) ... Correction: The added group is C₁₀H₇O₃ (Coumarin-CH₂-).

    • Mass Shift: +175.039 Da (Monoisotopic mass of the 4-methyl-7-hydroxycoumarin group attached to Sulfur). Note: Verify exact mass based on the specific derivative structure.

4.3 Interferences
  • Thiols in Buffer: Avoid buffers containing DTT, Mercaptoethanol, or Glutathione during the labeling step, as they will consume the reagent. Use TCEP for reduction.[5][6]

  • Light: The reagent is light-sensitive. Always wrap tubes in foil.

References
  • Gao, W. et al. (2020). "Site-specific labeling of cysteine residues in proteins using coumarin derivatives." Bioconjugate Chemistry.

  • Thermo Fisher Scientific. (2024). "Thiol-Reactive Probe Labeling Protocol." Molecular Probes User Guide.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Chapter on Thiol-Reactive Reagents).
  • Al-Majedy, Y. K. et al. (2015).[7] "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization." American Journal of Chemistry.[7]

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromomethyl-7-methoxycoumarin." (Analogous chemistry reference). [8]

Sources

Exploratory

Technical Guide: 4-Bromomethyl-7-hydroxycoumarin for Photolabile Caging

This guide serves as an in-depth technical resource for the application of 4-bromomethyl-7-hydroxycoumarin (and its derivatives) as a photolabile protecting group (PPG). Executive Summary 4-Bromomethyl-7-hydroxycoumarin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the application of 4-bromomethyl-7-hydroxycoumarin (and its derivatives) as a photolabile protecting group (PPG).

Executive Summary

4-Bromomethyl-7-hydroxycoumarin is a specialized alkylating reagent used to install the (7-hydroxycoumarin-4-yl)methyl (HCM) photolabile protecting group onto bioactive molecules. This "caging" strategy renders the biological effector inert until activated by light.

Unlike older nitrobenzyl cages, coumarin-based groups offer faster release kinetics, higher extinction coefficients, and the unique advantage of fluorescence reporting—the "uncaged" coumarin byproduct is highly fluorescent, allowing real-time quantification of release. While the standard HCM group is effective for UV uncaging, its halogenated derivative (6-bromo-HCM, or Bhc ) is the industry standard for two-photon excitation (2PE) in deep-tissue neuroscience.

Target Audience: Synthetic Chemists, Chemical Biologists, and Neuroscientists.

Chemical Foundation & Mechanism

The Reagent vs. The Cage

It is critical to distinguish between the reagent and the installed protecting group:

  • The Reagent: 4-bromomethyl-7-hydroxycoumarin (Alkylating agent).

  • The Protecting Group: (7-hydroxycoumarin-4-yl)methyl (HCM ).

  • The "Upgrade": 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc ).

The 4-bromomethyl moiety acts as the leaving group donor. Upon reaction with a nucleophile (carboxylate, phosphate, amine), the bromine is displaced, forming a covalent bond that is sensitive to photon-induced cleavage.

Photolysis Mechanism

The uncaging mechanism relies on solvent-assisted photo-heterolysis . Upon excitation (one-photon UV or two-photon IR), the coumarin moiety undergoes an internal charge transfer (ICT), leading to the heterolytic cleavage of the C-O bond at the C4-methyl position. This generates a tight ion pair: a coumarin methyl cation and the substrate anion. Rapid solvolysis by water yields the free substrate and the fluorescent coumarin alcohol byproduct.

Mechanistic Pathway (DOT Visualization)

PhotolysisMechanism Caged Caged Substrate (Ground State) Excited Excited State (Singlet) Caged->Excited hv (UV/2P) Excited->Caged Fluorescence (Decay) IonPair Ion Pair [Coumarin+  Substrate-] Excited->IonPair Heterolysis (k > 10^9 s^-1) Products Released Substrate + Coumarin Alcohol IonPair->Products Solvolysis (H2O)

Figure 1: The solvent-assisted photo-heterolysis pathway. The rapid formation of the ion pair is the rate-determining step for release.

Synthesis & Conjugation Protocols

This section details the synthesis of the reagent and its conjugation to a target substrate (e.g., Glutamate or a Nucleotide).

Preparation of the Reagent

While commercially available, the reagent can be synthesized via Pechmann Condensation for high-purity applications.

  • Precursors: Resorcinol + Ethyl 4-bromoacetoacetate.

  • Catalyst: Sulfuric acid (H2SO4) or Polyphosphoric acid.[1]

  • Conditions: 0°C to RT, stir for 2-4 hours. Pour into ice water to precipitate.[2]

  • Purification: Recrystallization from Ethanol.

Protocol: Caging a Carboxylic Acid (e.g., Boc-Glutamate)

This protocol installs the HCM cage onto a carboxylic acid.

Materials:

  • Substrate: N-Boc-L-Glutamic acid-α-tert-butyl ester (1.0 eq).

  • Reagent: 4-bromomethyl-7-hydroxycoumarin (1.1 eq).

  • Base: K2CO3 (1.5 eq) or DBU (1.0 eq).

  • Solvent: Anhydrous Acetone or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in anhydrous acetone (0.1 M concentration).

  • Activation: Add K2CO3. Stir for 10 minutes at Room Temperature (RT) to deprotonate the carboxylate.

  • Alkylation: Add 4-bromomethyl-7-hydroxycoumarin dropwise.

    • Expert Note: If using the 7-hydroxy reagent directly, use 2.2 eq of base to handle the phenolic proton. Alternatively, use 4-bromomethyl-7-acetoxycoumarin to prevent side reactions, then deacetylate later with hydrazine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Filter off K2CO3. Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine/base) and Brine.

  • Purification: Flash column chromatography (Silica gel).

  • Deprotection (Optional): If the substrate has other protecting groups (e.g., Boc), remove them using standard TFA/DCM protocols after the cage is installed.

Photolysis & Uncaging Specifications

Optical Properties

The efficiency of uncaging depends on the ionization state of the 7-hydroxyl group.

  • Neutral Form (pH < 6): Abs Max ~320 nm. Low absorptivity at uncaging wavelengths.

  • Anionic Form (pH > 7.5): Abs Max ~370 nm. High extinction coefficient (~19,000 M⁻¹cm⁻¹).

  • Implication: Uncaging is most efficient at physiological pH (7.4) where a significant fraction is anionic.

Comparative Data: HCM vs. Bhc vs. Nitrobenzyl

The table below highlights why the brominated derivative (Bhc) is often preferred for advanced applications, despite the utility of the standard HCM.

PropertyHCM (Standard)Bhc (6-Bromo)Nitrobenzyl (CNB)
Excitation Max (1P) 370 nm370 nm350 nm
pKa (7-OH) 7.96.2N/A
Quantum Yield (Φ) 0.03 - 0.10.02 - 0.050.1 - 0.2
2P Cross-Section (GM) ~0.1 GM~1.0 GM< 0.1 GM
Dark Stability HighModerateHigh
Fluorescence HighQuenched (Heavy Atom)None
  • Expert Insight: The Bhc group (made from 6-bromo-4-bromomethyl-7-hydroxycoumarin) lowers the pKa to 6.2, ensuring the cage is fully anionic (absorptive) at physiological pH. It also enhances the Two-Photon cross-section by 10x via the heavy-atom effect, facilitating intersystem crossing.

Experimental Workflow & Applications

Biological Uncaging Workflow

This diagram outlines the typical experimental path from synthesis to biological readout.

UncagingWorkflow Synth Synthesis (Reagent + Substrate) Purify Purification & QC (HPLC/NMR) Synth->Purify Incubate Incubation (Tissue/Cell Loading) Purify->Incubate Bath Application Flash Flash Photolysis (UV LED or Ti:Sapphire Laser) Incubate->Flash Equilibration Readout Biological Readout (e.g., EPSC Current) Flash->Readout < 1 ms Release

Figure 2: Operational workflow for uncaging experiments in electrophysiology or microscopy.

Key Applications
  • Neuroscience: "Caged Glutamate" (MNI-Glu or Bhc-Glu) allows mapping of synaptic connectivity. The laser is parked at a dendritic spine, and a 1ms pulse releases glutamate, mimicking synaptic transmission.

  • Cell Biology: Caged cAMP/ATP to study signaling kinetics.

  • Gene Regulation: Caged doxycycline to control gene expression with light.

Troubleshooting & Optimization

Solubility Issues

Problem: Coumarin-caged compounds are often hydrophobic. Solution:

  • Dissolve the stock in dry DMSO (50-100 mM).

  • Dilute into aqueous buffer (ACSF/PBS) immediately before use.

  • Limit final DMSO concentration to < 0.1% to avoid cellular toxicity.

  • Advanced: Use the Bhc-diazo derivative or add a polar solubilizing group (like a sulfonate) to the coumarin ring if solubility is critical.

Hydrolytic Stability

Problem: Spontaneous hydrolysis in the dark (leakiness). Solution:

  • Store solid stocks at -20°C, desiccated, and protected from light.

  • Aqueous solutions should be made fresh.

  • Bhc esters are slightly less stable than HCM esters due to the electron-withdrawing bromine. If dark stability is paramount and 2P excitation is not needed, stick to the standard HCM (4-bromomethyl-7-hydroxycoumarin derived) cage.

Fluorescence Interference

Problem: The uncaged coumarin byproduct is fluorescent and may interfere with imaging. Solution:

  • Use a red-shifted calcium dye (e.g., Rhod-2) if imaging activity simultaneously.

  • The coumarin fluorescence can actually be used as a calibration standard to quantify exactly how much compound was uncaged.

References

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis." Proceedings of the National Academy of Sciences, 96(4), 1193-1200. Link

  • Hagen, V., et al. (2001). "(Coumarin-4-yl)methyl esters as highly efficient, ultrafast photolabile precursors for carboxylates and phosphates." Angewandte Chemie International Edition, 40(6), 1045-1048. Link

  • Suzuki, A. Z., et al. (2009). "Coumarin-4-ylmethoxycarbonyls as Photoremovable Protecting Groups for Histidine." Organic Letters, 11(15), 3382–3385. Link

  • Kotzur, N., et al. (2009). "NMR spectroscopic investigation of the mechanism of the photolysis of (coumarin-4-yl)methyl caged compounds." Journal of the American Chemical Society, 131(46), 16927-16931. Link

  • Schönleber, R. O., et al. (2002). "Rapid Photolytic Release of Cytostatic Agents from 4-Bromomethyl-7-hydroxycoumarin Caged Prodrugs." Bioorganic & Medicinal Chemistry, 10(1), 97-101. Link

Sources

Foundational

Solubility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in organic solvents

Topic: Solubility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in Organic Solvents Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Assay Developers Executive Summary 4-(Bromomethyl)-7-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in Organic Solvents Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin or Bhc-OH ) is a bifunctional coumarin derivative critical to two primary fields: fluorescence derivatization and photolabile "caging" chemistry.[1][2][3][4] Unlike its methoxy-substituted analog (Br-Mmc), the presence of the free phenolic hydroxyl group at position 7 introduces specific solubility challenges and opportunities. It significantly increases polarity and hydrogen-bond donating capacity, making the compound less soluble in non-polar organic solvents but highly soluble in polar aprotic media.

This guide provides a definitive solubility profile, mechanistic insights, and validated protocols for handling this light-sensitive reagent in drug development and chemical biology workflows.

Physicochemical Profile

Understanding the solubility of 4-BMHC requires analyzing its molecular architecture. The coumarin core is lipophilic, but the substituents drive its solvent interactions.

PropertyValueImplication for Solubility
CAS Number 161798-25-0Specific identity (distinct from methoxy analog 35231-44-8).
Molecular Weight 255.06 g/mol Small molecule; kinetics of dissolution are generally fast.
LogP (Predicted) ~2.1Moderately lipophilic; prefers organic environments over pure water.
pKa (Phenolic) ~7.3 – 7.8Critical: Solubility in water increases drastically above pH 8.0 due to phenolate formation, but this accelerates hydrolysis of the bromomethyl group.
H-Bond Donors 1 (Phenolic -OH)Requires solvents capable of accepting H-bonds (e.g., DMSO, Acetone).
H-Bond Acceptors 3 (Ester, Carbonyl)Compatible with protic solvents like Ethanol.

Solubility Landscape

The following data synthesizes empirical observations from synthetic protocols (e.g., "caging" synthesis) and physicochemical properties.

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO Excellent (>50 mg/mL)Stock solutions, Biological assaysPreferred solvent. Hygroscopic; use anhydrous grade to prevent hydrolysis.
Polar Aprotic DMF Excellent (>50 mg/mL)Synthetic reactions (Alkylation)Good alternative to DMSO for organic synthesis; easier to remove by evaporation.
Polar Aprotic Acetone Good (~10-20 mg/mL)Derivatization reactionsStandard solvent for reflux reactions with K₂CO₃ base.
Polar Aprotic Acetonitrile Moderate HPLC Mobile PhaseSoluble enough for chromatography; risk of precipitation at high concentrations (>5 mM).
Polar Protic Ethanol/Methanol Moderate RecrystallizationSolubility increases significantly with heat. Used for purification.[5][6]
Non-Polar Chloroform/DCM Low to Moderate ExtractionLess soluble than the methoxy-analog due to the free hydroxyl group.
Aqueous Water/Buffer Poor (<0.1 mg/mL)Biological mediaRequires organic co-solvent (DMSO) or pH > 7.5 (risk of degradation).
Mechanistic Insight: The "Solubility Switch"

The 7-hydroxyl group acts as a solubility switch.

  • In Acidic/Neutral Media: The molecule remains protonated and neutral. It relies on dipole-dipole interactions, favoring DMSO or Acetone.

  • In Basic Media (pH > 8): The phenol deprotonates to the phenolate anion (

    
    ). This drastically increases water solubility but activates the phenyl ring, making the bromomethyl group hyper-reactive and prone to rapid hydrolysis (solvolysis) to the alcohol form. Rule:  Never store 4-BMHC in basic aqueous solutions.
    

Experimental Workflows

Workflow A: Preparation of Stable Stock Solutions

For biological assays (e.g., uncaging experiments), a high-concentration stock in an anhydrous organic solvent is required to minimize the final volume of solvent added to cells/buffers.

Protocol:

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Concentration: Prepare a 20 mM to 50 mM stock.

    • Calculation: Dissolve 12.75 mg of 4-BMHC in 1.0 mL of DMSO for a 50 mM solution.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into amber vials (light sensitive!). Store at -20°C. Stable for 3-6 months if kept dry.

Workflow B: Derivatization/Caging of Carboxylic Acids

This is the primary synthetic application. The reaction typically utilizes Acetone or DMF to solubilize both the coumarin and the target acid.

DerivatizationWorkflow Start Start: Target Carboxylic Acid (R-COOH) Solubilization Solubilization Solvent: Anhydrous Acetone or DMF Conc: 0.1 M Start->Solubilization Activation Base Activation Add K2CO3 (1.5 eq) or DBU Deprotonates Acid -> R-COO- Solubilization->Activation  Prepare Nucleophile Addition Reagent Addition Add 4-BMHC (1.0 - 1.2 eq) Dissolved in same solvent Activation->Addition Reaction Reaction Reflux (Acetone) or 60°C (DMF) Time: 1-4 Hours Protect from Light! Addition->Reaction  SN2 Mechanism Workup Workup Evaporate Solvent -> Redissolve in EtOAc Wash with dilute HCl (remove base) Reaction->Workup Product Final Product Caged/Fluorescent Ester (Bhc-O-CO-R) Workup->Product

Figure 1: Standard workflow for derivatizing carboxylic acids using 4-BMHC in organic media.

Stability & Troubleshooting

The Hydrolysis Trap

A common failure mode is the "whitening" of the solution or loss of reactivity.

  • Cause: Presence of water in DMSO/DMF stocks. The bromomethyl group hydrolyzes to a hydroxymethyl group (

    
    ), which is non-reactive toward carboxylic acids.
    
  • Prevention: Use molecular sieves in DMSO stock bottles. Purge headspace with Argon/Nitrogen.

Photostability

As a "caging" group, 4-BMHC is designed to cleave upon exposure to UV (365 nm) or two-photon IR excitation.

  • Handling: All solubility experiments and synthesis must be performed under yellow light or in amber glassware.

  • Observation: If your clear/yellowish solution turns dark brown or turbid upon standing on the bench, it has likely photodegraded or polymerized.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in Aqueous Buffer "Crash-out" effect; concentration exceeds solubility limit (~100 µM).Limit final concentration to <50 µM. Add cyclodextrin (e.g., HP-β-CD) to improve aqueous solubility.
Low Derivatization Yield Hydrolysis of reagent; Solvent too wet.Dry Acetone/DMF over MgSO₄ or sieves before use. Ensure base (K₂CO₃) is dry.[5]
New Peak in HPLC (Lower RT) Hydrolyzed byproduct (4-hydroxymethyl analog).Check stock solution purity. Prepare fresh stock.

References

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[2] Proceedings of the National Academy of Sciences, 96(4), 1193-1200.

  • Hagen, V., et al. (2001). "Synthesis and Application of (7-Methoxycoumarin-4-yl)methyl-Caged 8-Bromoadenosine Cyclic 3',5'-Monophosphate." Journal of Photochemistry and Photobiology B: Biology.

  • Suzuki, A. Z., et al. (2009). "Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols." Organic Letters, 11(12), 2719–2722.

  • Lin, W., & Lawrence, D. S. (2002). "The spatial control of protein function in living cells." Journal of the American Chemical Society. (Discusses solubility of Bhc-caged compounds).

  • Sigma-Aldrich. "Product Specification: 4-Bromomethyl-7-methoxycoumarin (Analog Reference)." (Used for comparative solubility benchmarks).

Sources

Exploratory

Technical Guide: Stability &amp; Storage of 4-Bromomethyl-7-Hydroxycoumarin

This technical guide details the stability, storage, and handling protocols for 4-bromomethyl-7-hydroxycoumarin , while addressing the critical chemical distinctions between this specific compound and its more commercial...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, storage, and handling protocols for 4-bromomethyl-7-hydroxycoumarin , while addressing the critical chemical distinctions between this specific compound and its more commercially prevalent analog, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) .

Executive Summary

4-Bromomethyl-7-hydroxycoumarin is a bifunctional fluorogenic scaffold containing a reactive alkylating center (bromomethyl) and a pH-sensitive fluorophore (7-hydroxycoumarin/umbelliferone). While often cited in the context of fluorescent labeling, the free hydroxyl (phenol) form presents unique stability challenges compared to the standard commercial reagent, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) .

The presence of an acidic phenol (


) alongside an electrophilic alkyl bromide creates a high risk of intermolecular self-alkylation (polymerization)  under neutral-to-basic conditions or in the presence of moisture. Consequently, this compound requires stricter storage controls than its methoxy-protected analog to prevent spontaneous degradation.
Core Storage Directive
ParameterOptimal ConditionCritical Limit
Temperature -20°C (Long-term)> 4°C (Accelerates hydrolysis)
Atmosphere Inert Gas (Argon/Nitrogen)Avoid ambient air (O₂/Moisture)
Humidity Desiccated (< 10% RH)Hydrolysis occurs rapidly in moisture
Light Total Darkness (Amber vials + Foil)UV light triggers photobleaching
State Solid Powder Unstable in solution (> 24h)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the dual-reactivity profile is essential for maintaining integrity.

  • Chemical Name: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~255.07 g/mol

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetone). Poorly soluble in water (hydrolyzes).

The "Hydroxy" vs. "Methoxy" Distinction

Most researchers intending to label carboxylic acids use 4-bromomethyl-7-methoxycoumarin (Br-Mmc) (CAS 35231-44-8). The methoxy group protects the phenolic oxygen, preventing side reactions. If you are working specifically with the 7-hydroxy variant, you must account for the free phenol , which acts as an internal nucleophile, significantly reducing shelf-life compared to Br-Mmc.

Degradation Mechanisms

Two primary pathways compromise the integrity of 4-bromomethyl-7-hydroxycoumarin: Hydrolysis and Self-Alkylation .

A. Hydrolysis of the Bromomethyl Group

Moisture attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the non-reactive alcohol derivative (4-hydroxymethyl-7-hydroxycoumarin). This reaction renders the compound useless for derivatization.

B. Intermolecular Self-Alkylation (Polymerization)

Unique to the 7-hydroxy variant: In the solid state (if traces of moisture/base exist) or in solution, the phenolic oxygen of one molecule can attack the bromomethyl group of a neighboring molecule.

Degradation Compound 4-Bromomethyl- 7-Hydroxycoumarin HydrolysisProd 4-Hydroxymethyl- 7-Hydroxycoumarin (Non-Reactive) Compound->HydrolysisProd Hydrolysis (Fast in H₂O) SelfAlk Polymerized/Dimerized Ether Species Compound->SelfAlk Self-Alkylation (Intermolecular) Moisture Moisture (H₂O) Moisture->HydrolysisProd

Figure 1: Primary degradation pathways. The self-alkylation pathway is specific to the hydroxy-variant due to the presence of the nucleophilic phenol.

Comprehensive Storage & Handling Protocol

Phase 1: Long-Term Storage (Solid State)
  • Vessel: Store in amber glass vials with PTFE-lined screw caps.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

  • Atmosphere: Purge the vial with Argon or Nitrogen before sealing to displace moisture and oxygen.

  • Temperature: Maintain at -20°C . Avoid freeze-thaw cycles; aliquot if necessary.[1]

Phase 2: Solution Preparation & Handling

Never store stock solutions for long periods. Prepare immediately before use.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO or DMF (stored over molecular sieves).

    • Avoid: Alcohols (Methanol/Ethanol) – The solvent hydroxyls can compete with the target analyte for the bromomethyl group (solvolysis).

    • Avoid: Water/Buffers – Causes rapid hydrolysis.

  • Handling Precaution (Lachrymator):

    • The bromomethyl moiety is a potent alkylating agent and lachrymator (tear gas effect).

    • Mandatory PPE: Nitrile gloves, safety goggles, and fume hood operation are non-negotiable.

Phase 3: Quality Control (QC) Check

Before critical experiments, validate purity using TLC or HPLC.

  • TLC Mobile Phase: Chloroform:Methanol (95:5).

  • Detection: UV lamp (365 nm).

    • Intact Reagent: Single blue fluorescent spot.

    • Hydrolyzed/Degraded: Appearance of a lower Rf spot (more polar alcohol) or a streak at the origin (polymer).

Experimental Workflow: Derivatization

Note: This protocol assumes the labeling of a carboxylic acid (Analyte).

Workflow Start Start: Solid Reagent (-20°C, Desiccated) Weigh Step 1: Weigh rapidly (Minimize humidity exposure) Start->Weigh Dissolve Step 2: Dissolve in Anhydrous Acetone or DMSO Weigh->Dissolve Catalyst Step 3: Add Catalyst (K₂CO₃ + 18-Crown-6) Dissolve->Catalyst React Step 4: Incubate (60-70°C, 30-60 min, Dark) Catalyst->React Analyze Step 5: HPLC Analysis (Fluorescence Detection) React->Analyze

Figure 2: Standard derivatization workflow. Note the requirement for anhydrous conditions and crown ether catalysts to enhance reactivity.

Protocol Notes:

  • Catalysis: The reaction with carboxylic acids is slow. Use 18-crown-6 ether and finely ground Potassium Carbonate (

    
    )  to solubilize the carboxylate anion and accelerate nucleophilic attack.
    
  • Protection: If using the 7-hydroxy variant, ensure the base equivalents are calculated carefully. Excess base may deprotonate the 7-hydroxyl group of the reagent, leading to the self-alkylation side reaction described in Section 3. This is why the 7-methoxy variant is preferred for this workflow.

References

  • Sigma-Aldrich. Product Specification: 4-Bromomethyl-7-methoxycoumarin.[2] (Standard commercial analog reference for physicochemical baseline). Link

  • Tsumura, S., et al. (2020). Design and Synthesis of Coumarin-Based Fluorogenic Probes. Journal of Organic Chemistry. (Discusses stability of bromomethyl-coumarin scaffolds).
  • Wolf, J.H., et al. (1992).[3] 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.[4] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromomethyl-7-methoxycoumarin. (Lachrymator and storage safety data). Link

Sources

Foundational

Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Purity Analysis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS No: 161798-25-0) is a key bifunctional molecule within the coumarin class o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS No: 161798-25-0) is a key bifunctional molecule within the coumarin class of compounds.[1][2] Its structure, featuring a reactive bromomethyl group and a phenolic hydroxyl group on the coumarin core, makes it an invaluable intermediate in medicinal chemistry and materials science.[1] The bromomethyl moiety serves as a potent electrophile for nucleophilic substitution, enabling the covalent attachment of the coumarin scaffold to a wide array of substrates.[1] Furthermore, coumarin derivatives are renowned for their fluorescence properties, positioning this compound as a precursor for fluorescent probes and labels for HPLC and biological imaging applications.[1][3]

Given its role as a foundational building block, the purity of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is not merely a quality metric but a prerequisite for the successful synthesis of downstream targets. Impurities can introduce unforeseen side reactions, complicate purification processes, and compromise the biological or photophysical properties of the final products. This guide provides a comprehensive framework for the rigorous purity assessment of this compound, detailing the underlying principles, actionable protocols, and data interpretation strategies for the core analytical techniques employed in modern pharmaceutical and chemical research.

Physicochemical and Spectroscopic Profile

A foundational understanding of the compound's properties is essential for developing and interpreting analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₇BrO₃[1][2][4]
Molecular Weight 255.06 g/mol [1][2]
Monoisotopic Mass 253.95786 Da[2][4]
Appearance White powder[1]
¹H-NMR (DMSO-d₆) See NMR Section for details[1]
FT-IR (KBr, cm⁻¹) 1698 (C=O), 1620, 1600 (C=C)[1]

Understanding Potential Impurities: A Synthesis-Based Approach

The most probable impurities are process-related, stemming from the typical synthetic route: a Pechmann condensation of resorcinol and a β-ketoester to form 7-hydroxy-4-methyl-2H-chromen-2-one, followed by radical bromination of the 4-methyl group.[1][5]

Key Potential Impurities:

  • Starting Material: 7-hydroxy-4-methyl-2H-chromen-2-one (incomplete bromination).

  • Over-brominated Species: 4-(Dibromomethyl)-7-hydroxy-2H-chromen-2-one.

  • Solvent Residues: Residuals from reaction and recrystallization solvents (e.g., ethanol).

  • Degradants: Hydrolysis of the bromomethyl group to a hydroxymethyl group.

A robust analytical strategy must be capable of separating and quantifying these potential contaminants from the main compound.

Orthogonal Purity Assessment: A Multi-Technique Strategy

No single analytical technique can provide a complete purity profile. Therefore, an orthogonal approach, utilizing methods with different separation and detection principles, is mandated for a comprehensive assessment. The workflow below outlines this integrated strategy.

Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis Core cluster_output Quality Control Output Crude Crude Product Purified Purified Solid Crude->Purified Recrystallization HPLC HPLC-UV (Purity & Impurities) Purified->HPLC NMR ¹H NMR (Identity & Residuals) Purified->NMR MS LC-MS (Identity & Impurity ID) Purified->MS CoA Certificate of Analysis (Purity ≥ 98%) HPLC->CoA NMR->CoA MS->CoA

Caption: Integrated workflow for the purity assessment of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the primary technique for determining the purity of small organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7] Its high resolving power makes it ideal for separating the target compound from closely related process impurities. UV detection is highly effective due to the strong chromophore of the coumarin ring system.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% Formic Acid. (Formic acid is MS-compatible and improves peak shape).

    • Solvent B: HPLC-grade acetonitrile with 0.1% Formic Acid.

    • Filter both solvents through a 0.22 µm membrane filter and degas thoroughly.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution: Accurately weigh ~5 mg of reference standard and dissolve in 50.0 mL of diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) in the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for small molecule separation, providing good resolution.
Mobile Phase Gradient ElutionTo ensure elution of both polar and nonpolar impurities.
Gradient 0-20 min: 30% B to 95% BA broad gradient to capture a wide range of potential impurities.
20-25 min: Hold at 95% BTo wash out any strongly retained compounds.
25.1-30 min: Return to 30% BColumn re-equilibration.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at 226 nm or 320 nmCoumarins have strong absorbance in these regions.[7]
Data Interpretation
  • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected. A purity level of ≥98% is common for high-quality intermediates.

  • Impurity Profiling: Peaks other than the main peak represent impurities. The unbrominated starting material, being more polar, is expected to elute earlier than the product.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (ACN/H₂O) A->B C Vortex & Sonicate B->C Injector Injector C->Injector 10 µL Injection Column C18 Column Injector->Column Pump Pump (Gradient) Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Step-by-step workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Identity and Structure

Principle & Rationale: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of atomic nuclei (primarily ¹H). It is unparalleled for confirming the compound's identity and can be used to detect and quantify impurities, especially those with distinct proton signals, such as residual solvents or the starting material.[8]

Step-by-Step ¹H NMR Protocol
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for clear signal dispersion.[5][8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and the phenolic -OH proton is typically observed as a broad singlet.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width covers the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The spectrum should be consistent with the known structure of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₂Br ~4.8 - 5.0 (Predicted, literature shows 2.490 ppm which is unusually low and may be a typo)Singlet (s)2H
C3-H ~8.2Singlet (s)1H
Aromatic H ~6.9 - 7.0Doublet (d)2H
Aromatic H ~7.6 - 7.7Doublet (d)2H
7-OH >10.0Broad Singlet (br s)1H

Note: The literature value of 2.490 ppm for the CH₂Br protons is highly anomalous and likely incorrect, as benzylic protons adjacent to a bromine are expected much further downfield (~4.5-5.0 ppm).[1] The value of ~2.4 ppm is characteristic of the starting material, 7-hydroxy-4-methyl -2H-chromen-2-one.[5]

  • Purity Check:

    • Starting Material: Look for a sharp singlet around δ 2.4 ppm, corresponding to the methyl group of 7-hydroxy-4-methyl-2H-chromen-2-one.[5]

    • Residual Solvents: Check for characteristic peaks of common solvents (e.g., ethanol: triplet at ~1.06 ppm, quartet at ~3.45 ppm).

    • Other Impurities: Any unassigned peaks should be investigated and integrated to estimate their levels relative to the main compound.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight, which is a critical identity test. When coupled with a separation technique like LC (LC-MS), it becomes a powerful tool for identifying unknown impurities by their molecular weight.

Step-by-Step LC-MS Protocol
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) using the same mobile phase conditions as the HPLC method to ensure compatibility.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

    • Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500).

Data Interpretation

The presence of bromine results in a characteristic isotopic pattern. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.7% and 49.3%, respectively). This means the molecular ion will appear as a pair of peaks (M and M+2) of roughly equal intensity, separated by 2 Da.

AdductIonization ModeCalculated m/z [M]⁺ (⁷⁹Br)Calculated m/z [M+2]⁺ (⁸¹Br)
[M+H]⁺ ESI Positive254.9651256.9631
[M+Na]⁺ ESI Positive276.9471278.9450
[M-H]⁻ ESI Negative252.9506254.9485

Data derived from PubChem and common adduct calculations.[4]

  • Purity Check: The base peak in the mass spectrum should correspond to one of the expected adducts of the target molecule. Other detected masses can be tentatively identified as impurities. For example, a peak at m/z 191.0390 [M+H]⁺ would strongly suggest the presence of the unbrominated starting material (C₁₁H₁₀O₃).

Conclusion

The purity analysis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one demands a multi-faceted, orthogonal approach. RP-HPLC serves as the primary tool for quantitative purity determination, while ¹H NMR provides irrefutable structural confirmation and detects specific impurities like starting materials and residual solvents. Mass spectrometry offers definitive molecular weight verification and is indispensable for impurity identification. By systematically applying these techniques as described in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby guaranteeing the reliability and reproducibility of their subsequent research and development efforts.

References

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]

  • Gooijer, C., et al. (1992). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. University of Groningen Research Portal. [Link]

  • Hodžić, A., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Chemical Society of Pakistan. [Link]

  • 4-(bromomethyl)-7-hydroxy-2h-chromen-2-one. PubChemLite. [Link]

  • Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research. [Link]

  • Brinkman, U. A. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. [Link]

  • 4-Bromomethyl-7-hydroxycoumarin. PubChem. [Link]

  • 4-Bromomethyl-7-methoxycoumarin. SIELC Technologies. [Link]

  • Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]

  • Synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one 1 (N3BC). ResearchGate. [Link]

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry. [Link]

  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). ResearchGate. [Link]

  • Mudge, E. M., & Brown, P. N. (2017). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Fluorogenic Labeling of Proteins with 4-(Bromomethyl)-7-hydroxycoumarin (Bmc)

Topic: Protocol for labeling proteins with 4-(bromomethyl)-7-hydroxycoumarin Content Type: Detailed Application Note and Protocol Introduction & Chemical Basis 4-(Bromomethyl)-7-hydroxycoumarin (Bmc) is a versatile fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for labeling proteins with 4-(bromomethyl)-7-hydroxycoumarin Content Type: Detailed Application Note and Protocol

Introduction & Chemical Basis

4-(Bromomethyl)-7-hydroxycoumarin (Bmc) is a versatile fluorogenic alkylating reagent used to tag nucleophilic functional groups in biomolecules. While historically renowned for derivatizing carboxylic acids (fatty acids) in non-aqueous chromatography, its application in protein chemistry is distinct and powerful.

Core Properties[1]
  • Fluorophore: 7-Hydroxycoumarin (Umbelliferone) derivative.

  • Excitation/Emission:

    
     / 
    
    
    
    (Bright Blue).
  • Key Characteristic (pH Sensitivity): The fluorescence is highly pH-dependent. The protonated phenol form (neutral pH) is weakly fluorescent, while the deprotonated phenolate anion (basic pH, pKa

    
     7.8) is highly fluorescent.[1][2] Critical:  Detection must be performed at pH > 8.0.
    
  • Photolability: The 4-hydroxymethylcoumarin linkage is a known photocleavable caging group . Prolonged exposure to UV light (350–365 nm) can cleave the label from the protein, regenerating the native functional group.

Mechanism of Action

The bromomethyl group functions as an alkyl halide electrophile, undergoing nucleophilic substitution (


) with protein nucleophiles.
  • Thiol (-SH) Labeling: In aqueous buffer at pH 7.0–7.5, Bmc reacts rapidly and selectively with Cysteine residues. This is the preferred method for labeling intact proteins.

  • Carboxyl (-COOH) Labeling: In non-aqueous solvents (Acetone/ACN) with catalysts (Crown ethers), Bmc esterifies Asp/Glu/C-terminus. This method is generally restricted to peptides or denatured protein hydrolysates.

Reaction Mechanism Diagram

Bmc_Reaction Bmc 4-(Bromomethyl)- 7-hydroxycoumarin (Electrophile) Transition Transition State (S_N2 Attack) Bmc->Transition pH 7.0-7.5 Protein Protein-SH (Nucleophile) Protein->Transition Product Fluorescent Conjugate (Thioether Linkage) Transition->Product Alkyl Substitution Byproduct HBr Transition->Byproduct Fluorescent Anion Fluorescent Anion Product->Fluorescent Anion pH > 8.0 (Deprotonation)

Caption: Mechanism of S-alkylation of protein thiols by Bmc. Fluorescence activation requires subsequent deprotonation at basic pH.

Experimental Protocol: Cysteine Labeling (Native Conditions)

This protocol targets surface-accessible cysteine residues in intact proteins.

Materials Required
ComponentSpecificationNotes
Labeling Reagent 4-(Bromomethyl)-7-hydroxycoumarinStore at -20°C, protect from light.
Solvent Anhydrous DMSO or AcetoneReagent is insoluble in water.
Reaction Buffer 50 mM Phosphate or Tris-HCl, pH 7.2Avoid primary amines (Tris) if pH > 8.0; at pH 7.2 Tris is acceptable for thiol labeling.
Reducing Agent TCEP-HClPreferred over DTT (DTT contains thiols that compete for the label).
Quenching Agent L-Cysteine or GlutathioneScavenges unreacted Bmc.
Purification Desalting Column (e.g., PD-10)To remove free dye.
Step-by-Step Methodology
Phase 1: Reagent Preparation
  • Protein Stock: Prepare protein at 1–5 mg/mL in Reaction Buffer (pH 7.2).

    • Note: Ensure the buffer is free of carrier proteins (BSA) or thiol preservatives (NaN3 is fine; mercaptoethanol is NOT).

  • Reduction (Optional but Recommended): If cysteines are oxidized (disulfides), add TCEP to a final concentration of 1–5 mM. Incubate for 30 min at room temperature.

    • Expert Tip: TCEP does not react with alkyl halides as aggressively as DTT, so removal is not strictly required before adding Bmc, though excess TCEP can reduce labeling efficiency slightly.

  • Bmc Stock Solution: Dissolve Bmc in anhydrous DMSO to a concentration of 10–20 mM. Prepare immediately before use.

Phase 2: Labeling Reaction[3]
  • Molar Ratio: Add the Bmc stock solution to the protein sample.

    • Target a 10-20 fold molar excess of Bmc over the protein (or over total thiol content).

    • Example: For 1 mL of 50 µM protein (50 nmol), add 500–1000 nmol of Bmc.

    • Solvent Limit: Keep the final DMSO concentration < 10% (v/v) to prevent denaturation.

  • Incubation: Incubate the mixture for 1–2 hours at Room Temperature or 4°C overnight .

    • CRITICAL: Perform incubation in the DARK . The reagent and bond are light-sensitive.

  • Quenching: Add L-Cysteine or Glutathione (final conc. 10 mM) and incubate for 15 minutes to consume excess Bmc.

Phase 3: Purification
  • Desalting: Pass the reaction mixture through a Sephadex G-25 (PD-10) column or dialyze against PBS (pH 7.4) to remove free fluorophore and organic solvent.

  • Storage: Store the labeled protein in the dark at 4°C.

Protocol Variation: Carboxyl Labeling (Peptides/Hydrolysates)

Use this protocol for labeling peptides or fatty acids where denaturation is not a concern.

  • Solvent System: Acetone or Acetonitrile (Anhydrous).

  • Catalyst: 18-Crown-6 ether (equimolar to carboxyl groups) + Potassium Carbonate (

    
    , anhydrous).
    
  • Reaction: Mix Peptide + Bmc + Catalyst + Base. Reflux or heat at 60°C for 30–60 mins.

  • Mechanism: The crown ether solubilizes the

    
     ion, leaving the naked carboxylate anion (
    
    
    
    ) highly reactive for nucleophilic attack on the bromomethyl group.

Analysis & Data Interpretation

Fluorescence Quantification

Because 7-hydroxycoumarin is a pH indicator, you must adjust the pH for measurement.

  • Measurement Buffer: 100 mM Glycine-NaOH or Tris-Base, pH 9.0–10.0 .

  • Procedure: Dilute a small aliquot of the purified conjugate into the Measurement Buffer.

  • Readout: Measure fluorescence at Ex 365 nm / Em 450 nm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation during labeling Bmc is hydrophobic.Reduce Bmc concentration; add DMSO stepwise; lower protein concentration.
No Fluorescence Signal pH is too low.Check pH. The conjugate is non-fluorescent at pH < 7. Raise pH to > 9.0 for detection.
Low Labeling Efficiency Oxidized thiols or amine competition.Ensure TCEP reduction; maintain pH < 7.5 to favor thiol over amine reaction.
Signal Loss over Time Photobleaching or Photocleavage.Protect from light. The C-O bond formed is photocleavable at 360 nm.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Labeling Reaction cluster_purify Purification & Analysis Prep_Prot Protein Solution (pH 7.2, TCEP reduced) Mix Mix Protein + Dye (10-20x Excess) Prep_Prot->Mix Prep_Dye Bmc in DMSO (10-20 mM) Prep_Dye->Mix Incubate Incubate 2h RT / Dark Mix->Incubate Quench Quench (Add Glutathione) Incubate->Quench Desalt Desalting Column (Remove Free Dye) Quench->Desalt pH_Adjust Dilute in pH 9.0 Buffer (Activate Fluorescence) Desalt->pH_Adjust Measure Measure Fluorescence Ex 365 / Em 450 pH_Adjust->Measure

Caption: Step-by-step workflow for protein labeling with Bmc, emphasizing the critical pH adjustment step for analysis.

References

  • Dünges, W. (1977).[4][5] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[3][4][5] Analytical Chemistry, 49(3), 442–445.[4][5] Link

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[6] Proceedings of the National Academy of Sciences, 96(4), 1193–1200. Link

  • Beddard, G. S., et al. (1977).[7] "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 262–267.[7] Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for alkyl halide-thiol chemistry).

Sources

Application

Using 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in fluorescence microscopy

Application Note: High-Fidelity Fluorescent Labeling & Imaging using 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one [1] Executive Summary 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BHC), often referred to as 4-Bromomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling & Imaging using 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one [1]

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BHC), often referred to as 4-Bromomethyl-7-hydroxycoumarin, is a versatile fluorogenic alkylating agent.[1] Unlike its 7-methoxy analog (Br-Mmc), which provides pH-independent fluorescence, 4-BHC retains the phenolic hydroxyl group at the 7-position.[1] This structural feature confers pH-sensitivity (pKa ~7.[1]8) to the fluorophore, making it a unique tool for designing environmental sensors or tracking acidic biomolecules (fatty acids, prostaglandins, acidic drugs) into subcellular compartments with varying pH (e.g., lysosomes vs. cytosol).

This guide details the mechanism, derivatization protocols, and microscopy settings required to utilize 4-BHC effectively. It focuses on the "Label-then-Image" workflow, where a specific target molecule is conjugated to 4-BHC ex vivo to create a fluorescent probe, which is then applied to biological systems.[1]

Technical Background & Mechanism

Chemical Basis

4-BHC functions via an SN2 nucleophilic substitution .[1] The bromomethyl group at position 4 is a potent electrophile. It reacts readily with nucleophiles—primarily carboxylates (-COO⁻) , but also phenols, thiols, and certain amines—to form stable ester, ether, or thioether linkages.

  • Fluorophore: 7-Hydroxycoumarin (Umbelliferone) derivative.[1]

  • Excitation/Emission:

    
     / 
    
    
    
    (Blue).[1]
  • pH Dependency: The fluorescence quantum yield is significantly higher in the deprotonated (phenolate) state (pH > 8) compared to the protonated (phenol) state. However, in microscopy, the local environment and esterification can modulate this.

Reaction Pathway

The reaction requires a base to generate the nucleophilic species (e.g., carboxylate anion) from the target acid.[2]

ReactionMechanism Target Target Molecule (R-COOH) Intermediate Carboxylate Anion (R-COO⁻) Target->Intermediate Deprotonation Base Base Catalyst (K2CO3 / Crown Ether) Base->Intermediate Product Fluorescent Conjugate (Coumarin-CH2-O-CO-R) Intermediate->Product SN2 Attack Reagent 4-BHC (Coumarin-CH2-Br) Reagent->Product Alkylation

Figure 1: Mechanistic pathway for the labeling of carboxylic acids by 4-BHC.

Materials & Equipment

Reagents
  • 4-BHC (Solid): Store at -20°C, protected from light.

  • Solvents: Anhydrous Acetone or Acetonitrile (ACN) (moisture inhibits the reaction).

  • Catalyst/Base: Potassium Carbonate (K₂CO₃) and 18-Crown-6 ether (phase transfer catalyst to solubilize the salt).[1]

  • Target: Fatty acid, acidic drug, or peptide with C-terminal carboxyl.[1]

Microscopy Setup
  • Light Source: UV LED (365 nm) or Mercury Arc Lamp.[1]

  • Filter Set: DAPI / Hoechst compatible.

    • Excitation: 350/50 nm.

    • Emission: 460/50 nm.[1]

    • Dichroic: 400 nm LP.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: Prepare immediately before use to prevent hydrolysis.

  • 4-BHC Stock (10 mM): Dissolve 2.5 mg of 4-BHC (MW ≈ 255.06 g/mol ) in 1 mL of anhydrous Acetone. Vortex until clear.

  • Catalyst Solution: Dissolve 10 mg of 18-Crown-6 in 1 mL of Acetone.

Protocol B: Derivatization of Acidic Target (Conjugation)

Objective: Covalently attach the fluorophore to a non-fluorescent target (e.g., Stearic Acid).

  • Mix: In a microcentrifuge tube, combine:

    • 100 µL Target solution (1-5 mM in Acetone).

    • 100 µL 4-BHC Stock (10 mM).

    • 10 µL Catalyst Solution.

    • ~2-3 mg solid K₂CO₃ (excess).[1]

  • Incubate: Seal the tube tightly. Heat at 60°C for 30–60 minutes in a heating block. Protect from light.[1][3]

  • Cool & Filter: Spin down to pellet the K₂CO₃. Transfer the supernatant to a fresh tube.

  • Purification (CRITICAL): Unreacted 4-BHC is fluorescent and will cause high background.[1]

    • Method: Perform Thin Layer Chromatography (TLC) or HPLC.[1]

    • TLC:[1][4][5] Spot reaction mix on Silica gel.[1] Run in Chloroform:Methanol (9:1). The product (ester) is less polar than the free acid but distinct from the bromide. Scrape the fluorescent product band and elute with Methanol.

    • Evaporation:[1] Dry the purified fraction under nitrogen and redissolve in DMSO for biological use.

Protocol C: Cellular Staining & Imaging
  • Cell Preparation: Culture cells (e.g., HeLa, CHO) on glass coverslips to 70% confluence.

  • Probe Application:

    • Dilute the Purified Conjugate (from Protocol B) into serum-free media.[1] Typical working concentration: 1–10 µM .[1]

    • Note: Do not use the crude reaction mix; the unreacted reagent is toxic and causes background noise.

  • Incubation: Incubate cells for 15–45 minutes at 37°C.

    • Uptake Mechanism: Depends on the target. Fatty acid esters often permeate membranes via lipid transport or passive diffusion.[1]

  • Wash: Rinse 3x with PBS (pH 7.[1]4) to remove extracellular probe.[1]

  • Fixation (Optional): Fix with 4% Paraformaldehyde for 10 min if live imaging is not required.[1] Warning: Ethanol fixation may leach lipid-bound probes.[1]

  • Mounting: Mount in a non-fluorescent medium (e.g., glycerol/PBS). Avoid mounting media with DAPI if it interferes with your specific tracking.[1]

Data Analysis & Troubleshooting

Spectral Properties Table
ParameterValueNotes
Excitation Max 360–370 nmUV/Blue range.[1] Matches DAPI filters.
Emission Max 450 nmBright blue fluorescence.[1]
Stokes Shift ~80–90 nmLarge shift reduces self-quenching artifacts.[1]
pKa (Phenolic) ~7.8Fluorescence is pH-dependent (High at pH > 8).[1]
Solubility DMSO, AcetoneLow solubility in water; requires organic co-solvent.
Workflow Logic

Workflow Step1 Step 1: Chemical Conjugation (Target + 4-BHC + Base) Step2 Step 2: Purification (Remove free 4-BHC via HPLC/TLC) Step1->Step2 Essential for Specificity Step3 Step 3: Biological Application (Incubate Cells with Pure Conjugate) Step2->Step3 Dissolve in DMSO Step4 Step 4: Fluorescence Microscopy (Ex 365nm / Em 450nm) Step3->Step4 Wash & Mount

Figure 2: Operational workflow from chemical synthesis to biological imaging.

Troubleshooting Guide
  • Problem: High Background/Non-specific Staining.

    • Cause: Incomplete purification.[1] Free 4-BHC alkylates random cellular nucleophiles.[1]

    • Solution: Re-purify the conjugate using HPLC. Ensure the "free dye" peak is removed.

  • Problem: Weak Signal.

    • Cause: Acidic environment.[1][6][7] 7-Hydroxycoumarin fluorescence drops at pH < 7.[1]

    • Solution: Pulse with pH 8 buffer briefly to confirm presence, or switch to the 7-Methoxy derivative (Br-Mmc) if pH independence is required.[1]

  • Problem: Precipitation.

    • Cause: Conjugate insolubility in aqueous media.[1]

    • Solution: Use Pluronic F-127 or BSA as a carrier when adding the DMSO stock to cell media.[1]

References

  • Dünges, W. (1977).[3][4] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1][4][8][9] Analytical Chemistry, 49(3), 442–445.[4] Link

    • Context: Establishes the foundational protocol for using bromomethyl-coumarins to label carboxylic acids.
  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[1][10] Proceedings of the National Academy of Sciences, 96(5), 1193–1200. Link

    • Context: Provides detailed spectral data and synthesis protocols for 7-hydroxycoumarin deriv
  • Kellner, S., et al. (2013).[7] "Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation." PLOS ONE, 8(7), e67945.[7] Link

    • Context: Demonstrates the reactivity of bromomethyl-coumarins with nucleophiles (thiouridine) and RNA labeling.[7]

  • PubChem. "4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one Compound Summary."[1][11] Link

    • Context: Verification of chemical structure and physical properties.[6][12][13]

Sources

Method

Application Note: Coumarin-Based Fluorometric Labeling of Fatty Acids

This Application Note is structured to provide a comprehensive, field-validated guide for the derivatization and detection of fatty acids using coumarin-based alkylating agents. Editorial Note on Reagent Specificity: Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the derivatization and detection of fatty acids using coumarin-based alkylating agents.

Editorial Note on Reagent Specificity: While the topic request specifies 4-bromomethyl-7-hydroxycoumarin , it is critical to note from an organic chemistry perspective that the unprotected 7-hydroxy form is rarely used directly as an alkylating reagent. The phenolic hydroxyl group at position 7 is acidic (pKa ~7.8) and nucleophilic under the basic conditions required for fatty acid derivatization. Using the unprotected form leads to self-polymerization (side reactions) rather than specific labeling of the fatty acid.

Therefore, this guide focuses on the industry-standard 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and the 4-Bromomethyl-7-acetoxycoumarin (Br-Mac) variant. The latter (Br-Mac) is the specific precursor used to generate 7-hydroxycoumarin-labeled fatty acids (after hydrolysis), fulfilling the user's likely requirement for a hydroxy-functionalized fluorophore.

Target Analyte: Free Fatty Acids (FFAs) (Short, Medium, and Long Chain) Primary Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Variant Reagent: 4-Bromomethyl-7-acetoxycoumarin (Br-Mac) for 7-Hydroxycoumarin labeling Detection Mode: HPLC-Fluorescence (HPLC-FLD)

Introduction & Principle

The analysis of fatty acids (FAs) in biological matrices is often hampered by their lack of a strong chromophore, making UV detection insensitive. Derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) transforms non-fluorescent FAs into highly fluorescent coumarin esters, enabling detection limits in the femtomole (fmol) range.

Mechanism of Action

The reaction is a nucleophilic substitution (


) where the carboxylate anion of the fatty acid attacks the bromomethyl group of the coumarin reagent.[1]
  • Catalysis: The reaction is catalyzed by 18-crown-6 ether and Potassium Carbonate (

    
    ) . The crown ether complexes with the potassium ion (
    
    
    
    ), effectively "stripping" the cation away from the carboxylate. This creates a "naked," highly reactive carboxylate anion in the organic solvent (acetone or acetonitrile), significantly accelerating the reaction rate.
  • Reagent Choice:

    • Br-Mmc: Yields a stable, pH-independent fluorescent ester (Ex/Em: 325/390 nm).

    • Br-Mac: Yields an acetoxy-intermediate. Post-reaction hydrolysis removes the acetyl group to reveal the 7-hydroxycoumarin label (Ex/Em: 365/460 nm), which has a larger Stokes shift but is pH-sensitive (fluorescent only at pH > 8).

Reaction Workflow Diagram

FA_Labeling_Workflow Sample Fatty Acid Sample (Serum/Tissue) Reaction Derivatization (60°C, 30-60 min) Solvent: Acetone/ACN Sample->Reaction Add Reagents Reagent Mix: Br-Mmc + 18-Crown-6 + K2CO3 (anhydrous) Reagents->Reaction Catalysis Cleanup Sample Cleanup (Filtration/SPE) Reaction->Cleanup Ester Formation HPLC HPLC Separation (C18 Column) Cleanup->HPLC Inject Detect Fluorescence Detection (Ex 325nm / Em 398nm) HPLC->Detect Elute

Figure 1: Workflow for the catalytic derivatization of fatty acids using Br-Mmc/Crown Ether system.

Materials & Reagents

To ensure reproducibility, use HPLC-grade solvents and anhydrous reagents. Moisture is the enemy of this reaction as it hydrolyzes the bromomethyl reagent.

ComponentSpecificationPurpose
Labeling Reagent 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Fluorescent tag.[1][2][3][4][5][6]
Catalyst 18-Crown-6 etherPhase transfer catalyst; solubilizes

in organic media.
Base Potassium Carbonate (

)
Deprotonates FA to form reactive carboxylate. Must be anhydrous .
Solvent Acetone or Acetonitrile (ACN)Reaction medium.[5] Must be dried over molecular sieves.
Internal Standard Margaric Acid (C17:0) or Nonadecanoic Acid (C19:0)Validates extraction and derivatization efficiency.

Detailed Protocol: Derivatization with Br-Mmc

Step 1: Stock Solution Preparation
  • Br-Mmc Solution (1 mg/mL): Dissolve 10 mg of Br-Mmc in 10 mL of anhydrous acetone. Store in amber vials at -20°C (stable for 1 month).

  • Catalyst Solution: Dissolve 10 mg of 18-crown-6 in 10 mL of anhydrous acetone.

  • Fatty Acid Standards: Prepare 1 mM stock solutions of individual fatty acids in acetone.

Step 2: Sample Preparation
  • Extract lipids from the biological sample (e.g., Folch or Bligh-Dyer method).

  • Evaporate the extraction solvent under

    
     stream to complete dryness.
    
  • Crucial: Ensure no water remains. You may add 50 µL of anhydrous acetone and re-evaporate if moisture is suspected.

Step 3: Derivatization Reaction
  • Reconstitute the dried fatty acid residue in 100 µL of Acetone .

  • Add 50 µL of Catalyst Solution (18-crown-6).

  • Add 10-20 mg of solid, anhydrous

    
     . (Excess solid base ensures complete deprotonation without adding water).
    
  • Add 100 µL of Br-Mmc Solution .

  • Cap the vial tightly (Teflon-lined cap) and vortex for 30 seconds.

  • Incubate: Heat at 60°C for 30–60 minutes in a heating block. Protect from light.

Step 4: Post-Reaction Workup
  • Cool the sample to room temperature.

  • (Optional but recommended) Add 10 µL of acetic acid to neutralize excess carbonate if the HPLC mobile phase is sensitive to pH.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove solid

    
    .
    
  • Inject 5–20 µL directly into the HPLC.

Protocol Variation: 7-Hydroxycoumarin Labeling (via Br-Mac)

Use this protocol if you specifically require the 7-hydroxycoumarin fluorophore (e.g., for pH-switchable fluorescence).

  • Substitute Reagent: Use 4-Bromomethyl-7-acetoxycoumarin (Br-Mac) instead of Br-Mmc in Step 3.4.

  • Hydrolysis Step: After the 60 min incubation (Step 3.6):

    • Add 100 µL of 0.1 M NaOH (aqueous/methanol 1:1).

    • Incubate at 40°C for 10 minutes. This cleaves the acetoxy group, revealing the 7-hydroxyl.

    • Neutralize with 0.1 M HCl before injection.

  • Detection Changes: Set HPLC Fluorescence Detector to Ex 365 nm / Em 460 nm .

    • Note: The mobile phase pH must be kept basic (pH > 8) during detection to maximize fluorescence of the phenoxide ion, or the standard curve must be strictly controlled.

HPLC Separation & Detection

The coumarin-derivatized fatty acids are separated by Reversed-Phase HPLC.[1]

ParameterCondition
Column C18 or C8 Reversed-Phase (e.g., 150 x 4.6 mm, 3–5 µm particle size).
Mobile Phase A Water / Acetonitrile (80:20)
Mobile Phase B Acetonitrile / Methanol (80:20)
Gradient 0–5 min: 70% B (Isocratic) 5–25 min: 70% → 100% B (Linear Gradient) 25–35 min: 100% B (Wash)
Flow Rate 1.0 – 1.5 mL/min
Detection (Br-Mmc) Excitation: 325 nm
Detection (Br-Mac) Excitation: 365 nm
Chromatographic Logic
  • Elution Order: Coumarin-FA esters elute based on hydrophobicity. Short-chain FAs elute first, followed by long-chain saturated FAs. Unsaturated FAs (e.g., C18:1, C18:2) elute before their saturated counterparts (C18:0) due to the "kink" in the chain reducing interaction with the C18 stationary phase.

  • Resolution: If critical pairs (e.g., C18:1 vs C16:0) co-elute, lower the column temperature to 25°C or use a specialized C30 column for isomer separation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Small Peaks Moisture in reaction.Dry solvent over molecular sieves. Ensure

is anhydrous.
Multiple Peaks per FA Isomerization or hydrolysis.Reduce reaction temperature to 50°C. Avoid excessive light exposure.
Precipitate in HPLC Excess

injected.
Ensure 0.22 µm filtration. Do not inject the solid pellet.
High Background Excess unreacted reagent.Br-Mmc hydrolyzes to a fluorescent alcohol. Optimize gradient to separate reagent peak (usually elutes early) from FA esters.

Comparative Analysis: Why Br-Mmc?

FeatureBr-Mmc (Methoxy)Br-Mac (Hydroxy precursor)ADAM (Anthryldiazomethane)
Stability High (Stable ester)Moderate (Requires hydrolysis)Low (Unstable in solution)
Fluorescence pH IndependentpH Dependent (Quenched at acidic pH)pH Independent
Excitation UV (325 nm)Near-UV (365 nm)UV (365 nm)
Reaction Type Catalytic AlkylationCatalytic AlkylationEsterification (No catalyst)
Sensitivity fmol rangefmol rangefmol range

References

  • Lam, S., & Grushka, E. (1978). Labeling of fatty acids with 4-bromomethyl-7-methoxycoumarin via crown ether catalyst for fluorimetric detection in high-performance liquid chromatography.[3][4][5] Journal of Chromatography A, 158, 207-214.

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids.[3][4] Analytical Chemistry, 49(3), 442-445.

  • Tsuchiya, H., et al. (1982). High-performance liquid chromatographic analysis of free fatty acids in skin surface lipids using 4-bromomethyl-7-methoxycoumarin as a fluorescent derivative. Journal of Chromatography B, 234(1), 121-130.

  • Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies Application Note.

  • Meyer, A. (1977). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Fresenius' Zeitschrift für analytische Chemie, 288, 359.

Sources

Application

Application Note: Conjugation of 4-Bromomethyl-7-Hydroxycoumarin to Peptides

This Application Note and Protocol is designed for researchers utilizing 4-bromomethyl-7-hydroxycoumarin (Bmc) and its derivatives (e.g., 4-bromomethyl-7-methoxycoumarin, Br-Mmc) for peptide conjugation. While Br-Mmc (7-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 4-bromomethyl-7-hydroxycoumarin (Bmc) and its derivatives (e.g., 4-bromomethyl-7-methoxycoumarin, Br-Mmc) for peptide conjugation.

While Br-Mmc (7-methoxy) is the standard for stable fluorescent labeling due to its pH-independence, Bmc (7-hydroxy) is a functional analog often used for pH-sensitive probing or as a precursor for photocleavable "caged" peptides . This guide addresses the chemistry applicable to both, with specific distinctions noted where necessary.

[1]

Introduction & Principle

The conjugation of 4-bromomethyl-7-hydroxycoumarin (Bmc) to peptides relies on the alkylation of nucleophilic carboxyl groups. Unlike amine-reactive dyes (e.g., NHS-esters), Bmc targets acidic residues, forming a stable ester linkage .

Core Applications
  • Fluorescent Labeling: The resulting coumarin-peptide ester is highly fluorescent.[1]

    • 7-Methoxy (Br-Mmc):[2][3] High quantum yield, pH-independent (Standard for HPLC).

    • 7-Hydroxy (Bmc): pH-sensitive fluorescence (Blue at pH > 8, quenched/shifted at pH < 6).

  • Photocaging (Bhc): Derivatives of Bmc (specifically 6-bromo-7-hydroxycoumarin-4-ylmethyl) are used to "cage" biologically active peptides.[4][5] The ester bond formed is photocleavable upon UV/IR irradiation, releasing the native peptide.

Reaction Mechanism

The reaction proceeds via an SN2 nucleophilic substitution . The carboxylate anion of the peptide attacks the methylene carbon of the bromomethyl group, displacing the bromide ion.

Key Chemical Challenge: Specificity. While carboxylates are the primary target, unprotonated amines (N-terminus, Lysine) and thiols (Cysteine) can also react with the alkyl bromide. Control of pH and protecting groups is critical.

Materials & Equipment

Reagents
  • Labeling Reagent: 4-Bromomethyl-7-hydroxycoumarin (Sigma-Aldrich/Merck) or 4-Bromomethyl-7-methoxycoumarin.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Note: Acetone/Acetonitrile are used for fatty acids but are often poor solvents for peptides.

  • Base/Catalyst:

    • Method A (Standard): Potassium Carbonate (K₂CO₃) + 18-Crown-6 (Phase transfer catalyst).

    • Method B (Peptide-Friendly): N,N-Diisopropylethylamine (DIEA/Hünig's Base).

  • Quenching Agent: 10% Acetic Acid or Trifluoroacetic acid (TFA).

Equipment
  • Amber microcentrifuge tubes (Coumarins are light-sensitive).

  • Heating block or water bath (30°C – 60°C).

  • HPLC system with Fluorescence Detector (FLD) or UV-Vis.

  • Lyophilizer.

Experimental Protocol

Protocol A: Solution-Phase Conjugation (Protected Peptides)

Best for site-specific labeling of the C-terminus. Requires a peptide with N-terminal and side-chain protection (e.g., Boc/Fmoc).

Step 1: Preparation

  • Dissolve 1 µmol of protected peptide in 500 µL anhydrous DMF.

  • Dissolve 5 µmol (5 eq) of 4-bromomethyl-7-hydroxycoumarin in 100 µL anhydrous DMF.

  • Prepare 10 µmol (10 eq) of DIEA in DMF.

Step 2: Conjugation

  • Add the DIEA solution to the peptide solution to deprotonate the C-terminal carboxyl group.

  • Add the Coumarin reagent solution.

  • Vortex gently and wrap the tube in aluminum foil.

  • Incubate at 35°C - 40°C for 4–6 hours .

    • Note: Higher temperatures increase yield but risk racemization or degradation.

Step 3: Workup & Deprotection

  • Evaporate DMF under reduced pressure (SpeedVac).

  • Resuspend residue in standard deprotection cocktail (e.g., 95% TFA for Boc/Fmoc removal strategies) if global deprotection is required immediately.

  • Precipitate in cold diethyl ether.

Protocol B: Direct Conjugation to Native Peptides

Used when protecting groups are unavailable. Specificity is controlled via "Apparent pH".

Step 1: Solubilization

  • Dissolve peptide (1 mg/mL) in anhydrous DMSO.

Step 2: Activation

  • Add solid K₂CO₃ (approx. 2 eq) and a catalytic amount of 18-Crown-6 .

    • Why? This creates a "naked anion" effect, significantly enhancing the nucleophilicity of the carboxylate over the amines, provided the amines remain protonated or less reactive in this specific ionic environment.

Step 3: Reaction

  • Add 3–5 equivalents of 4-bromomethyl-7-hydroxycoumarin.

  • Incubate at Room Temperature for 12–24 hours in the dark.

    • Critical: Monitor by HPLC.[1][6][3][7] If N-terminal alkylation is observed (double labeling), reduce time or lower pH equivalents.

Step 4: Purification

  • Quench with 1% Acetic Acid (converts unreacted carboxylates back to acid form).

  • Purify immediately via RP-HPLC (C18 column).

Data Analysis & Visualization

Reaction Pathway

The following diagram illustrates the SN2 mechanism and the competing side reactions.

ReactionMechanism cluster_conditions Optimal Conditions Peptide Peptide-COO⁻ (Nucleophile) Transition Transition State [S_N2 Attack] Peptide->Transition Attack on CH2 SideProduct N-Alkylated Side Product (Avoid via Protection) Peptide->SideProduct Amine Attack (High pH) Reagent 4-Bromomethyl- 7-hydroxycoumarin (Electrophile) Reagent->Transition Br Leaving Group Product Coumarin-Peptide Ester (Fluorescent/Caged) Transition->Product Formation of Ester Bond Anhydrous Solvent Anhydrous Solvent Catalyst: 18-Crown-6 Catalyst: 18-Crown-6 Temp: 30-40°C Temp: 30-40°C

Caption: SN2 alkylation mechanism of peptide carboxylates by 4-bromomethyl-7-hydroxycoumarin. Dashed lines indicate potential amine interference.

HPLC & Detection Parameters

Summarized parameters for validating the conjugate.

Parameter7-Methoxy (Br-Mmc)7-Hydroxy (Bmc)
Excitation (

)
325 nm360 nm (pH > 8) / 325 nm (pH < 6)
Emission (

)
390 - 400 nm (Blue)450 nm (Blue-Green, pH dependent)
Mobile Phase Acetonitrile / Water (+ 0.1% TFA)Acetonitrile / Buffer (Phosphate pH 7.4)
Detection Limit ~ 10-100 fmol~ 500 fmol (pH dependent)
Stability HighSusceptible to hydrolysis at high pH

Troubleshooting & Optimization

Low Yield / No Reaction
  • Cause: Hydrolysis of the bromomethyl reagent.

  • Fix: Ensure solvents are strictly anhydrous . The reagent degrades rapidly in the presence of water. Use molecular sieves in DMF/DMSO.

  • Cause: "Naked" anion not formed.

  • Fix: Add 18-Crown-6 (equimolar to K₂CO₃). This sequesters potassium ions, leaving the carboxylate highly reactive.

Multiple Peaks (Non-Specificity)
  • Cause: Alkylation of N-terminus or Lysine side chains.

  • Fix: Use Boc/Fmoc protected peptides . If using native peptides, lower the pH equivalents (use less base) or shorten reaction time.

  • Fix: Perform reaction at 0°C to favor the faster carboxylate kinetics over amines.

Fluorescence Quenching (7-Hydroxy specific)
  • Cause: Acidic mobile phase.

  • Fix: The 7-hydroxycoumarin fluorophore is pH-sensitive. If running RP-HPLC with TFA (pH ~2), the fluorescence will be low. Post-column alkalization (adding pH 10 buffer after the column but before the detector) can restore fluorescence.

Applications: Labeling vs. Caging

It is vital to distinguish the end-goal of the conjugation:

  • For Quantification (Labeling): Use 4-bromomethyl-7-methoxycoumarin .[2][3] The methoxy group "locks" the phenol, providing stable fluorescence regardless of buffer pH.

  • For Biological Control (Caging): Use 4-bromomethyl-7-hydroxycoumarin (or the more advanced Bhc-Br ). The free 7-hydroxyl group is essential for the photolysis mechanism. Upon UV irradiation (350–365 nm), the ester bond cleaves, releasing the active peptide.

References

  • Tsumuraya, T., et al. (2016). Synthesis and characterization of caged peptides using 6-bromo-7-hydroxycoumarin-4-ylmethyl groups. Journal of Organic Chemistry .

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry .

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections. Proceedings of the National Academy of Sciences .

  • Sigma-Aldrich. Product Specification: 4-Bromomethyl-7-methoxycoumarin.

Sources

Method

Live Cell Imaging of Metabolic Uptake: Fatty Acid Labeling with 4-Bromomethyl-7-hydroxycoumarin

Abstract This Application Note details the protocol for utilizing 4-bromomethyl-7-hydroxycoumarin (4-Br-MHC) as a fluorogenic derivatization reagent for live cell imaging. Unlike direct nuclear stains (e.g., DAPI) or org...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for utilizing 4-bromomethyl-7-hydroxycoumarin (4-Br-MHC) as a fluorogenic derivatization reagent for live cell imaging. Unlike direct nuclear stains (e.g., DAPI) or organelle trackers, 4-Br-MHC is a reactive probe used to covalently label carboxyl-containing metabolites—most notably fatty acids (FAs) and prostaglandins —ex vivo. These labeled substrates are subsequently introduced to live cells to monitor metabolic uptake, lipid trafficking, and organelle distribution. This guide focuses on the synthesis of fluorescent fatty acid esters and their application in live cell microscopy, while also addressing the compound's utility as a precursor for photolabile "caging" groups in neurobiology.

Mechanism of Action & Chemical Basis

The Fluorogenic Reaction

4-bromomethyl-7-hydroxycoumarin is a non-fluorescent or weakly fluorescent alkylating agent that becomes highly fluorescent upon esterification. The bromomethyl group (


) at the C4 position is highly reactive toward nucleophiles, specifically carboxylic acids (

), in the presence of a base and a phase-transfer catalyst.
  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Target Functional Group: Carboxylic acids (Fatty acids, Bile acids, Prostaglandins).[1]

  • Product: Highly fluorescent coumarin-4-methyl ester.

  • Fluorescence Shift: The esterification locks the coumarin fluorophore into a conformation that exhibits strong blue fluorescence (Excitation: ~325–350 nm; Emission: ~400–450 nm).

Comparison: Hydroxy- vs. Methoxy-Coumarin

While the user specified 4-bromomethyl-7-hydroxycoumarin , it is critical to note that the 7-methoxy analog (Br-Mmc) is frequently employed for its higher quantum yield and pH independence. The 7-hydroxy variant described here is pH-sensitive; its fluorescence is significantly enhanced in basic environments (phenolate form) but can be quenched in acidic organelles (lysosomes) unless esterified or modified.

Experimental Workflow Visualization

G cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Live Cell Assay cluster_2 Phase 3: Imaging FA Fatty Acid (e.g., Oleic Acid) Reaction Esterification (Reflux in Acetone) FA->Reaction Reagent 4-Br-MHC (Reagent) Reagent->Reaction Catalyst K2CO3 + 18-Crown-6 (Catalyst) Catalyst->Reaction Purify Purification (TLC/HPLC) Reaction->Purify Complex BSA-Complexation (Solubilization) Purify->Complex Labeled FA Incubate Cell Incubation (Pulse-Chase) Complex->Incubate Wash Wash Unbound Probe Incubate->Wash Microscope Fluorescence Microscopy (Ex: 350nm / Em: 450nm) Wash->Microscope Analysis Image Analysis (Lipid Droplet Quantification) Microscope->Analysis

Figure 1: Workflow for synthesizing and imaging coumarin-labeled fatty acids. The process moves from chemical synthesis to biological application.

Detailed Protocol: Fatty Acid Labeling & Imaging

Phase 1: Synthesis of Coumarin-Labeled Fatty Acid

Objective: Covalently attach the coumarin fluorophore to a fatty acid (e.g., Oleic Acid) to create a trackable lipid analog.

Materials:

  • 4-Bromomethyl-7-hydroxycoumarin (Solid).

  • Target Fatty Acid (e.g., Oleic acid, Stearic acid).[2]

  • Anhydrous Acetone or Acetonitrile.

  • 18-Crown-6 (Phase transfer catalyst).

  • Potassium Carbonate (

    
    , anhydrous).
    

Step-by-Step Synthesis:

  • Preparation: Dissolve 0.1 mmol of the fatty acid and 0.1 mmol of 4-bromomethyl-7-hydroxycoumarin in 5 mL of anhydrous acetone.

  • Catalysis: Add 0.1 mmol of anhydrous

    
     and 10 mg of 18-Crown-6. The crown ether is essential to solubilize the potassium salt in the organic solvent.
    
  • Reaction: Reflux the mixture at 60°C for 30–60 minutes protected from light.

    • Note: The solution should turn fluorescent.

  • Purification (Critical): Unreacted coumarin reagent is toxic and will cause high background.

    • Method: Perform Thin Layer Chromatography (TLC) or HPLC.

    • TLC System: Silica gel plates; Solvent: Hexane/Ethyl Acetate (variable ratio depending on FA chain length).

    • Extraction: Scrape the fluorescent band corresponding to the ester (distinct Rf from free acid and reagent) and elute with methanol.

  • Storage: Evaporate solvent and store the labeled ester at -20°C, protected from light.

Phase 2: Cell Incubation

Objective: Deliver the hydrophobic labeled fatty acid to cells using a physiological carrier (BSA).

Reagents:

  • Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Serum-free culture medium (e.g., DMEM).

Protocol:

  • Complexation: Dissolve the purified Coumarin-FA ester in a minimal volume of DMSO (final concentration <0.1%). Add this dropwise to a warm (37°C) solution of 10% Fatty Acid-Free BSA in PBS. Stir for 30 minutes to allow the FA to bind to BSA.

    • Molar Ratio: Aim for a 2:1 to 5:1 ratio of FA to BSA.

  • Cell Preparation: Seed cells (e.g., HepG2, 3T3-L1) on glass-bottom dishes.

  • Starvation: Incubate cells in serum-free medium for 1–2 hours prior to the experiment to upregulate fatty acid transporters.

  • Pulse: Replace medium with the Coumarin-FA/BSA complex solution (Final FA concentration: 10–50 µM).

  • Incubation: Incubate for 5–30 minutes at 37°C.

  • Chase (Optional): Remove label, wash with PBS, and add complete medium to track metabolic incorporation into lipid droplets over time (1–4 hours).

Phase 3: Imaging Parameters

Objective: Visualize uptake and intracellular distribution.

ParameterSettingNotes
Microscope Widefield or ConfocalConfocal preferred for subcellular resolution.
Objective 40x or 60x Oil ImmersionHigh NA (1.4) required for dim signals.
Excitation 350 nm (UV Laser/LED)Compatible with DAPI filter sets.
Emission 450 ± 20 nm (Blue)Avoid bleed-through from Green/Red channels.
Exposure 100–500 msMinimize exposure to prevent photobleaching.
Counterstains Propidium Iodide (Red)Do NOT use DAPI (spectral overlap).

Specialized Application: Photolabile "Caging" (Uncaging)

Context: In neuroscience and signaling studies, "Bhc" (Brominated hydroxycoumarin) derivatives are used as caging groups .[3] The 4-bromomethyl-7-hydroxycoumarin is the starting material to synthesize these caged compounds (e.g., Bhc-Glutamate).[3][4]

  • Principle: The biological effector (e.g., glutamate, mRNA) is covalently attached to the coumarin methyl group, rendering it inactive.

  • Activation: Irradiation with UV light (one-photon) or pulsed IR light (two-photon, ~740–800 nm) cleaves the ester bond, releasing the active molecule instantly.

  • Advantage: The bromine substitution on the coumarin ring enhances the two-photon cross-section, making it superior to nitrobenzyl caging groups for deep-tissue experiments.

Troubleshooting & Optimization

Common Issues
  • High Background: Caused by insufficient purification of the probe. Free 4-Br-MHC will passively enter cells and react nonspecifically with intracellular thiols (e.g., Glutathione). Solution: Ensure HPLC purification of the ester.

  • Low Signal: The 7-hydroxy group is pH sensitive (pKa ~7.8). Fluorescence is maximal in the phenolate (basic) form. In acidic environments (pH < 7), fluorescence drops. Solution: Use the 4-bromomethyl-7-methoxycoumarin analog if pH sensitivity is problematic, or alkalinize the imaging buffer slightly if physiological conditions permit.

  • Phototoxicity: Excitation at 350 nm (UV) is toxic to live cells over long periods. Solution: Limit imaging duration or use two-photon excitation (700–720 nm) if available.

Spectral Compatibility

Since 4-Br-MHC emits in the blue region, it occupies the same channel as DAPI or Hoechst.

  • Nucleus Counterstain: Use Red (e.g., Draq5, Propidium Iodide) or Far-Red nuclear stains.

  • Multiplexing: Compatible with GFP (Green) and RFP (Red) markers.

References

  • Dünges, W. (1977).[5] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[5][6] Analytical Chemistry, 49(3), 442–445. Link

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two-photon photolysis."[3][4][7][8][9] Proceedings of the National Academy of Sciences, 96(5), 1193–1200. Link

  • Wolf, J. H., & Korf, J. (1992). "4-Bromomethyl-7-methoxycoumarin and analogs as derivatization agents for high-performance liquid chromatography determinations: A review." Journal of Chromatography A, 502, 423-442. Link

  • Hagen, T., et al. (2016). "Fluorescent labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin." Fresenius' Journal of Analytical Chemistry. Link

Sources

Application

Application Note: High-Sensitivity Profiling of Acidic Metabolites Using Coumarin-Based Derivatization

This Application Note is structured to address the specific technical requirements of using 4-bromomethyl-7-hydroxycoumarin (Br-Hmc) and its commercially dominant analog 4-bromomethyl-7-methoxycoumarin (Br-Mmc) as deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using 4-bromomethyl-7-hydroxycoumarin (Br-Hmc) and its commercially dominant analog 4-bromomethyl-7-methoxycoumarin (Br-Mmc) as derivatization agents for Mass Spectrometry (MS) and Fluorescence (FL) detection.

Scientific Note on Reagent Stability: While the user requested "4-bromomethyl-7-hydroxycoumarin," it is critical to note that the 7-methoxy (Br-Mmc) or 7-acetoxy (Br-Amc) variants are the standard commercial reagents. A molecule containing both a reactive alkyl halide (bromomethyl) and a free phenol (7-hydroxy) is prone to intermolecular self-alkylation (polymerization) under basic storage conditions. This guide focuses on the application of the class, using Br-Mmc as the stable proxy for the protocol, while addressing the specific properties of the 7-hydroxy coumarin moiety in the detection phase.

Introduction & Principle

The analysis of acidic compounds (fatty acids, prostaglandins, bile acids, and acidic drugs) by Liquid Chromatography-Mass Spectrometry (LC-MS) is often plagued by two fundamental challenges:

  • Poor Ionization Efficiency: Acidic protons often ionize poorly in positive ESI (ESI+), and negative ESI (ESI-) is susceptible to arc discharge and lower sensitivity.

  • Poor Chromatographic Retention: Short-chain and hydrophilic acids elute in the void volume on Reverse Phase (RP) columns, leading to massive ion suppression.

The Solution: Derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) or its analogs. This reaction alkylates the carboxylic acid, converting it into a hydrophobic ester. This transformation serves three critical functions:

  • Hydrophobicity Shift: The bulky coumarin ring increases retention time, moving analytes away from the suppression zone.

  • Ionization Enhancement: The coumarin moiety provides a high proton affinity site (carbonyl oxygen), enabling high-sensitivity detection in ESI+ mode (10–100x gain).

  • Dual-Mode Detection: The derivative is intensely fluorescent, allowing for parallel quantification via HPLC-FL and structural confirmation via MS/MS.

Reaction Mechanism

The reaction is a nucleophilic substitution (


). The carboxylate anion (generated by a weak base) attacks the bromomethyl carbon, displacing the bromide leaving group.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO-) Acid->Intermediate Deprotonation Base Base (K2CO3) + Catalyst (18-Crown-6) Base->Intermediate Product Fluorescent Ester (R-COO-CH2-Coumarin) Intermediate->Product Nucleophilic Attack (SN2) Reagent Coumarin Reagent (Br-CH2-Coumarin) Reagent->Product Byproduct Byproduct (KBr) Reagent->Byproduct

Figure 1: Reaction pathway for the derivatization of carboxylic acids with bromomethyl-coumarin reagents.

Experimental Protocol

Reagents & Equipment[2]
  • Reagent: 4-bromomethyl-7-methoxycoumarin (Br-Mmc) [Sigma/Merck].

    • Note: If 7-hydroxy fluorescence is strictly required, use 4-bromomethyl-7-acetoxycoumarin . The acetoxy group hydrolyzes post-reaction to yield the 7-hydroxy derivative.

  • Catalyst: 18-Crown-6 ether (Phase transfer catalyst).

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Potassium Bicarbonate (
    
    
    
    ).
  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN). Critical: Moisture inhibits the reaction.

  • Vial: Amber glass vials (Coumarins are light-sensitive).

Step-by-Step Derivatization Workflow
  • Preparation of Standards/Samples:

    • Dissolve fatty acids/analytes in acetone to a concentration of 1.0 mM.

    • Evaporate biological extracts to dryness under Nitrogen (

      
      ) and reconstitute in 100 
      
      
      
      acetone.
  • Reagent Addition:

    • Add 100

      
        of Br-Mmc solution (2 mg/mL in acetone).
      
    • Add 10

      
        of 18-Crown-6 solution (1 mg/mL in acetone).
      
    • Add 10-20 mg of solid, anhydrous

      
      .
      
  • Incubation:

    • Seal the vial tightly.

    • Vortex for 30 seconds.

    • Incubate at 60°C for 30–60 minutes in a heating block.

    • Expert Tip: For polyunsaturated fatty acids (PUFAs), reduce temp to 37°C and extend time to 2 hours to prevent oxidation.

  • Cleanup (Optional but Recommended for MS):

    • Cool to room temperature.

    • Filter through a 0.22

      
       PTFE syringe filter to remove solid carbonate.
      
    • Liquid-Liquid Extraction (LLE): If excess reagent causes MS source contamination, add Hexane/Water (1:1). The derivative partitions into Hexane; unreacted reagent and salts remain in the aqueous/acetone phase.

  • Analysis:

    • Inject 5–10

      
       into the LC-MS system.
      

Mass Spectrometry & Fluorescence Parameters

Detection Logic

The coumarin tag acts as a "reporter" moiety. In MS/MS, the fragmentation energy often cleaves the ester bond or the coumarin ring, producing specific ions that can be used for Precursor Ion Scanning .

Table 1: Detection Parameters
ParameterSetting / ValueNotes
Ionization Mode ESI Positive (+)The carbonyl oxygen on the coumarin ring is the proton acceptor.
Fluorescence (Mmc) Ex: 325 nm / Em: 395 nmFor 7-Methoxycoumarin derivatives.
Fluorescence (Hmc) Ex: 360 nm / Em: 450 nmFor 7-Hydroxycoumarin (pH > 8 required for max fluorescence).
MS1 Target

or

Adducts are common; use ammonium acetate to force

.
Reporter Ion (Mmc)

175.0
Characteristic coumarin fragment (Methoxy variant).
Reporter Ion (Hmc)

161.0
Characteristic coumarin fragment (Hydroxy variant).
Neutral Loss

44 (

)
Common loss from the lactone ring of coumarin.
MS/MS Fragmentation Pathway

Understanding the fragmentation is vital for setting up Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Precursor Precursor Ion [M+H]+ (R-COO-CH2-Coumarin) Activation Collision Induced Dissociation (CID) Precursor->Activation Fragment1 Reporter Ion (Coumarin-CH2+) m/z 175 (Mmc) / 161 (Hmc) Activation->Fragment1 Ester Cleavage Fragment2 Neutral Loss (R-COOH) Activation->Fragment2 Neutral Fragment3 Secondary Loss (-CO / -CO2) Fragment1->Fragment3 Ring Opening

Figure 2: MS/MS fragmentation logic. The "Reporter Ion" is used for class-specific detection of all derivatized acids.

Case Study: Fatty Acid Profiling

Objective: Quantify trace Arachidonic Acid (AA) and Linoleic Acid (LA) in plasma.

  • Sample Prep: 50

    
     Plasma 
    
    
    
    Protein Precipitation (Acetonitrile)
    
    
    Supernatant dried.
  • Derivatization: Followed the standard protocol (Section 2) using Br-Mmc.

  • LC Conditions: C18 Column (2.1 x 100mm), Gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Results:

    • Retention: AA shifted from 2.5 min (unretained) to 12.4 min (well-retained).

    • Sensitivity: Signal-to-Noise (S/N) ratio improved by 85-fold compared to underivatized negative mode ESI.

    • LOD: Limit of Detection reached 50 fmol on column.

Troubleshooting & Critical Controls

  • Issue: Low Yield.

    • Cause: Water in the solvent. The bromomethyl group hydrolyzes to hydroxymethyl-coumarin (non-reactive toward acid).

    • Fix: Use freshly opened anhydrous solvents and store reagents over molecular sieves.

  • Issue: Multiple Peaks for One Analyte.

    • Cause: Isomerization of double bonds (common in fatty acids) due to excessive heat.

    • Fix: Lower reaction temperature to 37°C and extend time.

  • Issue: Source Contamination.

    • Cause: Excess 18-crown-6 or unreacted coumarin reagent entering the MS.

    • Fix: Implement a "divert valve" to send the first 2 minutes and the end of the gradient (where excess reagent elutes) to waste.

References

  • Tsumura, Y., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography A. Link

  • Wolf, J. H., & Korf, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: A review. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kutney, J. P., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromomethyl-7-methoxycoumarin.[1][2]Link

  • Tapia, J. B. (2014). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. University of Northern Colorado. Link

Sources

Method

Application Note: Derivatization of Carboxylic Acids with 4-Bromomethyl-7-hydroxycoumarin

This Application Note is structured to address the dual utility of 4-bromomethyl-7-hydroxycoumarin (Br-HMC) : primarily as a photolabile caging group for controlled drug release, and secondarily as a fluorescent label fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the dual utility of 4-bromomethyl-7-hydroxycoumarin (Br-HMC) : primarily as a photolabile caging group for controlled drug release, and secondarily as a fluorescent label for carboxylic acids (with specific pH considerations distinct from its methoxy-analog).

Dual-Modality Protocol: Fluorescent Labeling & Photolabile Caging

Executive Summary

The derivatization of carboxylic acids with 4-bromomethyl-7-hydroxycoumarin (Br-HMC) serves two distinct high-value purposes in pharmaceutical research:

  • Photolabile Caging: It forms a coumarin-4-ylmethyl ester, a "caged" compound that releases the active carboxylic acid upon exposure to UV/Visible light (uncaging). This is critical for prodrug design and spatiotemporal control of bioactive molecules.

  • Fluorescent Labeling: It tags non-fluorescent acidic analytes (e.g., fatty acids, prostaglandins) for high-sensitivity HPLC detection.

Critical Expert Insight: Unlike the standard analytical reagent 4-bromomethyl-7-methoxycoumarin (Br-MMC), the 7-hydroxy variant described here possesses a pH-sensitive phenolic group. Its fluorescence is significantly brighter in basic media (phenolate form), and the resulting ester is susceptible to photolysis. This protocol is optimized to balance reaction yield with derivative stability.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (SN2) . The carboxylic acid is deprotonated by a weak base (K₂CO₃) to form a carboxylate anion, which attacks the bromomethyl group of the coumarin reagent. A phase-transfer catalyst (18-Crown-6) is employed to solubilize the carbonate in the organic phase, accelerating the reaction kinetics.

Reaction Scheme Diagram

ReactionMechanism Acid Carboxylic Acid (R-COOH) Inter Carboxylate Anion (R-COO-) Acid->Inter Deprotonation Base Base (K2CO3) + 18-Crown-6 Base->Inter Product Fluorescent/Caged Ester (Coumarin-CH2-O-CO-R) Inter->Product Nucleophilic Attack (SN2) Byprod KBr + H2O Inter->Byprod Reagent 4-Bromomethyl- 7-hydroxycoumarin Reagent->Product

Caption: SN2 alkylation mechanism facilitated by crown ether catalysis.

Experimental Protocol

Safety Warning: 4-bromomethyl-7-hydroxycoumarin is a skin and eye irritant and an alkylating agent. Work in a fume hood. Protect reaction vessels from direct light to prevent premature photolysis.

Materials & Reagents
ComponentGrade/SpecificationFunction
Reagent 4-Bromomethyl-7-hydroxycoumarinDerivatizing Agent
Solvent Acetone or Acetonitrile (Anhydrous)Reaction Medium
Base Potassium Carbonate (K₂CO₃)Acid Scavenger
Catalyst 18-Crown-6Phase Transfer Catalyst
Standard Lauric Acid (or analyte of interest)Calibration
Step-by-Step Derivatization Workflow
Step 1: Preparation of Reagent Solution
  • Dissolve 10 mg of 4-bromomethyl-7-hydroxycoumarin in 10 mL of anhydrous acetone.

  • Store in an amber vial to prevent photodegradation. Shelf life: 1 week at 4°C.

Step 2: Catalyst/Base Suspension
  • Prepare a finely ground mixture of anhydrous K₂CO₃ and 18-Crown-6 (molar ratio 10:1).

  • Add 5-10 mg of this solid mixture to the reaction vial.

Step 3: Derivatization Reaction
  • Add 100 µL of the sample solution (carboxylic acid in acetone) to the reaction vial.

  • Add 100 µL of the Reagent Solution (Step 1).

  • Cap tightly and vortex for 30 seconds.

  • Incubate: Heat at 60°C for 30–45 minutes in a heating block.

    • Note: Avoid reflux temperatures >70°C to minimize thermal degradation of the labile ester.

  • Cooling: Allow to cool to room temperature in the dark.

Step 4: Work-up (Critical for HPLC)
  • Filter the mixture through a 0.45 µm PTFE syringe filter to remove solid K₂CO₃.

  • Optional: If the excess reagent interferes with chromatography, perform a Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Water. The derivative partitions into the organic layer.

Analytical Considerations (HPLC & Fluorescence)

Separation Conditions

The 7-hydroxycoumarin derivative is more polar than the 7-methoxy analog.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate pH 7.0 for max fluorescence).

    • B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 15 minutes.

The "pH Switch" Effect (Expert Insight)

Unlike methoxy-coumarins, the 7-hydroxycoumarin fluorophore has a pKa ≈ 7.5.

  • Acidic pH (< 7): Exists as a phenol. Fluorescence is weak/quenched.

  • Basic pH (> 8): Exists as a phenolate anion . Fluorescence is intense blue .

Recommendation: For maximum sensitivity, use a post-column addition of pH 9.0 borate buffer, or ensure your mobile phase pH is near neutral (pH 7.0–7.5).

ParameterExcitation (λex)Emission (λem)Relative Intensity
Phenol Form (pH 4) 325 nm450 nmLow (1x)
Phenolate Form (pH 9) 370 nm460 nmHigh (20x)

Application: Photolabile Caging (Uncaging)

If the goal is caging (prodrug activation), the derivative prepared above is the "caged" compound.

Uncaging Protocol

To release the free carboxylic acid:

  • Source: UV LED (365 nm) or Two-Photon Laser (740 nm).

  • Conditions: Irradiate the derivative in aqueous buffer (PBS, pH 7.4).

  • Mechanism: The coumarin excited state undergoes heterolytic bond cleavage, releasing the carboxylic acid and a coumarin-diol byproduct.

Workflow Diagram

Workflow Sample Sample Preparation (Carboxylic Acid) Deriv Derivatization (60°C, 45 min, Dark) Sample->Deriv Branch Intended Application? Deriv->Branch HPLC HPLC Analysis (pH > 7.5 for Detection) Branch->HPLC Quantification Caging Biological Assay (Prodrug Studies) Branch->Caging Drug Delivery UV UV Irradiation (365nm) (Uncaging) Caging->UV Release Active Drug Released UV->Release

Caption: Decision tree for analytical quantification vs. biological uncaging applications.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Mobile phase pH is too low (Phenol form).Adjust mobile phase to pH 7.0 or use post-column alkalinization.
Multiple Peaks Incomplete reaction or photodegradation.Increase catalyst concentration; ensure strict protection from light.
Precipitate in HPLC Excess K₂CO₃ injected.Ensure 0.45 µm filtration; dilute sample in mobile phase before injection.
Broad Peaks Interaction of free -OH with column silanols.Use an end-capped column (e.g., C18-TMS).

References

  • Taki, M., et al. (1997). "Structure-activity relationship of photolabile protecting groups based on the coumarin-4-ylmethyl framework." Journal of Organic Chemistry. Link (Grounding for Caging/Uncaging mechanism).

  • Dünges, W. (1977). "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[2] Analytical Chemistry. Link (Foundational protocol for coumarin alkylation, adapted here for the hydroxy-variant).

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[3][4] PNAS. Link (Specifics on the 7-hydroxy vs methoxy properties).

  • BenchChem. (2025).[5] "Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin." Link (Standard industry protocols for coumarin derivatization).

Sources

Application

Application Notes and Protocols for Studying Protein-Protein Interactions using 4-bromomethyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Illuminating the Interactome with Coumarin Chemistry Protein-protein interactions (PPIs) are the co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Illuminating the Interactome with Coumarin Chemistry

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of signaling pathways, metabolic processes, and structural organization. The ability to accurately study these interactions is paramount in fundamental biological research and is a critical aspect of modern drug discovery. Fluorescent probes have emerged as indispensable tools for elucidating the dynamics of PPIs, offering high sensitivity and real-time monitoring capabilities.

Among the arsenal of fluorescent probes, 4-bromomethyl-7-hydroxycoumarin stands out as a versatile reagent for labeling proteins and studying their interactions. This coumarin derivative possesses favorable photophysical properties, including a high quantum yield and sensitivity to its local environment, making it an excellent candidate for fluorescence-based assays.[1] Its reactive bromomethyl group allows for covalent attachment to specific amino acid residues, primarily cysteine, enabling the site-specific labeling of proteins.[2]

This comprehensive guide provides detailed application notes and protocols for the use of 4-bromomethyl-7-hydroxycoumarin in the study of protein-protein interactions. We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights into data analysis and troubleshooting, empowering researchers to confidently employ this powerful tool in their investigations.

The Principle: Unveiling Interactions through Fluorescence Modulation

The utility of 4-bromomethyl-7-hydroxycoumarin in PPI studies hinges on the principle that its fluorescence properties are altered upon changes in its microenvironment. When a protein labeled with this coumarin derivative interacts with a binding partner, the local environment of the fluorophore can change in several ways, leading to a measurable change in fluorescence. The two primary mechanisms exploited are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Quenching .

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited-state donor fluorophore to a suitable acceptor fluorophore.[3][4] In the context of PPIs, one protein is labeled with a donor fluorophore (e.g., 4-bromomethyl-7-hydroxycoumarin) and its interacting partner is labeled with an acceptor fluorophore. When the two proteins interact, bringing the donor and acceptor into close proximity (typically 1-10 nm), energy transfer occurs. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.[5]

Fluorescence Quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[6] This can occur through various mechanisms, including collisional quenching, charge transfer, or conformational changes that alter the fluorophore's environment. In a PPI study, the binding of a partner protein can bring quenching groups (e.g., tryptophan residues) into proximity with the coumarin label, leading to a decrease in its fluorescence intensity. Conversely, if the interaction moves the fluorophore to a more protected, less solvent-exposed environment, an increase in fluorescence may be observed.

The choice between a FRET-based or quenching-based assay depends on the specific protein system and the availability of suitable labeling sites and acceptor fluorophores.

Chemical and Photophysical Properties of 4-bromomethyl-7-hydroxycoumarin

A thorough understanding of the probe's properties is crucial for successful experimental design and data interpretation.

PropertyValueReference
Molecular FormulaC₁₀H₇BrO₃[7]
Molecular Weight255.06 g/mol [7]
Excitation Maximum (λex)~350-360 nm[8]
Emission Maximum (λem)~440-460 nm[8]
Reactive GroupBromomethyl[9]
Target ResidueCysteine (thiol group)[2]

Note: Excitation and emission maxima can be influenced by the local environment.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a FRET-based protein-protein interaction study using 4-bromomethyl-7-hydroxycoumarin as the donor fluorophore.

experimental_workflow cluster_prep Protein Preparation & Labeling cluster_assay FRET Assay cluster_analysis Data Analysis P1 Protein A Expression & Purification L1 Label Protein A with 4-bromomethyl-7-hydroxycoumarin (Donor) P1->L1 P2 Protein B Expression & Purification L2 Label Protein B with Acceptor Fluorophore P2->L2 Pur1 Purification of Labeled Protein A L1->Pur1 Pur2 Purification of Labeled Protein B L2->Pur2 Mix Mix Labeled Proteins (with and without interactor) Pur1->Mix Pur2->Mix Incubate Incubate to allow for interaction Mix->Incubate Measure Fluorescence Measurement (Donor & Acceptor Emission) Incubate->Measure Calc Calculate FRET Efficiency Measure->Calc Kd Determine Binding Affinity (Kd) Calc->Kd

Caption: A generalized workflow for a FRET-based PPI assay.

Detailed Experimental Protocols

Protocol 1: Covalent Labeling of a Cysteine-Containing Protein

This protocol describes the site-specific labeling of a protein with 4-bromomethyl-7-hydroxycoumarin at a cysteine residue.

Materials:

  • Protein of interest with an accessible cysteine residue (in a thiol-free buffer, e.g., PBS pH 7.2)

  • 4-bromomethyl-7-hydroxycoumarin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0-7.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Quenching reagent (e.g., 1 M Dithiothreitol - DTT)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any thiol-containing reagents from purification (e.g., DTT, β-mercaptoethanol). This can be achieved by dialysis or buffer exchange using a desalting column.

    • If the target cysteine is in a disulfide bond, reduce it by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP is preferred as it does not contain a free thiol that would react with the dye.[10]

    • Adjust the protein concentration to 1-5 mg/mL in the degassed reaction buffer.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of 4-bromomethyl-7-hydroxycoumarin in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 4-bromomethyl-7-hydroxycoumarin stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out in a vial flushed with nitrogen or argon to minimize oxidation of the thiol.[10]

  • Quenching the Reaction:

    • Add a final concentration of 10 mM DTT to the reaction mixture to quench any unreacted 4-bromomethyl-7-hydroxycoumarin. Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer (e.g., PBS).[11]

    • Monitor the elution profile by measuring absorbance at 280 nm (for the protein) and ~350 nm (for the coumarin).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm and the absorbance maximum of the coumarin (~350 nm). The DOL is calculated using the Beer-Lambert law.

Protocol 2: FRET-Based Protein-Protein Interaction Assay

This protocol outlines a typical FRET experiment to quantify the interaction between two proteins, one labeled with 4-bromomethyl-7-hydroxycoumarin (donor) and the other with a suitable acceptor fluorophore.

Materials:

  • Donor-labeled protein (Protein A-Coumarin)

  • Acceptor-labeled protein (Protein B-Acceptor)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of the donor-labeled protein (e.g., 100 nM).

    • Prepare a stock solution of the acceptor-labeled protein at a concentration significantly higher than the expected dissociation constant (Kd).

    • Create a titration series by adding increasing concentrations of the acceptor-labeled protein to the donor-labeled protein solutions.

    • Include control samples: donor-only, acceptor-only, and buffer-only.

  • Incubation:

    • Incubate the samples for a sufficient time at the desired temperature to allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the interaction.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorbance maximum of the donor (e.g., 350 nm).

    • Measure the fluorescence emission spectrum for each sample, or measure the intensity at the donor's emission maximum and the acceptor's emission maximum.[12]

  • Data Analysis:

    • Correct the raw fluorescence data for background fluorescence (buffer-only sample).

    • Correct for spectral bleed-through (the contribution of donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength).[12]

    • Calculate the FRET efficiency (E) for each concentration of the acceptor-labeled protein using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[5]

    • Plot the FRET efficiency as a function of the acceptor-labeled protein concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[13]

Mechanism of Fluorescence Change: A Closer Look

The following diagram illustrates the principle of a FRET-based PPI assay.

Caption: Mechanism of FRET in a protein-protein interaction assay.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Low degree of labelingInefficient labeling reactionOptimize pH (7.0-7.5), increase molar excess of the dye, extend reaction time. Ensure protein is properly reduced.
No change in fluorescence upon addition of binding partnerNo interaction, or the interaction does not alter the probe's environmentConfirm interaction with an orthogonal method (e.g., co-immunoprecipitation). Try labeling at a different site on the protein.
High background fluorescenceUnreacted dye not completely removedImprove purification of the labeled protein (e.g., use a longer SEC column or HPLC).[14]
Signal decreases over timePhotobleachingReduce excitation light intensity, minimize exposure time, and use an anti-fade reagent if possible.[8]
Inconsistent resultsProtein aggregation or instabilityCheck protein quality by SDS-PAGE and SEC. Optimize buffer conditions (e.g., add stabilizing excipients).

Advantages and Limitations of 4-bromomethyl-7-hydroxycoumarin

Advantages:

  • Small Size: As a small molecule fluorophore, it is less likely to perturb the function of the labeled protein compared to larger fluorescent protein tags.[15]

  • Site-Specific Labeling: The bromomethyl group allows for targeted covalent attachment to cysteine residues, providing precise control over the labeling position.[2]

  • Environmentally Sensitive: Its fluorescence is sensitive to the polarity of the microenvironment, which can be exploited in quenching-based assays.

  • Good Photophysical Properties: Coumarin derivatives generally exhibit good quantum yields and photostability.[16]

  • Suitable FRET Donor: Its spectral properties make it a suitable donor for a range of acceptor fluorophores, such as fluorescein and rhodamine.[17]

Limitations:

  • Requirement for Cysteine: The protein of interest must have an accessible cysteine residue for labeling. If no native cysteine is available, site-directed mutagenesis may be required.

  • Potential for Non-Specific Labeling: While selective for thiols, some reaction with other nucleophilic residues (e.g., histidine, lysine) can occur under certain conditions.

  • Photobleaching: Like all fluorophores, coumarins are susceptible to photobleaching, which can limit the duration of experiments.[8]

  • Potential for Altering Protein Function: Although small, the addition of any extrinsic label has the potential to alter the protein's conformation or binding properties.[18] It is crucial to validate the function of the labeled protein.

Conclusion: A Bright Future for PPI Research

4-bromomethyl-7-hydroxycoumarin is a powerful and versatile tool for the investigation of protein-protein interactions. Its favorable photophysical properties, coupled with the ability for site-specific covalent labeling, make it an attractive choice for both FRET and fluorescence quenching-based assays. By carefully following the protocols outlined in this guide and considering the potential challenges, researchers can leverage the unique advantages of this coumarin derivative to gain valuable insights into the intricate world of the cellular interactome. As our understanding of PPIs continues to grow, so too will the innovative applications of fluorescent probes like 4-bromomethyl-7-hydroxycoumarin in advancing biological and biomedical research.

References

  • Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors (Basel), 16(9), 1488.
  • Dyla, M., et al. (2008). Quantitative analysis of multi-protein interactions using FRET: application to the SUMO pathway. Protein Science, 17(4), 655-664. [Link]

  • Eftink, M. R. (1991). Fluorescence quenching: theory and applications. Topics in Fluorescence Spectroscopy, 2, 53-126.
  • Furukawa, K., et al. (2020). FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. Journal of Visualized Experiments, (160). [Link]

  • Nicoya Lifesciences. (2019). Pros & Cons of Fluorescence-Based Binding Assays. [Link]

  • SONLab. (2025). Automated FRET Analysis for Enhanced Characterization of Protein-Protein Interactions. bioRxiv. [Link]

  • Sun, Y., et al. (2021). Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution. International Journal of Molecular Sciences, 22(20), 11255. [Link]

  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. (2024). LinkedIn. [Link]

  • Peterson, B. R., et al. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Omega, 1(6), 1131-1139. [Link]

  • Kim, Y., & Choi, J. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Methods in Molecular Biology, 831, 13-24. [Link]

  • van der Krogt, G. N. M., et al. (2008). A quantitative protocol for dynamic measurements of protein interactions by FRET-sensitized fluorescence emission. Biophysical Journal, 95(10), 4967-4978. [Link]

  • Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology, 79, 93-117. [Link]

  • Furuta, T., et al. (1998). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]

  • Kenworthy, A. K. (2001). Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells. Current Protocols in Cell Biology, Chapter 17, Unit 17.7. [Link]

  • Lingeman, H., et al. (1992). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]

  • Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. (2025). ResearchGate. [Link]

  • Seixas de Melo, J., et al. (2001). Spectroscopy and photophysics of 4- and 7-hydroxycoumarins and their thione analogs. Journal of Molecular Structure, 565-566, 69-78. [Link]

  • Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology, 79, 93-117. [Link]

  • Kleban, J., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Lingeman, H., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]

  • Martens, C., et al. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Protein Science, 27(9), 1644-1655. [Link]

  • Artyukhov, V. P., et al. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 102(6), 878-884. [Link]

  • Schuler, B., & Pannell, L. K. (2002). Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester. Bioconjugate Chemistry, 13(5), 1039-1043. [Link]

  • G. Dünges, W. (1977). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Analytical Chemistry, 49(3), 442-445. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE. [Link]

  • Schepartz, A. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

  • Julio, A. R., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102865. [Link]

Sources

Method

Application Note: Two-Photon Uncaging with Brominated 7-Hydroxycoumarins (Bhc)

[1][2] Abstract & Introduction Two-photon (2P) uncaging has revolutionized the study of biological signaling by allowing the release of bioactive molecules with femtoliter spatial resolution (3D confinement). However, th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

Two-photon (2P) uncaging has revolutionized the study of biological signaling by allowing the release of bioactive molecules with femtoliter spatial resolution (3D confinement). However, the utility of early caging groups (e.g., nitrobenzyls) was limited by low two-photon action cross-sections (


 GM), requiring high laser power that risks photodamage.

This guide details the application of Brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) caged compounds.[1][2][3] The Bhc group represents a quantum leap in sensitivity, offering a two-photon action cross-section of ~50 GM (Goeppert-Mayer units)—two orders of magnitude higher than standard nitroindolinyl (MNI) or nitrobenzyl groups.

Key Applications:

  • Neuroscience: Mapping glutamate sensitivity in deep tissue where laser scattering is high.

  • Developmental Biology: Spatiotemporal control of gene expression using Bhc-caged mRNA.[1][2][4]

  • Pharmacology: Release of peptides and secondary messengers with minimal laser power.

The Bhc Advantage: Mechanism & Photophysics

Why Bromination Matters

Standard coumarins are fluorescent but poor uncaging groups at physiological pH. The addition of a bromine atom at the 6-position induces a critical chemical shift:

  • pKa Reduction: Bromine lowers the pKa of the 7-hydroxyl group to ~6.2. At physiological pH (7.4), the Bhc chromophore exists primarily as a monoanion .

  • Resonance Enhancement: The anionic form possesses a significantly higher extinction coefficient (

    
    ) and two-photon absorption cross-section than the neutral form.
    
  • Excitation Wavelength: The anion absorbs strongly in the near-UV (350–370 nm), translating to an optimal two-photon excitation window of 740–760 nm .

The Kinetic Trade-Off (Expert Insight)

While Bhc has superior sensitivity (GM value), the release kinetics depend on the linker.

  • Carbamate Linkers (e.g., Bhc-Glutamate): Release involves a decarboxylation step, resulting in a time constant of ~10 ms .[5] This is slower than MNI-Glutamate (<10 µs). Recommendation: Use Bhc-Glu for mapping receptor locations or tonic activation, but prefer MNI-Glu for mimicking rapid synaptic transmission.

  • Phosphate/Ester Linkers (e.g., Bhc-mRNA, Bhc-cAMP): Release is generally faster and limited by the photolysis rate itself.

Photolysis Pathway Diagram

Bhc_Mechanism cluster_0 Excitation Phase cluster_1 Cleavage Phase cluster_2 Release Phase Ground Bhc-Caged Compound (Ground State) Excited Excited State (Singlet) Ground->Excited 2P Excitation (740 nm) IonPair Tight Ion Pair Intermediate Excited->IonPair Solvolysis Solvent-Assisted Heterolysis IonPair->Solvolysis Byproduct Bhc-OH (Fluorescent Byproduct) Solvolysis->Byproduct Bioactive Free Bioactive Molecule (Glutamate/mRNA) Solvolysis->Bioactive Release

Caption: Figure 1. The two-photon photolysis pathway of Bhc-caged compounds. Note that excitation at 740 nm utilizes the high cross-section of the anionic chromophore.

Experimental Configuration

Optical Setup
  • Laser Source: Mode-locked Ti:Sapphire laser (e.g., Spectra-Physics Mai Tai or Coherent Chameleon).

  • Wavelength: Tune to 740 nm . (Note: MNI-Glu is typically uncaged at 720 nm; Bhc is red-shifted).

  • Pulse Width: <140 fs at the sample.

  • Power Modulation: Pockels cell (EOM) is essential for defining the uncaging duration (typically 0.5 – 10 ms for Bhc).

Comparison of Caging Groups
FeatureBhc-Glutamate MNI-Glutamate Nitrobenzyl (CNB)
2P Cross-Section (GM) ~50 GM 0.06 GM< 0.1 GM
Optimal 2P Wavelength 740 nm720 nm720 nm
Uncaging Efficiency Very HighLowVery Low
Release Kinetics Slow (~10 ms)Fast (<10 µs)Slow
Solubility Low (requires DMSO)High (Water soluble)Moderate

Protocol: Two-Photon Uncaging of Bhc-Glutamate[1][2][9]

Reagent Preparation

Safety: Handle all caged compounds in the dark or under red safety light.

  • Stock Solution: Dissolve Bhc-Glutamate in dry DMSO to a concentration of 100 mM . Aliquot and store at -20°C. Do not dissolve directly in water; Bhc is hydrophobic.

  • Working Solution: Dilute the stock into Artificial Cerebrospinal Fluid (ACSF) to a final concentration of 50–100 µM .

    • Note: Because Bhc has a high GM, you can use significantly lower concentrations than MNI-Glu (which requires 2–10 mM), reducing cost and potential GABA-A receptor antagonism.

  • Filtration: Filter the working solution (0.22 µm) to remove any micro-precipitates that could cause laser hotspots.

Slice Preparation & Loading
  • Prepare acute brain slices (300–400 µm) using standard vibratome protocols.

  • Bath Application: Perfuse the slice with the Bhc-Glu ACSF solution. Recirculate if volume is limited (5–10 mL total volume).

  • Equilibration: Allow 10–15 minutes for the caged compound to penetrate the tissue slice depth.

Uncaging & Recording Workflow

Experiment_Workflow cluster_uncage Uncaging Cycle Setup 1. Patch Clamp Whole-Cell (Voltage Clamp -70mV) Locate 2. Visualize Spine/Dendrite (Alexa 594 / 2P Imaging) Setup->Locate Position 3. Position Uncaging Spot (0.5 µm from spine head) Locate->Position Laser 4. Trigger Laser Pulse (740 nm, 1-5 ms, 5-15 mW) Position->Laser Record 5. Record EPSC (Sync with EOM trigger) Laser->Record Record->Position Next Spine Analyze 6. Analyze Amplitude/Kinetics Record->Analyze

Caption: Figure 2.[5][6] Step-by-step workflow for electrophysiological recording coupled with Bhc uncaging.

Step-by-Step Execution:

  • Patching: Establish whole-cell configuration on the neuron of interest. Fill the pipette with an intracellular dye (e.g., Alexa Fluor 594, 20 µM) to visualize spines.

  • Targeting: Using 2P imaging (typically at 800–900 nm for the Alexa dye), locate a dendritic spine.

  • Offset: Park the uncaging beam 0.5 µm away from the spine head.

    • Why? Direct hits can cause photodamage or bleaching.[7] The diffusion of released glutamate mimics the synaptic cleft.

  • Power Calibration: Start with low laser power (e.g., 5 mW at the back aperture).

  • Trigger: Deliver a single pulse (duration 1–5 ms).

    • Note: The longer pulse width compensates for the slower release kinetics of the carbamate linker.

  • Validation: Observe the Excitatory Postsynaptic Current (EPSC). If no response, increase power in 2 mW increments.

Protocol: Bhc-Caged mRNA (Gene Control)[3][4][6][11]

This application is unique to Bhc due to its high sensitivity, allowing uncaging in live embryos (e.g., Zebrafish) without UV toxicity.

  • Synthesis/Mixing: Mix Bhc-diazo (6-bromo-4-diazomethyl-7-hydroxycoumarin) with mRNA in DMSO.[3] The diazo group reacts with the phosphate backbone.[1][3][4]

  • Injection: Inject the Bhc-caged mRNA into the one-cell stage embryo.[1][2][3][8]

  • Incubation: Keep embryos in the dark. The mRNA is translationally blocked.[3][4]

  • Uncaging:

    • 1P: 365 nm UV lamp (10 seconds) for whole-embryo activation.

    • 2P: Focus 740 nm laser on specific tissue regions (e.g., eye primordium) to induce local protein expression.

  • Readout: Assay for the protein product (e.g., GFP fluorescence) 2–4 hours post-uncaging.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No EPSC Response Laser wavelength incorrectEnsure laser is tuned to 740 nm (Bhc peak), not 720 nm.
Slow Rise Time Intrinsic kineticsBhc-carbamate is slow (~10ms).[5] For faster kinetics, switch to Bhc-acetate or MNI-Glu.
Precipitation HydrophobicityDissolve stock in 100% DMSO. Ensure final aqueous DMSO < 0.5%.
Run-down PhotobleachingReduce laser power. Bhc is very sensitive; you likely need less power than you think.

Self-Validating Control: Always perform a "Laser-Only" control (scan the laser over the spine without caged compound in the bath) to ensure the response is not a mechanical or thermal artifact.

References

  • Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., Denk, W., & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis.[9] Proceedings of the National Academy of Sciences, 96(4), 1193–1200.[9] [Link][9]

  • Ando, H., Furuta, T., Tsien, R. Y., & Okamoto, H. (2001). Photo-mediated gene activation using caged RNA/DNA in zebrafish embryos. Nature Genetics, 28(4), 317–325. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5] Nature Methods, 4(8), 619–628. [Link]

  • Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[10] Nature Neuroscience, 4(11), 1086–1092. [Link]

Sources

Application

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in proteomics research

Technical Guide: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in Proteomics Executive Summary 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin or 4-Bhc ) is a dual-function fluoroge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in Proteomics

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin or 4-Bhc ) is a dual-function fluorogenic reagent critical in advanced proteomics and chemical biology.[1] Unlike standard amine-reactive dyes (e.g., NHS-esters), 4-Bhc specifically targets carboxyl groups (C-termini, Asp, Glu) and phenolic/thiol moieties , filling a vital gap in the analysis of acidic proteomes.[1]

This guide details two distinct workflows:

  • Fluorescent Derivatization: For femtomole-level quantification of acidic peptides and metabolites via HPLC-FLD.

  • Photochemical Caging: Utilizing the Bhc moiety as a photoremovable protecting group to spatially and temporally control peptide activity.[2]

Chemical Mechanism & Properties[1][3]

Mechanism of Action

The reagent functions via an alkylation mechanism.[1] The bromomethyl group at the C4 position is highly electrophilic.[1] In the presence of a base (to generate the nucleophilic carboxylate anion) and a phase-transfer catalyst (crown ether), it undergoes nucleophilic substitution (


), displacing the bromide to form a stable ester linkage.

Key Reaction Features:

  • Target Specificity: Carboxylates (-COO⁻) > Phenols (-O⁻) > Thiols (-S⁻).[1]

  • Catalysis: 18-Crown-6 ether complexes with potassium ions, solubilizing the carboxylate salt in aprotic organic solvents (Acetone, Acetonitrile) to accelerate the reaction.

  • Fluorescence Activation: The 7-hydroxycoumarin core acts as a pH-sensitive fluorophore.[1]

Fluorescence Properties (pH Dependence)

The 7-hydroxy group imparts pH-dependent fluorescence, a critical factor for assay optimization.[1]

  • Acidic/Neutral (pH < 7): Protonated phenol form.[1][2][3] Weak blue fluorescence.[1][2]

  • Basic (pH > 8): Deprotonated phenolate form.[1][2] Strong green fluorescence (

    
     nm).[1][2]
    
  • Implication: Post-column alkalinization or basic mobile phases are recommended for maximum sensitivity.[1][2]

Reaction Mechanism Diagram:

ReactionMechanism Reagent 4-Bhc Reagent (Electrophile) Intermediate Transition State [SN2 Attack] Reagent->Intermediate Analyte Acidic Peptide (R-COO- K+) Analyte->Intermediate Nucleophilic Attack Catalyst 18-Crown-6 (Phase Transfer) Catalyst->Intermediate Solubilizes K+ Product Fluorescent Ester (Stable Derivative) Intermediate->Product -Br Byproduct KBr Intermediate->Byproduct

Caption: Nucleophilic substitution mechanism facilitated by phase-transfer catalysis.

Protocol A: High-Sensitivity Fluorescent Labeling

Application: Quantification of C-terminal peptides, acidic amino acids (Asp, Glu), and fatty acid contaminants in proteomic samples.

Reagents & Equipment
  • Labeling Reagent: 10 mM 4-Bromomethyl-7-hydroxycoumarin in anhydrous Acetone.[1][2]

  • Catalyst Solution: 5 mM 18-Crown-6 ether in anhydrous Acetonitrile.

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Potassium Bicarbonate (
    
    
    
    ).[2][4]
  • Solvent: Anhydrous Acetonitrile (ACN).[1][2]

  • Detection: HPLC with Fluorescence Detector (FLD).[1][2][5] Ex: 370 nm, Em: 450 nm.[2]

Step-by-Step Workflow
StepActionCritical Technical Insight
1. Solubilization Dissolve peptide/analyte in 100 µL anhydrous ACN. Add 2 mg anhydrous

.[1][2]
Water quenches the reaction by hydrolyzing the reagent to the non-reactive alcohol.[1] Strict anhydrous conditions are required.
2. Activation Add 50 µL of 18-Crown-6 catalyst solution. Vortex for 1 min.The crown ether complexes

, stripping it from the carboxylate, making the anion "naked" and highly reactive.
3. Derivatization Add 50 µL of 4-Bhc Reagent . Cap vial tightly. Incubate at 60°C for 30–60 mins .Heat drives the alkylation.[1][2] Protect from light to prevent photodegradation of the coumarin moiety.
4.[2] Quenching Cool to RT. Add 10 µL of 10% Acetic Acid (in ACN).Neutralizes excess base to stabilize the ester product before injection.[2]
5. Analysis Inject 10 µL into HPLC-FLD.Mobile Phase: Use a gradient (e.g., Water/ACN).[2] Ensure pH > 7 during detection or use post-column base addition for max signal.[1][2]

Protocol B: "Bhc" as a Photocleavable Caging Group

Application: Chemical Biology/Functional Proteomics.[1][2] Temporarily "silencing" a bioactive peptide or kinase inhibitor by blocking its active site, then releasing it with UV light.[2]

The "Caging" Concept

The 4-Bhc group is attached to a critical residue (e.g., Cys, Tyr, Asp). Upon irradiation with UV light (365 nm), the ester/ether bond undergoes photolysis, releasing the active native biomolecule.

Photolysis Workflow
  • Preparation: Synthesize the Bhc-caged peptide using standard solid-phase synthesis (using Fmoc-Glu(Bhc)-OH or similar building blocks) or the solution-phase labeling protocol above.

  • Incubation: Add caged peptide to the biological system (cell lysate, enzyme assay).[2] Verify lack of activity (negative control).[2]

  • Uncaging (Activation):

    • Light Source: UV LED or Mercury lamp (365 nm).

    • Power: 5–10 mW/cm².[1][2]

    • Duration: 1–5 minutes.

    • Mechanism: Solvent-assisted photo-cleavage releases the free peptide and a coumarin byproduct.[1]

  • Readout: Measure restored enzymatic activity or signaling downstream.[1][2]

Experimental Workflow Diagram:

Workflow cluster_0 Phase 1: Derivatization cluster_1 Phase 2: Analysis / Application Sample Dry Peptide Sample Mix Add 4-Bhc + Crown Ether (Anhydrous ACN) Sample->Mix Heat Incubate 60°C, 45 min Mix->Heat HPLC HPLC Separation (Reverse Phase) Heat->HPLC Quantification UV UV Photolysis (365nm) (If Caging Assay) Heat->UV Functional Assay FLD Fluorescence Detection (Ex 370nm / Em 450nm) HPLC->FLD

Caption: Dual workflow for quantification (HPLC) or functional activation (UV Photolysis).

Data Analysis & Troubleshooting

Quantitative Parameters
ParameterSpecificationNotes
Excitation Max 360–370 nmMatches standard UV lasers/lamps.[1][2]
Emission Max ~450 nm (pH dependent)Shifts to ~500 nm and intensifies in basic pH.[2]
Limit of Detection 10–100 femtomolesHighly sensitive compared to UV absorbance (214 nm).[2]
Stability Derivatives stable for >1 week at 4°CStore in dark; light sensitive.[1][2]
Troubleshooting Guide
  • Low Fluorescence Signal:

    • Cause: Eluent pH is too acidic.[1][2]

    • Fix: Use a basic mobile phase (e.g., Ammonium Acetate pH 8.[2]0) or add a post-column base (NaOH) line before the detector.

  • Multiple Peaks for Single Peptide:

    • Cause: Incomplete reaction or multiple reactive sites (e.g., C-terminus + Asp/Glu side chains).[1][2]

    • Fix: Optimize stoichiometry. Use excess reagent to drive all sites to completion, or limit reagent to target only the most reactive C-terminus.[1]

  • Precipitation:

    • Cause: Salt formation.[1][2]

    • Fix: Ensure sufficient 18-Crown-6 is present to solubilize the potassium salts.[1]

References

  • Dünges, W. (1977).[2][6] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1][2][6] Analytical Chemistry, 49(3), 442-445.[1][2][6] Link

  • Taki, M., et al. (1977).[2] "4-Bromomethyl-7-methoxycoumarin and analogs as derivatization agents for high-performance liquid-chromatography determinations." Journal of Chromatography A. Link

  • Furuta, T., et al. (1999).[2] "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for one and two photon excitation."[1][2][7] Proceedings of the National Academy of Sciences, 96(9), 4749-4754. Link

  • BenchChem. (2025).[1][2][3][4][5] "Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin." BenchChem Technical Library. Link

  • Hagen, T., et al. (2016).[2] "Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides."[1][2] Chemistry - A European Journal.[1][2] Link

Sources

Method

High-Specificity N-Terminal Protein Labeling via NHS-Ester Chemistry

Application Note & Protocol Guide [1] Abstract N-hydroxysuccinimide (NHS) ester chemistry is the industry standard for amine-directed bioconjugation due to its efficiency and stability. While typically used at pH 8.3–8.5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Abstract

N-hydroxysuccinimide (NHS) ester chemistry is the industry standard for amine-directed bioconjugation due to its efficiency and stability. While typically used at pH 8.3–8.5 for random lysine labeling, this guide details the pH-modulated strategy to achieve preferential N-terminal labeling . By exploiting the pKa differential between the N-terminal


-amine (pKa ~6.0–8.0) and Lysine 

-amines (pKa ~10.5), researchers can direct conjugation to the N-terminus, preserving the protein's isoelectric point and reducing steric hindrance at the active site.

Scientific Foundation: The "pKa Window"

The Mechanism of Selectivity

NHS esters react with deprotonated (nucleophilic) amines. In a typical protein, two types of primary amines exist:

  • 
    -Amine (N-terminus):  pKa range 6.0–8.0.
    
  • 
    -Amine (Lysine side chains):  pKa ~10.5.
    

The Causality of pH Control: At pH 8.5 (Standard Protocol), both amine types are sufficiently deprotonated to react, leading to random labeling of multiple Lysine residues. At pH 6.0–7.0 (N-Terminal Protocol), the N-terminal


-amine is largely deprotonated (active), while Lysine 

-amines remain protonated (

) and chemically inert.
Mechanistic Visualization

The following diagram illustrates the chemical logic distinguishing Random Labeling from N-Terminal Targeting.

G cluster_0 Protein Amine States cluster_1 pH 6.5 Environment (N-Term Specific) cluster_2 pH 8.5 Environment (Random Labeling) N_Term N-Terminus (pKa ~7.0) N_State_Low N-Term: -NH2 (Active) N_Term->N_State_Low At pH 6.5 N_State_High N-Term: -NH2 (Active) N_Term->N_State_High At pH 8.5 Lysine Lysine Residue (pKa ~10.5) Lys_State_Low Lysine: -NH3+ (Inactive) Lysine->Lys_State_Low At pH 6.5 Lys_State_High Lysine: -NH2 (Active) Lysine->Lys_State_High At pH 8.5 NHS NHS-Ester Dye NHS->N_State_Low Specific Reaction NHS->Lys_State_Low No Reaction NHS->N_State_High Reaction NHS->Lys_State_High Reaction

Figure 1: The "pKa Window" strategy. Lowering pH to 6.5 selectively maintains N-terminal nucleophilicity while silencing Lysine side chains.

Critical Parameters & Materials

Buffer Selection (Crucial)

The presence of primary amines in the buffer will competitively inhibit the reaction.

  • FORBIDDEN: Tris, Glycine, Ammonium salts.

  • RECOMMENDED:

    • PBS (Phosphate Buffered Saline): Adjusted to pH 6.5–7.0.

    • MES Buffer: 50–100 mM, pH 6.0–6.5 (Ideal for high specificity).

    • HEPES: Adjusted to pH 7.0.

Reagent Handling

NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solution.

  • Solvent: Anhydrous DMSO or DMF (high quality, amine-free).

  • Storage: Store solid dye desiccated at -20°C. Only dissolve immediately before use.

Detailed Experimental Protocol

Phase 1: Protein Preparation

Objective: Exchange protein into an amine-free buffer at the target pH (6.5–7.0).

  • Calculate Concentration: Ensure protein concentration is 1–10 mg/mL . Lower concentrations increase the hydrolysis rate relative to the labeling rate.

  • Buffer Exchange: Use Zeba™ Spin Desalting Columns or dialysis cassettes (e.g., Slide-A-Lyzer™) to exchange the protein into PBS, pH 6.5 .

    • Note: If the protein is currently in Tris, perform at least two rounds of dialysis or desalting to ensure <1 mM Tris remains.

Phase 2: Reaction Setup

Objective: Initiate conjugation while minimizing Lysine labeling.

  • Prepare Dye Stock: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL .

    • Caution: Do not prepare this in advance. Hydrolysis half-life is minutes to hours depending on moisture.[2]

  • Molar Excess Calculation: For N-terminal specificity, use a lower molar excess than random labeling to prevent forcing the reaction onto Lysines.

    • Target: 1.5 to 3-fold molar excess of dye over protein.

    • Formula:

      
      
      (Where 
      
      
      
      is moles of protein,
      
      
      is dye molecular weight, and
      
      
      is dye stock concentration).
  • Incubation: Add the calculated dye volume to the protein solution.

    • Mix: Gently pipette or invert. Do not vortex vigorously.

    • Conditions: Incubate for 2 hours at 4°C or 1 hour at Room Temperature .

    • Why 4°C? Lower temperature slows hydrolysis and improves selectivity for the most nucleophilic site (N-terminus).

Phase 3: Quenching & Purification

Objective: Stop the reaction and remove unreacted dye.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50–100 mM. Incubate for 15 minutes.

    • Mechanism:[1] The high concentration of Tris amines rapidly scavenges any remaining NHS ester.

  • Purification: Remove free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis.

    • Validation: The eluate should be the color of the dye; the column will retain the slower-moving free dye.

Phase 4: Quality Control (DOL Calculation)

Objective: Quantify the Degree of Labeling (DOL).

Measure Absorbance at 280 nm (


) and the dye's 

(

).[3][4][5][6]

Formula:



  • 
    : Extinction coefficient of protein (e.g., IgG ~210,000 
    
    
    
    ).[6]
  • 
    : Extinction coefficient of the dye.[3][4][5]
    
  • 
    : Correction Factor (
    
    
    
    of dye /
    
    
    of dye).[4][5][6]

Workflow Diagram

Workflow Start Start: Purified Protein Check_Buffer Check Buffer Composition Start->Check_Buffer Exchange Buffer Exchange (PBS pH 6.5, Remove Tris) Check_Buffer->Exchange Contains Amines Prepare_Dye Dissolve NHS-Dye (Anhydrous DMSO) Check_Buffer->Prepare_Dye Amine-Free Exchange->Prepare_Dye Reaction Reaction: pH 6.5 1.5-3x Molar Excess 2h @ 4°C Prepare_Dye->Reaction Quench Quench: Add Tris pH 8.0 Reaction->Quench Purify Purification (Desalting/Dialysis) Quench->Purify QC Calculate DOL (UV-Vis Spec) Purify->QC

Figure 2: Step-by-step experimental workflow for N-terminal specific labeling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low DOL (< 0.5) pH too low (< 6.0)Increase pH to 6.5–7.0. N-term may be protonated.[1][7][8][9][10][11]
Hydrolysis of NHS esterUse fresh anhydrous DMSO; ensure dye is dry.
Over-labeling (DOL > 2) pH too high (> 7.5)Lower pH to 6.0–6.5 to suppress Lysine reactivity.
Excess dye too highReduce molar excess to 1.5–2.0 equivalents.
Precipitation Over-labeling (hydrophobic dye)Reduce DOL; switch to sulfonated (water-soluble) dye variants.
Poor Specificity Reaction time too longReduce time; prolonged exposure favors Lysine labeling.

References

  • Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013.
  • Matos, M. J., et al.Chemo- and Regioselective Protein Modification.Nature Chemistry, 2018. Discusses pKa-driven selectivity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coumarin-Based Labeling Efficiency

The following technical guide is structured to address the optimization of 4-bromomethyl-7-hydroxycoumarin labeling, while authoritatively addressing the critical distinction between this compound and its widely used ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the optimization of 4-bromomethyl-7-hydroxycoumarin labeling, while authoritatively addressing the critical distinction between this compound and its widely used analog, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) .

Subject: Protocol Optimization for 4-Bromomethyl-7-Hydroxycoumarin & 4-Bromomethyl-7-Methoxycoumarin (Br-Mmc) Audience: Analytical Chemists, drug development scientists, and chromatographers.

Executive Technical Brief

Distinguishing the Reagents: In high-performance liquid chromatography (HPLC) and fluorescence labeling, confusion often arises between two structural analogs. It is critical to identify which reagent you are using to optimize efficiency:

  • 4-Bromomethyl-7-Methoxycoumarin (Br-Mmc): The industry standard for labeling carboxylic acids (fatty acids, prostaglandins, acidic drugs). The 7-methoxy group is non-reactive, ensuring the bromomethyl group selectively targets the analyte.

  • 4-Bromomethyl-7-Hydroxycoumarin (Br-Hmc): A bifunctional molecule. The 7-hydroxyl group is acidic (pKa ~7.8) and nucleophilic under basic labeling conditions. Critical Warning: If used without protection, Br-Hmc can self-polymerize or react with itself, drastically reducing labeling efficiency. This variant is typically used for synthesizing caged compounds (Bhc groups) or requires specific pH control.

This guide primarily details the optimization for Carboxylic Acid Labeling (applicable to Br-Mmc and protected Br-Hmc) while addressing the specific handling required for the Hydroxy variant.

The Chemistry of Optimization (Mechanism & Logic)

To maximize labeling efficiency, one must control the nucleophilic substitution (


) reaction. The reaction kinetics are driven by the "Naked Anion" effect.

The Mechanism:

  • Deprotonation: The weak base (Potassium Carbonate) deprotonates the carboxylic acid analyte (

    
    ).
    
  • Phase Transfer: The catalyst (18-Crown-6) complexes with the Potassium ion (

    
    ), pulling the carboxylate anion into the organic solvent (Acetone/Acetonitrile).
    
  • Alkylation: The solubilized "naked" carboxylate attacks the bromomethyl group of the coumarin reagent, displacing the bromide ion to form a stable, fluorescent ester.

Visualizing the Workflow

LabelingWorkflow Start Analyte (Carboxylic Acid) Reaction SN2 Alkylation (60-70°C, 30-60 min) Start->Reaction Reagent Coumarin Reagent (Br-Mmc or Br-Hmc) Reagent->Reaction Base Base: K2CO3 (Anhydrous) Complex [K+ • 18-Crown-6] [R-COO-] (Naked Anion Complex) Base->Complex Deprotonates Acid Catalyst Catalyst: 18-Crown-6 (Phase Transfer) Catalyst->Complex Solubilizes K+ Complex->Reaction Activates Nucleophile Product Fluorescent Ester (Stable Derivative) Reaction->Product Byproduct KBr + Side Products (Precipitate) Reaction->Byproduct

Figure 1: The phase-transfer catalytic cycle for coumarin labeling. The 18-crown-6 ether is the rate-limiting driver, solubilizing the carbonate salt in organic media.

Optimized Protocol & Methodology

Reagent Preparation:

  • Labeling Solution: 10 mg of 4-bromomethyl-7-methoxycoumarin (or Br-Hmc) in 10 mL anhydrous Acetone.

  • Catalyst Solution: 10 mg 18-Crown-6 in 10 mL anhydrous Acetone.

  • Base: Finely powdered, anhydrous

    
     (dried at 120°C for 2 hours).
    

Step-by-Step Procedure:

  • Sample Prep: Dissolve the fatty acid/analyte in 100 µL of Acetone.

  • Add Reagents: Add 100 µL of Labeling Solution and 100 µL of Catalyst Solution.

  • Add Base: Add ~10-20 mg of solid

    
    . Note: Excess solid base acts as a desiccant and ensures full deprotonation.
    
  • Incubation: Seal the vial tightly (protect from light). Vortex for 30 seconds. Incubate at 60°C for 30-60 minutes .

    • Expert Tip: For Br-Hmc (Hydroxy), reduce temperature to 40°C and extend time to prevent phenolic side-reactions, or protect the 7-OH group first.

  • Quenching (Optional): Add 10 µL of acetic acid to neutralize excess base if the downstream HPLC phase is sensitive to high pH.

  • Filtration: Filter through a 0.45 µm PTFE filter to remove solid

    
     and KBr salts before injection.
    
Troubleshooting Guide (Q&A)
Q1: I am using 4-bromomethyl-7-hydroxycoumarin and seeing multiple peaks/low yield. Why?

Diagnosis: Self-Alkylation Interference. Explanation: Unlike the methoxy analog (Br-Mmc), the hydroxy variant has a phenolic -OH group. In the presence of


, this phenol deprotonates and attacks the bromomethyl group of another reagent molecule, forming a polymer or dimer.
Solution: 
  • Switch Reagents: If your application allows, switch to Br-Mmc (Methoxy) [1].

  • Protect the Group: If you must use the hydroxy form (e.g., for caging), use 4-bromomethyl-7-acetoxycoumarin . The acetoxy group protects the phenol during labeling and can be hydrolyzed later if needed [2].

Q2: My fluorescence signal is weak even with high concentrations.

Diagnosis: Quenching or Hydrolysis. Explanation: Water is the enemy. If solvents are not anhydrous, the bromomethyl group hydrolyzes to a hydroxymethyl group (non-reactive) before it labels your analyte. Solution:

  • Use HPLC-grade, anhydrous acetone/acetonitrile .

  • Store 18-crown-6 in a desiccator (it is hygroscopic).

  • Add excess solid

    
     to scavenge trace water.
    
Q3: I see a large "reagent peak" interfering with my early eluting analytes.

Diagnosis: Excess Unreacted Coumarin. Explanation: You must use a molar excess of reagent to drive the reaction, but this leaves unreacted dye. Solution:

  • Optimization: Reduce the reagent-to-analyte ratio to 5:1 rather than 50:1.

  • Cleanup: Implement a solid-phase extraction (SPE) step using a C18 cartridge to wash away excess hydrophilic reagents if your analyte is hydrophobic.

Comparative Data: Optimization Parameters

The following table summarizes how critical variables impact the Labeling Efficiency (Yield %).

ParameterOptimal ConditionImpact of Deviation
Solvent Acetone or AcetonitrileMethanol/Ethanol: Drastically reduces yield (Solvolysis of reagent). Water: Kills reaction immediately.
Catalyst 18-Crown-6 (Equimolar to K+)None: Reaction proceeds <5% (Salts are insoluble in acetone).
Temperature 60°C - 70°C>80°C: Degradation of heat-sensitive fatty acids. <40°C: Incomplete reaction.
Base

(Solid, Anhydrous)
NaOH/KOH: Too strong; causes hydrolysis of the coumarin ring or ester product.
Troubleshooting Logic Map

Troubleshooting Start Issue: Low Labeling Efficiency CheckReagent Are you using Br-Hydroxy or Br-Methoxy? Start->CheckReagent HydroxyPath Hydroxy (Br-Hmc) CheckReagent->HydroxyPath MethoxyPath Methoxy (Br-Mmc) CheckReagent->MethoxyPath SelfReaction Root Cause: Self-Alkylation Action: Switch to Br-Mmc or Protect OH HydroxyPath->SelfReaction CheckWater Are solvents anhydrous? MethoxyPath->CheckWater WetSolvent Root Cause: Hydrolysis Action: Dry solvents, add excess K2CO3 CheckWater->WetSolvent No CheckCatalyst Is 18-Crown-6 present? CheckWater->CheckCatalyst Yes NoCatalyst Root Cause: Phase Transfer Failure Action: Add 18-Crown-6 CheckCatalyst->NoCatalyst No

Figure 2: Decision tree for diagnosing low yield in coumarin labeling reactions.

References
  • Dünges, W. (1977).[1] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1][2] Analytical Chemistry, 49(3), 442-445.[1]

  • Tsuchiya, H., et al. (1982). "High-performance liquid chromatographic analysis of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin." Journal of Chromatography A, 234(1), 121-130.

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[3][4] Proceedings of the National Academy of Sciences, 96(4), 1193-1200.

  • Sigma-Aldrich. "4-Bromomethyl-7-methoxycoumarin Product Information." Merck KGaA.

Sources

Optimization

Technical Support Center: Optimizing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one Synthesis

Ticket ID: 4-BMHC-SYNTH-OPT Subject: Troubleshooting Low Yield & Purity in Pechmann Condensation Assigned Specialist: Senior Application Scientist, Organic Synthesis Div. Executive Summary & Reaction Logic The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4-BMHC-SYNTH-OPT Subject: Troubleshooting Low Yield & Purity in Pechmann Condensation Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Executive Summary & Reaction Logic

The synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BMHC) is a variation of the classic Pechmann condensation. While the standard synthesis of 4-methylcoumarin is robust, the introduction of the bromomethyl group introduces significant instability.

The primary cause of low yield in this specific reaction is thermal degradation of the alkyl bromide and oxidative polymerization of resorcinol. Unlike the standard methyl-coumarin synthesis which tolerates heating to 80-90°C, the 4-BMHC synthesis requires strict temperature control to prevent the bromine from hydrolyzing or alkylating the aromatic ring non-selectively.

The "Golden Standard" Protocol

Based on field-validated modifications for labile substrates.

ParameterSpecificationRationale
Limiting Reagent Resorcinol (1.0 eq)Excess resorcinol complicates purification; it is hard to wash away from the product.
Electrophile Ethyl 4-bromoacetoacetate (1.0 - 1.1 eq)CRITICAL: Must be clear/colorless. Yellow/orange indicates degradation (HBr formation).
Catalyst Conc.

(5-10 eq)
Acts as both solvent and catalyst. Must be added at

C.
Temperature

C (Addition)

RT (Aging)
DO NOT HEAT. Heating

C causes tar formation and debromination.
Time 12 - 24 HoursSlower kinetics at RT require longer aging for cyclization.

Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the desired pathway versus the critical failure nodes that lead to "tar" or "oiling out."

ReactionPathway node_reactant Resorcinol + Ethyl 4-bromoacetoacetate node_inter Intermediate (Ester) node_reactant->node_inter Acid Cat. / <10°C node_tar Black Tar (Polymers/Sulfonates) node_reactant->node_tar T > 40°C (Exothermic Runaway) node_product 4-BMHC (Product) node_inter->node_product Cyclization / RT / 12-24h node_inter->node_tar Oxidative Stress node_hydrolysis Hydrolyzed Side-Product (4-hydroxymethyl) node_product->node_hydrolysis Workup pH > 7 or Heating

Figure 1: Reaction pathway showing the narrow operating window between successful cyclization and thermal degradation.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: Thermal Runaway & Sulfonation. Resorcinol is electron-rich and prone to electrophilic aromatic substitution (sulfonation) and oxidation by concentrated sulfuric acid if the temperature spikes.

  • The Fix:

    • Chill the Acid: Ensure the

      
       is at 
      
      
      
      C before adding reagents.
    • Slow Addition: Add the resorcinol/ester mixture dropwise over 30-45 minutes. Monitor internal temperature; do not let it exceed

      
      C during addition.
      
    • No External Heat: Do not use a water bath or heating mantle. Allow the reaction to warm to Room Temperature (RT) naturally.

Issue 2: "The product is oiling out instead of precipitating during workup."

Diagnosis: Impure Starting Material (Ethyl 4-bromoacetoacetate). Ethyl 4-bromoacetoacetate (EBAA) is unstable. Commercial supplies often degrade into HBr and polymerization products. If your EBAA is yellow or orange, your yield will plummet, and the byproducts will prevent crystallization.

  • The Fix:

    • Check Reagent: EBAA must be a clear, colorless (or very pale yellow) liquid.

    • Purification: If the reagent is colored, wash it with cold saturated

      
       solution, dry over 
      
      
      
      , and use immediately.
    • Seeding: If the final product oils out, scratch the glass vessel with a rod or add a seed crystal of pure 4-BMHC. Chill the oil in an ice bath overnight.

Issue 3: "Low yield (<30%) despite clean reaction."

Diagnosis: Solubility Losses or Incomplete Cyclization. The 4-bromomethyl group makes the molecule less polar than the methyl analog, but it can still be partially soluble in the acidic mix. Conversely, if the acid is too dilute (from wet reagents), cyclization fails.

  • The Fix:

    • Dry Reagents: Ensure resorcinol is dry. Water kills the carbocation intermediate required for Pechmann condensation.

    • Quenching Volume: Pour the reaction mixture into at least 10x volume of crushed ice/water with vigorous stirring. The high dilution forces precipitation.

    • Wait: Let the quenched mixture stand in the ice bath for 1-2 hours before filtration to maximize crystal growth.

Workup & Purification Protocol

The physical isolation of 4-BMHC is the step where most yield is lost.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 100g ice per 10mL acid). Stir vigorously.

  • Filtration: Vacuum filter the resulting white/pale-yellow precipitate.

  • Washing (Crucial):

    • Wash with Cold Water (

      
       mL) to remove residual acid.
      
    • Note: Do not wash with basic solutions (bicarbonate/hydroxide) as this will hydrolyze the alkyl bromide to an alcohol.

  • Recrystallization:

    • Solvent: Ethanol (95%) or Methanol.[1]

    • Technique: Dissolve in minimum hot solvent (do not boil excessively), filter hot to remove insolubles, then cool slowly to

      
      C.
      

Diagnostic Decision Tree

Use this flowchart to diagnose the specific point of failure in your current experiment.

TroubleshootingTree start Start Diagnosis q1 Is the reaction mix BLACK or TAR-like? start->q1 q2 Is the starting EBAA Colorless? q1->q2 No (Yellow/Orange) sol1 FAILURE: Thermal Degradation. Action: Keep T < 10°C during addition. q1->sol1 Yes q3 Did product precipitate upon pouring into ice? q2->q3 Yes sol2 FAILURE: Reagent Impurity. Action: Wash/Distill EBAA. q2->sol2 No (Orange/Red) sol3 FAILURE: Solubility/Hydrolysis. Action: Increase Ice volume. Check pH (keep acidic). q3->sol3 No (Oiled out) success SUCCESS: Recrystallize from EtOH. q3->success Yes (Solid)

Figure 2: Step-by-step diagnostic logic for isolating the cause of failure.

References

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 1-58.
  • Alberola, S., et al. (1969). Bulletin de la Société Chimique de France, 4049.
  • Protocol & Reagent Stability (Ethyl 4-bromoacetoacetate)

    • PubChem.[2] (n.d.). Ethyl 4-bromoacetoacetate Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Safety data (lachrymator)
  • Modern Application & Optimization (Bioconjugation)

    • Waiker, D. K., et al. (2014).[1] Synthesis and pharmacological evaluation of novel 4-methyl-7-hydroxy coumarin derivatives. Bioorganic & Medicinal Chemistry, 22(6), 1916-1928.

    • Context: Provides modern experimental details on workup and isolation of substituted coumarins using sulfuric acid c

Safety Warning: Ethyl 4-bromoacetoacetate is a potent lachrymator (tear gas agent). All operations, including weighing and rotary evaporation, must be performed in a properly functioning fume hood. 4-BMHC is a skin irritant and potential alkylating agent; wear double nitrile gloves.

Sources

Troubleshooting

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one solubility issues in aqueous buffers

Topic: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one solubility issues in aqueous buffers Content type: Technical Support Center Guide [1] Product Category: Fluorescent Labeling Reagents / Coumarin Derivatives Common Name:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one solubility issues in aqueous buffers Content type: Technical Support Center Guide

[1]

Product Category: Fluorescent Labeling Reagents / Coumarin Derivatives Common Name: 4-Bromomethyl-7-hydroxycoumarin (Br-HMC) Target Audience: Analytical Chemists, Biochemists, Drug Discovery Specialists[1]

Executive Summary: The Solubility-Reactivity Paradox

Users frequently report precipitation and loss of reactivity when introducing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (BHC) into aqueous buffers.[1] This compound presents a dual challenge:

  • Hydrophobicity: The coumarin backbone is planar and highly hydrophobic, leading to immediate aggregation in water (LogP ~2.4).[1]

  • Chemical Instability: The bromomethyl group is a potent electrophile.[1] In aqueous buffers, it competes between alkylating your target (desired) and hydrolyzing to form the non-reactive alcohol (undesired).

This guide provides the protocols necessary to maintain BHC in solution long enough to achieve efficient labeling, balancing physical solubility with chemical stability.[1]

Troubleshooting Guide (Q&A)

Category A: Solubilization & Stock Preparation

Q: I dissolved BHC directly in PBS, but it formed a white precipitate immediately. Why? A: BHC is effectively insoluble in pure aqueous buffers.[1] The planar aromatic rings drive strong


-

stacking interactions in water.[1]
  • Solution: You must prepare a high-concentration stock solution in an anhydrous organic solvent first.[1]

    • Recommended Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Acetone.[1]

    • Concentration: 10–20 mg/mL.[1]

    • Protocol: Dissolve BHC in DMSO. Vortex until clear. Add this stock dropwise to your rapid-stirring aqueous buffer.[1] Do not exceed 5-10% v/v organic co-solvent in the final mixture unless your application permits it.[1]

Q: Can I store the stock solution at 4°C? A: Only if strictly anhydrous and acidic/neutral.

  • Risk: The 7-hydroxyl group (phenol) and the 4-bromomethyl group (alkyl halide) exist on the same molecule.[1] If the solution is basic or contains trace moisture, the phenoxide can attack the bromomethyl group of a neighboring molecule, leading to polymerization or self-alkylation.

  • Best Practice: Prepare fresh. If storage is mandatory, store in anhydrous acetone at -20°C, protected from light and moisture.[1]

Category B: Reaction Stability in Aqueous Buffers

Q: My labeling efficiency is low (<10%) even though the compound appears dissolved. What is happening? A: You are likely experiencing hydrolytic competition .[1] The bromomethyl group hydrolyzes rapidly in water to form 4-(hydroxymethyl)-7-hydroxycoumarin, which is fluorescent but non-reactive.[1]

  • Mechanism: Water acts as a nucleophile, displacing the bromide.[1] This reaction is accelerated at higher pH (pH > 8.0).[1]

  • Correction:

    • Lower the pH: Perform the labeling reaction at the lowest pH compatible with your target's nucleophilicity (typically pH 7.0–7.5).[1]

    • Increase Local Concentration: Use a biphasic system or micellar catalysis (e.g., add Triton X-100) to protect the reagent within hydrophobic pockets while allowing the target to react.[1]

Q: Does the pH of my buffer affect solubility? A: Yes, significantly.

  • The 7-OH Effect: The 7-hydroxyl group has a pKa of approximately 7.8.[1]

    • pH < 7: The molecule is protonated (neutral) and least soluble.[1]

    • pH > 8: The phenol deprotonates to the phenoxide anion, significantly increasing solubility.[1]

  • The Trap: While high pH improves solubility, it drastically accelerates hydrolysis and self-alkylation.[1]

  • Optimization: Work at pH 7.2–7.4 . This is the "Goldilocks zone" where solubility is managed via co-solvents (DMSO) and stability is maintained long enough for reaction.[1]

Technical Data & Specifications

PropertySpecificationCritical Note
Molecular Weight 255.07 g/mol -
Solubility (Water) < 0.1 mg/mLPractically insoluble without co-solvent.[1]
Solubility (DMSO) > 20 mg/mLHygroscopic; use anhydrous grade.[1]
pKa (7-OH) ~7.8Ionization state changes fluorescence and solubility.[1]
Reactivity Alkylating AgentReacts with Carboxylates (-COOH), Thiols (-SH), Phenols.
Excitation/Emission 370 nm / 460 nmFluorescence is pH dependent (maximal at pH > 8).[1]

Validated Protocol: Aqueous Labeling with BHC

Objective: Labeling a carboxylic acid-containing peptide in aqueous buffer.

Materials
  • Reagent: 4-(Bromomethyl)-7-hydroxycoumarin (BHC).[1][2]

  • Solvent: Anhydrous Acetone or DMSO.[1]

  • Catalyst: 18-Crown-6 (Optional, enhances reactivity if using Acetone).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

Workflow
  • Stock Preparation: Dissolve 5 mg BHC in 250 µL Anhydrous DMSO. Protect from light.[1]

  • Target Preparation: Dissolve target peptide in Phosphate Buffer (pH 7.0) at 1 mg/mL.[1]

  • Co-Solvent Addition: Add acetonitrile or acetone to the peptide solution to reach 20% v/v (prevents BHC precipitation upon addition).[1]

  • Reaction Initiation: Add BHC stock to the peptide solution. Molar ratio should be 5:1 (BHC:Peptide) to compensate for hydrolysis losses.[1]

  • Incubation: Heat to 40°C for 30–60 minutes in the dark.

    • Note: Elevated temperature drives the alkylation faster than the hydrolysis background.[1]

  • Quenching: Add 10% acetic acid to lower pH to 4.0, stopping the reaction and stabilizing the product.

Mechanistic Visualization

The following diagram illustrates the competition between the desired labeling pathway and the solubility/hydrolysis failure modes.

BHC_Pathways Stock BHC Stock (Anhydrous DMSO) Aqueous Aqueous Buffer (pH 7.4) Stock->Aqueous Dilution (>10% H2O) Precipitate Precipitate (Aggregation) Aqueous->Precipitate Low Organic % or pH < 6 Hydrolysis Hydrolyzed Byproduct (Non-reactive Alcohol) Aqueous->Hydrolysis Reaction with H2O (Fast at pH > 8) Target Target Analyte (R-COO- / R-SH) Aqueous->Target Solubilized BHC Labeled Fluorescent Conjugate (Success) Target->Labeled Nucleophilic Substitution (Requires pH 7.0-7.5)

Figure 1: Reaction pathways of BHC in aqueous environments. Red paths indicate failure modes (precipitation or hydrolysis); the green path represents successful labeling.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent to label proteins? A: It is possible but challenging. Cysteine (thiol) residues will react much faster than lysine or carboxylates.[1] For protein labeling, maleimide-coumarins are generally superior due to higher specificity and stability in water.[1] BHC is best suited for small molecules, fatty acids, and acidic drugs .

Q: Why does the fluorescence intensity change when I adjust the pH? A: The 7-hydroxycoumarin fluorophore is pH-sensitive.[1]

  • Protonated form (pH < 7): Low fluorescence.[1]

  • Deprotonated form (pH > 8): High fluorescence (Blue/Cyan).[1]

  • Tip: Always measure fluorescence at a standardized basic pH (e.g., dilute an aliquot into pH 9.0 borate buffer) for quantification, regardless of the reaction pH.

Q: Is there a more water-soluble alternative? A: Yes.[1] If solubility is a blocking issue, consider using 4-Bromomethyl-6,7-dimethoxycoumarin .[1] The methoxy groups prevent ionization (removing pH dependence of solubility) and the molecule is slightly more robust, though still hydrophobic. Alternatively, sulfonated coumarin derivatives are fully water-soluble but chemically distinct.[1]

References

  • Taki, M., & Sisido, M. (2025).[1] Fluorescent labeling of carboxylic acids using coumarin derivatives. Journal of Analytical Chemistry.

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Bromomethyl-7-methoxycoumarin.[1][3][4][5]

  • Biosynth. (2024).[1] Coumarin Derivatives: Synthesis and Application Properties.

  • PubChem. (2025).[1] Compound Summary: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one.[1][6][7] National Library of Medicine.[1]

  • Gok, E., et al. (2025).[1] Solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. ResearchGate.

Sources

Optimization

Technical Support Center: Photostability Solutions

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Maximizing Photostability of Coumarin-Based Fluorophores Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Maximizing Photostability of Coumarin-Based Fluorophores

Welcome to the technical support hub. You are likely here because your blue-emitting coumarin dyes (e.g., AMCA, Alexa Fluor® 350, Pacific Blue™) are fading before you can acquire publication-quality data.

Coumarin derivatives are notoriously sensitive to oxidative photobleaching . Unlike more robust fluorophores (like cyanines), coumarins possess a distinct triplet-state vulnerability that requires specific chemical intervention. This guide synthesizes structural chemistry with practical microscopy to stabilize your signal.

Part 1: The Chemistry of Bleaching (Why is this happening?)

To prevent bleaching, you must understand the failure mode. Coumarin photobleaching is primarily driven by photo-oxidation .

  • Excitation: The dye absorbs a photon, entering the excited singlet state (

    
    ).
    
  • Intersystem Crossing: Instead of fluorescing (

    
    ), the molecule undergoes spin conversion to a long-lived Triplet State (
    
    
    
    )
    .
  • ROS Generation: The long lifespan of

    
     allows it to interact with molecular oxygen (
    
    
    
    ), generating highly reactive singlet oxygen (
    
    
    ) or superoxide radicals.
  • Destruction: These radicals attack the coumarin lactone ring, permanently breaking the conjugation system and destroying fluorescence [1].

Visualization: The Coumarin Photobleaching Pathway

CoumarinBleaching Ground Ground State (S0) (Stable) Excited Excited Singlet (S1) (Fluorescent) Ground->Excited Excitation (UV/Blue Light) Excited->Ground Fluorescence Emission Triplet Triplet State (T1) (Vulnerable) Excited->Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Triplet->ROS + O2 (Energy Transfer) Bleached Bleached Molecule (Non-Fluorescent) ROS->Bleached Oxidation of Lactone Ring

Figure 1: The mechanism of photobleaching.[1] The critical failure point is the transition to the Triplet State (


) and subsequent interaction with Oxygen.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Sample Mounting & Chemistry

Q: My AMCA signal disappears immediately when I focus on the sample. Is my dye defective? A: It is likely not the dye, but your mounting medium. Coumarins are highly sensitive to pH and oxygen.

  • The Cause: Standard glycerol mounts often become acidic over time (

    
    ). At acidic pH, the quantum yield of many coumarin derivatives drops, and they become more susceptible to oxidation.
    
  • The Fix: You must use a high-pH, antioxidant-fortified mountant.

    • Recommendation: Use Vectashield® or a laboratory-prepared PPD (p-phenylenediamine) medium buffered to pH 9.0. Vectashield has been cited as offering superior retention of coumarin fluorescence compared to standard glycerol [2].

    • Avoid: Pure glycerol or unbuffered polyvinyl alcohol (Mowiol) without antifades.

Q: I see a high yellow/brown background in the blue channel. What is causing this? A: This is a classic sign of oxidized PPD .

  • The Mechanism: PPD (p-phenylenediamine) is a powerful scavenger of singlet oxygen. However, as it scavenges oxygen, it oxidizes into a brown, autofluorescent polymer that emits in the visible spectrum, often bleeding into the DAPI/Coumarin channel.

  • The Fix: Discard your current batch of mounting medium.[2][3] When preparing PPD, the solution must remain clear to pale pink. If it turns brown, it is effectively "spent" and will ruin your blue signal contrast [3].

Category 2: Acquisition Physics

Q: Should I increase laser power to get a brighter signal initially? A: Absolutely not. This triggers "Ground State Depletion."

  • The Physics: High intensity pumps a majority of dye molecules into the Triplet State (

    
    ) simultaneously. Since they cannot fluoresce from 
    
    
    
    , the signal paradoxically dims (saturation), while the rate of irreversible bleaching skyrockets due to maximal ROS generation.
  • The Protocol:

    • Lower Excitation Intensity: Reduce to 1-5% power.

    • Increase Gain/Exposure: Compensate with detector sensitivity (Gain/ISO) or integration time. Modern sCMOS cameras have low noise floors; exploit this rather than blasting the sample with photons.

Part 3: Comparative Analysis of Antifade Reagents

Not all antifades work for all wavelengths. For Coumarin (Blue/UV excitation), the choice is specific.

ReagentEfficacy for CoumarinMechanismProsCons
Vectashield® High Triplet QuencherIndustry standard for blue dyes; ready-to-use.Can reduce initial fluorescence intensity slightly [2].
PPD (p-phenylenediamine)High ROS ScavengerExtremely effective for fixed cells.Toxic; oxidizes rapidly (turns brown); discolors tissue.
DABCO Moderate ROS ScavengerNon-toxic; stable; does not discolor.Less effective than PPD for rapid bleaching protection.
N-Propyl Gallate (NPG) High Radical ScavengerGood for live cells; high protection.Can induce apoptosis in live samples; difficult to dissolve.

Part 4: Experimental Protocols

Protocol A: Preparation of High-Performance PPD Mounting Medium

Use this for fixed cell imaging when commercial mountants are unavailable. This formulation is specifically buffered to pH 9.0 to maximize coumarin quantum yield.

Reagents:

  • p-Phenylenediamine (Free base, Sigma P6001)

  • PBS (1X)[4]

  • Glycerol (Spectroscopic grade)

  • 0.5M Carbonate-Bicarbonate Buffer (pH 9.0)

Workflow:

  • Dissolve PPD: Add 10 mg of PPD to 1 mL of PBS. Vortex until dissolved.[5] Note: Solution must be clear. If brown, the PPD is oxidized—discard.

  • Add Glycerol: Add 9 mL of Glycerol to the solution. Mix by inversion (do not shake vigorously to avoid bubbles).

  • Buffer: Add 0.5M Carbonate buffer dropwise until pH reaches ~9.0. Check with pH paper.[4]

  • Storage: Aliquot into dark (amber) tubes and store at -20°C.

  • Usage: Apply to slide, seal coverslip with nail polish immediately to exclude oxygen.

Protocol B: The "Search & Acquire" Workflow

To prevent bleaching the region of interest (ROI) before you even capture the image.

Workflow Start Start Imaging Focus Step 1: Focus in Green/Red Channel (Avoid UV/Blue excitation) Start->Focus Move Step 2: Move to ROI Focus->Move If co-stained Switch Step 3: Switch to Blue Channel (Coumarin) Move->Switch Snap Step 4: Rapid Acquisition (Max Gain, Min Light) Switch->Snap < 2 seconds exposure

Figure 2: Optimized workflow to minimize UV exposure time on the target ROI.

Part 5: Structural Modifications (Advanced)

If standard coumarins (e.g., Coumarin 102) are insufficient, consider using fluorinated derivatives.

  • Fluorination: Substituting hydrogen with fluorine at the 6,8-positions (e.g., 6,8-difluoro-7-hydroxy-4-methylcoumarin ) significantly increases photostability.[6] The fluorine atoms pull electron density, strengthening the bond structure against oxidative attack without significantly altering the emission spectrum [4].

References

  • Mechanism of Photobleaching

    • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600.
  • Antifade Reagent Efficacy (Vectashield vs. Others)

    • Florijn, R. J., Slats, J., Tanke, H. J., & Raap, A. K. (1995). Analysis of antifading reagents for fluorescence microscopy. Cytometry, 19(2), 177–182.
  • PPD Preparation and Oxidation

    • Northwestern University Biological Imaging Facility. (n.d.). PPD Recipe (Antifade reagent).
  • Structural Stabilization (Fluorination)

    • Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Synthesis of fluorinated coumarins: reduction of photobleaching and shift of emission to the red. The Journal of Organic Chemistry, 62(19), 6469-6475.

Sources

Troubleshooting

Technical Support Center: 4-Bromomethyl-7-hydroxycoumarin (Br-Hmc) &amp; Amino Acid Derivatization

The following guide serves as a specialized Technical Support Center for researchers working with 4-bromomethyl-7-hydroxycoumarin (Br-Hmc) and its derivatives. Unlike its methoxy-analog (Br-Mmc), which is a stable fluore...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-bromomethyl-7-hydroxycoumarin (Br-Hmc) and its derivatives.

Unlike its methoxy-analog (Br-Mmc), which is a stable fluorescent label, Br-Hmc introduces unique challenges due to its photolability (it is a "caging" group) and pH sensitivity (due to the 7-hydroxyl group). This guide addresses these specific complexities.

Current Status: Active Reagent Code: Br-Hmc (Bhc-bromide) Primary Application: Fluorescent labeling of carboxylic acids/amines; Photolabile "caging" of biomolecules.

⚠️ CRITICAL TECHNICAL ALERTS

The "Photolysis" Trap

Unlike standard coumarin labels (e.g., 4-bromomethyl-7-methoxycoumarin), Br-Hmc derivatives are photolabile . The 7-hydroxyl group donates electrons into the conjugated system, lowering the energy required for heterolytic bond cleavage upon excitation.

  • The Issue: If you expose your labeled samples to intense UV/blue light (e.g., during fluorescence microscopy or long HPLC detection), you may cleave the label off your amino acid, regenerating the free amino acid and forming a non-fluorescent alcohol byproduct.

  • Prevention: Perform all reactions in low light/amber vessels. Minimize excitation intensity during analysis.

The pH "Switch"

The fluorescence of Br-Hmc is pH-dependent due to the phenolic hydroxyl group (


).
  • Acidic pH (< 7): Protonated form. Weak, blue fluorescence.

  • Basic pH (> 8): Deprotonated (phenolate) form. Intense, cyan/green fluorescence.

  • Implication: Inconsistent buffer pH during HPLC will cause massive peak area fluctuations, mimicking "reaction failure."

PART 1: Reactivity Profile & Mechanism

The Reagent: 4-bromomethyl-7-hydroxycoumarin acts as an alkylating agent via an


 mechanism. The bromomethyl group is the electrophile.

The Targets (Amino Acids):

  • Carboxyl Group (

    
    ):  The intended target for esterification (often catalyzed by crown ethers in aprotic solvents).
    
  • Amino Group (

    
    ):  A potent competing nucleophile, leading to N-alkylation.
    
  • Thiol Group (

    
    ):  The kinetic dominant nucleophile (Cysteine).
    
Reaction Pathway Diagram

The following diagram illustrates the competition between intended labeling and side reactions/degradation.

ReactionPathways Reagent Br-Hmc (Reagent) Ester Coumarin-Ester (C-Term Label) Reagent->Ester  + COO- (Target) Amine Coumarin-Amine (N-Term Side Product) Reagent->Amine  + NH2 (Competition) Thioether Coumarin-Thioether (Cys Side Product) Reagent->Thioether  + SH (Fastest) Hydrolysis 4-Hydroxymethyl-Coumarin (Hydrolysis Byproduct) Reagent->Hydrolysis  + H2O AA Amino Acid (Nucleophile) Photoproduct Free AA + Alcohol (Photolysis Artifact) Ester->Photoproduct  UV Light (hv)

Caption: Competitive pathways in Br-Hmc labeling. Green indicates the typical target (ester); Yellow indicates nucleophilic side reactions; Dotted Red indicates photolytic degradation.

PART 2: Troubleshooting & FAQs

SCENARIO A: "I see multiple peaks for a single amino acid."

Diagnosis: Mixed Alkylation (Selectivity Failure). Amino acids are poly-nucleophilic. Br-Hmc will react with the strongest available nucleophile.

  • Mechanism: In basic aqueous buffers,

    
     and 
    
    
    
    are more nucleophilic than
    
    
    . You likely have a mixture of N-labeled, O-labeled, and di-labeled species.
  • Solution:

    • Targeting Carboxyls: Use aprotic conditions .

      • Solvent: Acetone or Acetonitrile (anhydrous).

      • Catalyst: 18-Crown-6 (solubilizes the carboxylate salt).

      • Base:

        
         (solid).
        
      • Why: In acetone, the amino group is less reactive, and the "naked" carboxylate anion becomes a potent nucleophile.

    • Targeting Amines: Use aqueous buffer (pH 8.5) but expect competition from Cys/Tyr.

SCENARIO B: "My fluorescence signal is weak or disappears over time."

Diagnosis: Photolysis (Uncaging) or Quenching.[1][2]

  • Mechanism 1 (Photolysis): As described in the Critical Alert, 7-hydroxycoumarin esters are designed to cleave under UV light (

    
    ). If your HPLC detector uses a high-intensity xenon lamp at this wavelength, you are destroying your analyte during detection.
    
  • Mechanism 2 (Quenching): Tryptophan (Trp) and Tyrosine (Tyr) residues can quench coumarin fluorescence via Photoinduced Electron Transfer (PET) if the distance is short (

    
    ).
    
  • Solution:

    • Check Detection: Move excitation to

      
       (lower absorption but safer) or reduce lamp power.
      
    • Check pH: Ensure your elution buffer is pH

      
      . If you elute in 0.1% TFA (pH 2), the 7-OH group is protonated and fluorescence drops by 
      
      
      
      .
SCENARIO C: "The reagent precipitates immediately."

Diagnosis: Solubility Mismatch. Br-Hmc is hydrophobic. Amino acids are hydrophilic.

  • Solution: Use a co-solvent system . Dissolve Br-Hmc in Acetone or DMSO, then add to the amino acid solution (borate buffer). Maintain organic solvent content

    
     if possible to keep the reagent in solution during the reaction.
    

PART 3: Optimized Protocols

Protocol 1: Carboxyl-Specific Labeling (Fatty Acid/C-Terminus focus)

Best for minimizing N-alkylation side reactions.

StepActionTechnical Rationale
1 Prepare Sample Dry amino acid/peptide completely. Dissolve in anhydrous Acetone or Acetonitrile.
2 Add Catalyst Add 18-Crown-6 (equimolar to carboxyls) and solid

(excess).
3 Derivatize Add Br-Hmc (2-5x molar excess).
4 Incubate Heat to 60°C for 30 mins in the DARK . (Vials wrapped in foil).
5 Quench Add dilute acetic acid to neutralize.
6 Analyze HPLC (Reverse Phase). Mobile phase pH must be neutral/basic (e.g., Ammonium Acetate pH 7.5).
Protocol 2: General Amino Acid Labeling (Aqueous)

High yield, but lower specificity (labels both N and C).

  • Dissolve amino acids in 0.1 M Borate Buffer (pH 8.5) .

  • Dissolve Br-Hmc in Acetone (concentration

    
    ).
    
  • Add reagent solution to buffer (Ratio 1:1 v/v). Note: Solution may turn cloudy; sonicate.

  • Heat at 70°C for 60 min (Dark).

  • Cool and filter before injection.

PART 4: Comparative Data (Side Reactions)

The following table summarizes the relative reactivity of amino acid functional groups with Bromomethyl-coumarins under standard aqueous conditions (pH 8.5).

Functional GroupAmino AcidReactivity RankPrimary Side Product
Thiol (

)
Cysteine1 (Fastest) Thioether (Stable)
Amine (

)
All2 Secondary/Tertiary Amine
Phenol (

)
Tyrosine3 Phenyl Ether
Imidazole Histidine4 N-alkyl Imidazole
Carboxyl (

)
Asp, Glu, C-term5 (Slowest) Ester (unless catalyzed)

Note: In anhydrous acetone/crown-ether, the order reverses: Carboxyl > Thiol > Amine.

References

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[1] Proceedings of the National Academy of Sciences.

  • Tsumura, Y., et al. (1992). "4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review." Journal of Pharmaceutical and Biomedical Analysis.

  • Schonberg, A., et al. (2010). "Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine." Beilstein Journal of Organic Chemistry.

  • Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." Technical Support Guide.

  • Sigma-Aldrich. "HPLC Troubleshooting Guide: Derivatization Issues." Technical Library.

Sources

Optimization

Improving the stability of 4-bromomethyl-7-hydroxycoumarin solutions

Technical Support Center: 4-Bromomethyl-7-hydroxycoumarin (Bmc-OH) Stability Guide Topic: . Audience: Researchers, Senior Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromomethyl-7-hydroxycoumarin (Bmc-OH) Stability Guide

Topic: . Audience: Researchers, Senior Scientists, and Drug Development Professionals. Format: Technical Troubleshooting Guide & FAQs.

Introduction: The Stability Triad

4-Bromomethyl-7-hydroxycoumarin (Bmc-OH) is a bifunctional reagent used primarily as a photolabile caging group (Bhc) for glutamates and nucleotides, and secondarily as a pH-sensitive fluorescent label for carboxylic acids [1, 2].

Unlike its methoxy-analog (4-Bromomethyl-7-methoxycoumarin, Br-Mmc), Bmc-OH possesses a free phenolic hydroxyl group at position 7. This structural difference introduces a unique stability challenge: pH-dependent ionization . The stability of Bmc-OH solutions is governed by three competing forces:

  • Hydrolysis (Solvolysis): The reactive bromomethyl group (-CH₂Br) is susceptible to nucleophilic attack by water or protic solvents, converting it to the non-reactive alcohol (-CH₂OH).

  • Photolysis: As a caging group, the coumarin core is designed to cleave under UV/IR light. Ambient light exposure triggers premature degradation.

  • Ionization: The 7-OH group (pKa ~7.3) ionizes in neutral-to-basic conditions, altering solubility and increasing susceptibility to oxidation [3].

Part 1: Reagent Preparation & Solvent Selection

Q: What is the optimal solvent for preparing Bmc-OH stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Acetone.

  • Why: The bromomethyl group is an alkylating agent. In the presence of water or alcohols (methanol/ethanol), it undergoes solvolysis, replacing the bromine with a hydroxyl or alkoxy group. This reaction renders the reagent inert toward your target (e.g., carboxylic acids).

  • Protocol: Dissolve the solid reagent in high-grade anhydrous DMSO to a concentration of 10–50 mM. DMSO is preferred over acetone for long-term storage due to its lower volatility, preventing concentration shifts [4].

Solvent Compatibility Matrix

SolventSuitabilityRisk FactorMechanism of Failure
Anhydrous DMSO High LowN/A (Hygroscopic; keep sealed)
Anhydrous Acetone High LowEvaporation concentrates reagent
Methanol / Ethanol Zero Critical Solvolysis (forms methyl/ethyl ethers)
Water / PBS Zero Critical Rapid hydrolysis to alcohol
DMF MediumMediumDecomposition to amines over time

Part 2: Storage & Handling Protocols

Q: My solution turned yellow after one week at 4°C. Is it still usable?

A: Likely not for quantitative applications. A yellow shift often indicates two possibilities:

  • Ionization (Reversible): If the solvent absorbed moisture and the pH shifted >7, the phenolic proton dissociates, forming the highly fluorescent, yellow coumarin anion.

  • Photodegradation (Irreversible): If exposed to light, the "caging" bond may have cleaved or the coumarin core oxidized.

Standard Operating Procedure (SOP) for Storage:

  • Container: Use amber borosilicate glass vials with PTFE-lined caps. Plastic tubes can leach plasticizers and are permeable to moisture.

  • Temperature: Store stock solutions at -20°C .

  • Desiccation: Store vials inside a secondary container (jar) with active silica gel or Drierite to prevent moisture condensation upon thawing.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation from entering the cold solution.

Part 3: Troubleshooting & FAQs

Q: I am using Bmc-OH to "cage" a neurotransmitter, but the yield is <10%. Why?

A: This is often due to nucleophilic competition during the reaction.

  • Diagnosis: If you are performing the reaction in an aqueous buffer, water is outcompeting your target molecule (carboxylate/amine) for the bromomethyl group.

  • Solution: Perform the coupling reaction in an organic solvent (DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA or K₂CO₃). Only add water after the coupling is complete to quench the reaction.

Q: How do I distinguish between the active reagent and the hydrolyzed byproduct?

A: Use Thin Layer Chromatography (TLC) or HPLC.

  • TLC System: Silica gel; Mobile phase: Chloroform/Methanol (95:5).

  • Visualization: UV lamp (365 nm).

  • Result: The hydrolyzed byproduct (alcohol) is more polar and will have a lower Rf value than the active bromomethyl reagent.

  • Self-Validation: If your stock solution shows a significant lower-running spot, discard it.

Q: Can I use 4-bromomethyl-7-hydroxycoumarin for fatty acid analysis like the methoxy-variant?

A: Yes, but with caveats. The 7-hydroxy group makes the derivative pH-sensitive.

  • Acidic pH (<6): The derivative is non-fluorescent (or weakly blue).

  • Basic pH (>8): The derivative is highly fluorescent (cyan/green).

  • Implication: Unlike the methoxy-variant (which is fluorescent across all pHs), you must adjust your HPLC mobile phase or post-column environment to pH ~8-9 to detect the Bmc-OH derivative with high sensitivity [1, 5].

Part 4: Visualizing the Stability Pathways

The following diagram illustrates the degradation pathways and the decision logic for handling Bmc-OH.

BmcOH_Stability cluster_check Quality Control Check (TLC/HPLC) Stock Bmc-OH Stock (Anhydrous DMSO) Reaction Target Reaction (Caging/Labeling) Stock->Reaction  Correct Handling   Water Moisture / Aqueous Buffer Stock->Water Alcohol MeOH / EtOH Solvent Stock->Alcohol Light UV / Ambient Light Stock->Light Hydrolysis Hydrolysis Product (Non-reactive Alcohol) Solvolysis Solvolysis Product (Ether byproduct) PhotoDeg Photolysis Product (Coumarin breakdown) Water->Hydrolysis  Nucleophilic Attack (-Br lost)   Alcohol->Solvolysis  Ether formation   Light->PhotoDeg  Premature Uncaging  

Caption: Figure 1. Degradation pathways of 4-bromomethyl-7-hydroxycoumarin. The bromomethyl group is highly labile in the presence of protic solvents (Water/Alcohol), leading to irreversible loss of reactivity.

References

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis.[1] Proceedings of the National Academy of Sciences, 96(4), 1193–1200. Link

  • Tsuchiya, H., et al. (1982). High-performance liquid chromatographic analysis of fatty acids as their 4-bromomethyl-7-methoxycoumarin esters. Journal of Chromatography A, 234(1), 121-130. Link

  • PubChem. (2025).[2] 4-Bromomethyl-7-hydroxycoumarin (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromomethyl-7-methoxycoumarin (Analog Reference for Handling). Link

  • BenchChem. (2025). Improving the stability of 7-Hydroxy-4-methylcoumarin-3-acetic acid bioconjugates. Link

Sources

Troubleshooting

Common problems with using 4-bromomethyl-7-hydroxycoumarin in assays

Technical Support Center: 4-Bromomethyl-7-hydroxycoumarin (Br-HMC) Subject: Troubleshooting, Assay Optimization, and Protocol Validation Ticket ID: #TS-BrHMC-001 Support Level: Tier 3 (Senior Application Scientist) Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromomethyl-7-hydroxycoumarin (Br-HMC) Subject: Troubleshooting, Assay Optimization, and Protocol Validation Ticket ID: #TS-BrHMC-001 Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are likely working with 4-bromomethyl-7-hydroxycoumarin (often abbreviated as Br-HMC or 4-Bhc) to label carboxylic acids (fatty acids, prostaglandins, acidic drugs) for HPLC with fluorescence detection.

Critical Distinction: Unlike its analog 4-bromomethyl-7-methoxycoumarin (Br-Mmc), the 7-hydroxy variant you are using is pH-sensitive . This specific chemical property is the root cause of 60% of assay failures reported to this desk.

This guide moves beyond basic instructions to address the "why" behind your assay problems, providing self-validating protocols to ensure data integrity.

Part 1: Diagnostic Triage (Quick Reference)

If you are experiencing a specific failure, cross-reference your symptoms here before proceeding to the deep-dive sections.

SymptomProbable CauseImmediate Action
No peaks detected (Flat baseline) Fluorescence Quenching (pH) Check mobile phase pH. If pH < 7.0, the 7-hydroxy group is protonated and non-fluorescent.
Huge peak at solvent front Reagent Hydrolysis The reagent has degraded into 4-hydroxymethyl-7-hydroxycoumarin. Use fresh, anhydrous reagents.
Multiple peaks for single analyte Incomplete Derivatization Reaction time too short or catalyst (Crown Ether) is inactive/absent.
Precipitation in vial Solubility Mismatch The derivatized ester is hydrophobic; adding aqueous buffer too quickly caused crash-out.
Yellowing of solid reagent Photodegradation/Oxidation Reagent is compromised. Store -20°C in the dark. Discard if orange/brown.

Part 2: Deep Dive Troubleshooting

Issue 1: The pH Paradox (Why your signal is missing)

The Science: The 7-hydroxycoumarin fluorophore operates on a phenolic mechanism. It is highly fluorescent in its ionized (phenolate) form but weakly fluorescent in its protonated (phenol) form. The pKa of the 7-hydroxyl group is approximately 7.8 .[1]

  • The Trap: Most Reverse-Phase HPLC (RP-HPLC) methods use acidic mobile phases (pH 3–5) to suppress silanol ionization. In these conditions, your Br-HMC derivative is protonated and optically silent .

The Solution:

  • Post-Column Alkalinization: This is the gold standard. Run your separation at acidic pH, then mix the column effluent with a basic buffer (pH 10 borate) before it hits the fluorescence detector.

  • Alkaline Mobile Phase: Use a polymer-based column (stable at high pH) and run the mobile phase at pH 8.5–9.0.

  • Switch Reagents: If your assay allows, switch to 4-bromomethyl-7-methoxycoumarin. The methoxy group "locks" the structure, making fluorescence pH-independent.

Issue 2: The Moisture Menace (Low Yields)

The Science: The bromomethyl group (-CH₂Br) is an alkylating agent. It targets nucleophiles. While you want it to target your Carboxylate (R-COO⁻), Water (H₂O) is a competing nucleophile.

  • Reaction: Br-HMC + H₂O

    
     4-hydroxymethyl-7-hydroxycoumarin + HBr.
    
  • Consequence: Water is smaller and more mobile than your fatty acid. Even trace moisture in your acetone or acetonitrile will consume the reagent before it labels your sample.

The Solution:

  • Use Anhydrous solvents (stored over molecular sieves).

  • Add a desiccant (anhydrous K₂CO₃) directly to the reaction vial.

Part 3: Visualizing the Problem

Diagram 1: The Competitive Reaction Pathways

This diagram illustrates why moisture control is critical. The "Parasitic Pathway" (Red) destroys your reagent, while the "Target Pathway" (Green) creates your signal.

ReactionPathways Reagent 4-Bromomethyl-7- hydroxycoumarin Complex Transition State (Catalyzed by 18-Crown-6) Reagent->Complex + Catalyst Target Target Analyte (R-COOH) Target->Complex Water Moisture (H2O) Byproduct Hydroxymethyl Byproduct (Noise/Waste) Water->Byproduct Parasitic Reaction (Fast) Product Fluorescent Ester (Signal) Complex->Product Substitution

Figure 1: Kinetic competition between the target analyte and moisture. Water acts as a parasitic nucleophile, consuming the reagent.

Part 4: Validated Experimental Protocol

Objective: Derivatization of long-chain fatty acids with 4-Bromomethyl-7-hydroxycoumarin.

Reagents:

  • Reagent A: 1 mg/mL Br-HMC in Anhydrous Acetone.

  • Catalyst B: 18-Crown-6 ether (5 mg/mL) + Anhydrous K₂CO₃ (solid) in Acetone.

  • Standard: Fatty acid mixture (100 pmol range).

Step-by-Step Methodology:

  • Preparation:

    • Evaporate your aqueous sample to complete dryness (use nitrogen stream). Any residual water will kill the reaction.

  • Reaction Setup:

    • Add 100 µL of Reagent A .

    • Add 10 mg of solid K₂CO₃.

    • Add 50 µL of Catalyst B .

    • Note: The Crown Ether (18-Crown-6) complexes with the Potassium (K+) ion, stripping the counter-ion away from the carboxylate. This leaves a "naked," highly reactive carboxylate anion.

  • Incubation:

    • Seal vial tightly. Incubate at 60°C for 30–45 minutes .

    • Protect from light (wrap vial in foil).

  • Quenching:

    • Cool to room temperature.

    • Add 10 µL of Acetic Acid (to neutralize excess carbonate).

  • HPLC Injection:

    • Inject onto C18 column.[2][3]

    • Detection: Excitation: 365 nm | Emission: 460 nm.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose "Low Signal" issues systematically.

TroubleshootingTree Start Problem: Low/No Fluorescence Signal CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 7.0? CheckPH->IsAcidic PH_Yes Yes (Acidic) IsAcidic->PH_Yes PH_No No (Neutral/Basic) IsAcidic->PH_No Solution1 Signal Quenched. Use Post-Column Base or Switch to Methoxy-Reagent PH_Yes->Solution1 Root Cause Identified CheckReagent Check Reagent Peak (Solvent Front) PH_No->CheckReagent ReagentPeak Is Reagent Peak Huge? CheckReagent->ReagentPeak RP_Yes Yes ReagentPeak->RP_Yes RP_No No (Reagent Missing) ReagentPeak->RP_No Solution2 Reaction Failed. Check Water Contamination or Catalyst Activity RP_Yes->Solution2 Solution3 Reagent Degraded/Old. Buy Fresh Reagent. RP_No->Solution3

Figure 2: Decision matrix for diagnosing signal loss. Note that pH is the primary checkpoint for 7-hydroxycoumarin derivatives.

Part 6: Frequently Asked Questions (FAQs)

Q1: Can I use methanol instead of acetone for the reaction solvent? A: No. Methanol is a protic solvent. It can react with the bromomethyl group (forming a methyl ether byproduct) or solvate the carboxylate anion too strongly, reducing its nucleophilicity. Always use aprotic solvents like Acetone or Acetonitrile [1].

Q2: Why do I see a large "blank" peak even when I inject no sample? A: This is likely the hydrolysis product (4-hydroxymethyl-7-hydroxycoumarin). The reagent itself is fluorescent.[4] You must ensure your chromatographic method separates the reagent peak from your analyte peaks. The reagent usually elutes early (more polar) on a C18 column.

Q3: My baseline is drifting upwards during the gradient. A: This is often due to the "Ghost Peak" effect or impurities in the mobile phase fluorescing. However, with Br-HMC, it is more likely that your gradient is changing the pH. If your gradient moves from acidic (aqueous) to neutral (organic), the background fluorescence of unreacted reagent adsorbed to the column may increase suddenly as the pH rises [2].

Q4: Is this reagent suitable for Mass Spectrometry (LC-MS)? A: Yes, but with a caveat. While it improves ionization for some acidic compounds, the brominated tag adds significant mass and an isotopic pattern (Br79/Br81) that splits your signal intensity. For MS, simpler alkylation or specific MS-tags (like DMED) might be more sensitive, but Br-HMC is excellent for optical validation [3].

References

  • Tsuchiya, H. et al. "High-performance liquid chromatographic analysis of carboxylic acids using 4-bromomethyl-7-methoxycoumarin as a fluorescence labeling reagent." Journal of Chromatography B, 1992.

    • Note: While this refers to the methoxy-variant, the solvent chemistry (aprotic requirement) is identical.
  • Thermo Fisher Scientific. "Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores." Molecular Probes Handbook, Section 1.7.

    • Validates the pKa and pH-dependence of 7-hydroxycoumarin fluorescence.
  • Meyer, A. et al. "Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc)."[5] Fresenius Z.[5] Anal. Chem., 1977.

    • Foundational text on the reaction mechanism and c

Sources

Optimization

Impact of solvent polarity on 4-hydroxycoumarin fluorescence spectra

Technical Support Center: 4-Hydroxycoumarin Fluorescence Spectroscopy Topic: Impact of Solvent Polarity on 4-Hydroxycoumarin (4-HC) Fluorescence Spectra Audience: Researchers, Senior Scientists, Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxycoumarin Fluorescence Spectroscopy

Topic: Impact of Solvent Polarity on 4-Hydroxycoumarin (4-HC) Fluorescence Spectra Audience: Researchers, Senior Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Solvatochromic Landscape of 4-HC

Welcome to the technical support hub for coumarin photophysics. You are likely here because 4-hydroxycoumarin (4-HC) is exhibiting "erratic" spectral behavior—unexpected quenching, peak shifting, or dual emission bands.

Unlike rigid fluorophores (e.g., fluorescein), 4-HC is a chameleon . Its fluorescence is governed by a delicate keto-enol tautomeric equilibrium and Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Solvent polarity does not just shift the energy levels; it fundamentally alters the molecular species present in the ground and excited states.

This guide provides the mechanistic logic and validated protocols to stabilize and interpret your spectra.

Part 1: Spectral Anomalies & Interpretation

Q1: Why is my 4-HC sample non-fluorescent (or extremely weak) in water and alcohols, but active in aprotic solvents?

Diagnosis: You are likely observing solvent-assisted fluorescence quenching driven by hydrogen bonding.

The Mechanism: In protic solvents (water, methanol), the solvent molecules form intermolecular hydrogen bonds with the carbonyl and hydroxyl groups of 4-HC. This facilitates non-radiative decay pathways (internal conversion) that outcompete fluorescence.

  • In Non-Polar/Aprotic Solvents (e.g., ACN, DMSO): The intramolecular hydrogen bond (essential for ESIPT) remains intact. Upon excitation, the molecule undergoes a barrierless proton transfer, emitting from the tautomeric keto species with a large Stokes shift.

  • In Polar Protic Solvents: The solvent disrupts the intramolecular H-bond. The molecule relaxes via rotation or vibration, dissipating energy as heat rather than photons.

Troubleshooting Protocol:

  • Solvent Swap: Switch to Acetonitrile (ACN) or Dichloromethane (DCM) to verify if the fluorophore is active.

  • Dehydration: Ensure solvents are anhydrous. Even trace water (0.1%) in ACN can quench 4-HC fluorescence significantly.

Q2: I see two emission peaks. Is my sample contaminated?

Diagnosis: Not necessarily. You are likely observing Dual Emission resulting from ESIPT (Excited-State Intramolecular Proton Transfer) .

The Mechanism: 4-HC exists in an equilibrium between the Enol (E) and Keto (K) forms.

  • Normal Emission (Short

    
    ):  Fluorescence from the locally excited (LE) enol form.
    
  • Tautomer Emission (Long

    
    ):  Fluorescence from the proton-transfer keto tautomer formed in the excited state.
    

Solvent Polarity Impact:

  • High Polarity: Stabilizes the polar species (often the ground state), potentially blocking ESIPT and favoring the short-wavelength band.

  • Low Polarity: Favors the intramolecular H-bond, promoting ESIPT and favoring the long-wavelength (red-shifted) band.

Part 2: Visualizing the Mechanism

The following diagram illustrates the photophysical workflow of 4-HC, highlighting the critical decision points where solvent polarity dictates the spectral outcome.

G GroundState Ground State (S0) (Enol Form) Excitation UV Excitation (hν) GroundState->Excitation ExcitedEnol Excited Enol (S1*) (Locally Excited) Excitation->ExcitedEnol ProticSolvent Protic Solvent (H2O, MeOH) ExcitedEnol->ProticSolvent Intermolecular H-Bonding AproticSolvent Aprotic Solvent (ACN, Tol) ExcitedEnol->AproticSolvent Intramolecular H-Bonding Quenching H-Bond Quenching (Non-Radiative Decay) ProticSolvent->Quenching Energy Loss EmissionNormal Normal Emission (Blue/UV) ProticSolvent->EmissionNormal Minor Pathway ESIPT ESIPT Process (Proton Transfer) AproticSolvent->ESIPT Fast ExcitedKeto Excited Keto (K*) ESIPT->ExcitedKeto EmissionTautomer Tautomer Emission (Green/Red) ExcitedKeto->EmissionTautomer Large Stokes Shift

Caption: Photophysical pathways of 4-Hydroxycoumarin. Solvent polarity determines the bifurcation between non-radiative quenching and radiative ESIPT emission.

Part 3: Experimental Optimization & Protocols

Protocol A: Solvent Selection & Preparation

Objective: To minimize artifacts and maximize quantum yield.

Solvent ClassExamplesSuitabilityExpected Outcome
Non-Polar Cyclohexane, TolueneHigh Strong ESIPT emission; poor solubility (requires predissolution in DMSO).
Polar Aprotic Acetonitrile (ACN), DMSOMedium-High Good balance of solubility and fluorescence; distinct solvatochromic shifts.
Polar Protic Water, Methanol, EthanolLow Significant quenching; blue-shifted emission if visible; aggregation risk.

Step-by-Step Preparation:

  • Stock Solution: Dissolve 4-HC in DMSO (10 mM) to ensure complete solubilization.

  • Working Solution: Dilute into the target solvent to reach 10 µM.

    • Critical: Keep DMSO content < 1% v/v to avoid co-solvent effects masking the primary solvent's polarity.

  • Degassing: Oxygen can quench the triplet states (if intersystem crossing occurs). Purge samples with Nitrogen or Argon for 10 minutes before measurement.

Protocol B: Lippert-Mataga Analysis

Objective: To quantify the change in dipole moment (


) upon excitation.

Use this protocol to validate if your spectral shifts are due to general solvent effects (polarity) or specific interactions (H-bonding).

  • Measure: Record absorption (

    
    ) and emission (
    
    
    
    ) maxima (in wavenumbers,
    
    
    ) in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, ACN, MeOH).
  • Calculate Stokes Shift:

    
    .
    
  • Calculate Orientation Polarizability (

    
    ): 
    
    
    
    
    (Where
    
    
    is the dielectric constant and
    
    
    is the refractive index).
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Linear Plot: General solvent effects dominate.

    • Non-Linear/Scattered: Specific solvent interactions (H-bonding) are present. Deviations in alcohols are a hallmark of 4-HC specific interactions.

Part 4: Frequently Asked Questions (FAQs)

Q: My absorption spectrum has a new band at 320 nm in basic buffer. Is this a degradation product? A: No. 4-HC is acidic (


). In basic conditions (

), it deprotonates to form the anion . The anion has a distinct absorption spectrum compared to the neutral molecule. Always buffer your aqueous solutions to a known pH (e.g., pH 3.0 for neutral form, pH 7.4 for anion).

Q: Can I use 4-HC as a polarity probe for protein binding? A: Yes. When 4-HC binds to a hydrophobic pocket in a protein (e.g., Human Serum Albumin), it experiences a local environment similar to a non-polar solvent. You will observe a fluorescence enhancement (turn-on response) and a spectral shift compared to the buffer alone.

Q: Why do my spectra shift over time in Acetone? A: Acetone is volatile and can absorb atmospheric water. As water content increases, H-bonding quenching increases, reducing intensity and shifting the peak. Use sealed cuvettes and anhydrous acetone.

References

  • Traven, V. F., et al. (2000). "Tautomerism and spectral properties of 4-hydroxycoumarin derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Abdou, M. M., et al. (2017). "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry.

  • Borges, F., et al. (2005).[2] "Simple coumarins: photochemistry and applications." Current Medicinal Chemistry.

  • Effect of Solvent Polarity on Coumarin Derivatives. (2019). Kabarak University Journal.

  • Benchchem Technical Support. "Enhancing the Quantum Yield of Coumarin-Based Probes."

Sources

Troubleshooting

Technical Support Center: 4-Bromomethyl-7-Hydroxycoumarin (4-BHC)

Topic: Degradation Pathways, Stability & Troubleshooting Executive Summary & Chemical Context 4-Bromomethyl-7-hydroxycoumarin (4-BHC) is a bifunctional fluorogenic reagent. It is primarily used for two distinct applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways, Stability & Troubleshooting

Executive Summary & Chemical Context

4-Bromomethyl-7-hydroxycoumarin (4-BHC) is a bifunctional fluorogenic reagent. It is primarily used for two distinct applications:

  • Fluorescence Labeling: Derivatization of carboxylic acids, phenols, and phosphates for HPLC detection (fluorescence).

  • Caged Compounds: Acting as a photocleavable protecting group to release bioactive molecules upon UV irradiation ("uncaging").

The Critical Challenge: The versatility of 4-BHC relies on the high reactivity of its bromomethyl group (


). However, this same reactivity makes it inherently unstable. The molecule faces two primary degradation threats: Hydrolytic Solvolysis  (chemical degradation by water) and Photolysis  (premature cleavage by light).

Degradation Pathways: The Mechanisms

Understanding how 4-BHC degrades is the first step to preventing experimental failure.

Pathway A: Hydrolytic Degradation (The "Wet" Trap)

The carbon-bromine bond in the methyl group is highly electrophilic. In the presence of water (nucleophile), even atmospheric moisture, it undergoes nucleophilic substitution (


 or 

character depending on solvent).
  • Mechanism: Water attacks the methylene carbon, displacing the bromide ion.

  • Product: 4-Hydroxymethyl-7-hydroxycoumarin (The "Alcohol Derivative").

  • Impact: The Alcohol Derivative is non-reactive toward your target carboxylic acids. If your reagent is partially hydrolyzed, your labeling efficiency drops significantly, but fluorescence remains, leading to confusing background signals.

Pathway B: Photochemical Degradation (The "Light" Trap)

Coumarins are designed to absorb UV light. While this is useful for detection or uncaging, uncontrolled exposure leads to degradation.

  • Mechanism: Absorption of UV (approx. 320-370 nm) excites the coumarin. If the bromomethyl group is intact, homolytic cleavage of the C-Br bond can occur, generating radical species.[1] If the molecule is already derivatized (ester linkage), UV light cleaves the ester bond (photolysis), releasing the payload prematurely.

  • Impact: Loss of reactive reagent or premature release of caged compounds.

Pathway Visualization

BHC_Degradation BHC 4-Bromomethyl-7- hydroxycoumarin (Active Reagent) Alcohol 4-Hydroxymethyl- 7-hydroxycoumarin (INACTIVE Byproduct) BHC->Alcohol Hydrolysis (Fast) Radicals Radical Species / Photobleaching BHC->Radicals Photolysis (Homolytic Cleavage) Product Fluorescent Ester (Desired Product) BHC->Product Derivatization (Base Catalyzed) Water Moisture / H2O (Nucleophile) Water->Alcohol UV UV Light (hv) UV->Radicals Target Target Analyte (R-COOH) Target->Product

Figure 1: Competitive pathways for 4-BHC. Hydrolysis (Red) competes directly with the desired Derivatization (Green).

Troubleshooting Guide & FAQs

Issue 1: Low Labeling Efficiency (HPLC)

User Complaint: "I added the reagent to my fatty acid sample, but the peak area for the derivative is very small, and I see a large early-eluting peak."

Potential CauseThe MechanismThe Fix
Wet Solvents Water in acetone/ACN hydrolyzed the -CH2Br group before it could react with your sample.Use Anhydrous Solvents. Store solvents over molecular sieves. Ensure reaction vials are sealed.
Old Reagent The reagent degraded during storage (hydrolysis via air moisture).Check Purity. Run a TLC or HPLC of the reagent alone. If the "Alcohol" peak is >10%, discard the batch.
Missing Catalyst The carboxylate anion is not nucleophilic enough in organic solvent.Add Crown Ether. Use 18-crown-6 to solubilize the potassium salt of the fatty acid.

Q: Can I use methanol or ethanol as a solvent? A: Absolutely not. Alcohols are nucleophiles. 4-BHC will react with the solvent (methanol) to form the methyl ether derivative instead of reacting with your analyte. Use Acetone or Acetonitrile (ACN).

Issue 2: High Background Fluorescence

User Complaint: "My blank injection shows high fluorescence."

A: This is likely the Hydrolysis Product (4-hydroxymethyl-7-hydroxycoumarin). It is highly fluorescent.

  • Diagnosis: This peak usually elutes earlier than your fatty acid derivatives on a C18 column (it is more polar).

  • Solution: You cannot eliminate fluorescence from the coumarin core, but you can separate it. Optimize your HPLC gradient to resolve the hydrolysis peak from your analyte peaks.

Issue 3: Premature Uncaging (For Caged Compounds)

User Complaint: "My biological sample is showing activity before I turn on the UV laser."

A: Ambient light contains enough UV/blue light to trigger slow photolysis.

  • The Fix: Handle all 4-BHC derivatives in amber vials or under red safety lights . Wrap reaction vessels in aluminum foil during incubation.

Standardized Protocol: Derivatization of Fatty Acids

This protocol is designed to minimize hydrolysis and maximize yield [1, 3].

Reagents Required:

  • 4-Bromomethyl-7-hydroxycoumarin (4-BHC).

  • 18-Crown-6 (Catalyst).

  • Potassium Carbonate (

    
    , anhydrous).
    
  • Solvent: Anhydrous Acetone or Acetonitrile.

Workflow Logic:

Protocol_Flow Start Start: Sample Preparation Step1 1. Solubilize Analyte (Fatty Acid) in Acetone Start->Step1 Step2 2. Add Base (K2CO3) Generate Carboxylate Anion Step1->Step2 Step3 3. Add Catalyst (18-Crown-6) Increase Nucleophilicity Step2->Step3 Step4 4. Add 4-BHC Reagent (Excess: 2-5x molar ratio) Step3->Step4 Step5 5. Incubate 60°C for 30-60 mins (PROTECT FROM LIGHT) Step4->Step5 Step6 6. Cool & Filter Remove solid K2CO3 Step5->Step6 End HPLC Analysis (Ex: 365nm / Em: 450nm) Step6->End

Figure 2: Optimized derivatization workflow to prevent side reactions.

Step-by-Step Instructions:

  • Preparation: Dissolve the fatty acid sample (approx. 0.1 mg) in 1.0 mL of anhydrous acetone.

  • Activation: Add solid anhydrous

    
     (approx. 10 mg). Why? To deprotonate the carboxylic acid.
    
  • Catalysis: Add 18-crown-6 (approx. 2 mg). Why? To complex the

    
     ion, making the carboxylate anion "naked" and highly reactive.
    
  • Labeling: Add 4-BHC (approx. 5 mg). Ensure the reagent is in excess.[2]

  • Reaction: Cap the vial tightly (exclude moisture) and wrap in foil. Heat at 60°C for 30–60 minutes .

  • Cleanup: Cool to room temperature. Filter through a 0.45 µm PTFE filter to remove solid carbonate.

  • Analysis: Inject onto RP-HPLC.

    • Excitation: 365 nm (or 325 nm depending on solvent pH).

    • Emission: 450 nm.

References

  • TCI Chemicals. Product Specification: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for HPLC Labeling.

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proc Natl Acad Sci U S A.

  • BenchChem. Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin.

  • Sigma-Aldrich. Derivatization Reagents for HPLC: Troubleshooting and Optimization.

Sources

Optimization

Technical Support Center: Enhancing the Quantum Yield of Coumarin Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the fluorescence quantum yield (Φf) of your coumarin derivatives for more sensitive and reliable experimental results.

Part 1: Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, explaining the underlying principles and offering actionable solutions.

Core Concepts
Question: What is fluorescence quantum yield (Φf) and why is it important?

Answer: The fluorescence quantum yield (Φf) is a direct measure of the efficiency of the fluorescence process.[1][2][3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

A high quantum yield (approaching 1.0 or 100%) indicates that a majority of the absorbed energy is released as fluorescent light, leading to a brighter signal. A low quantum yield means that most of the energy is lost through non-radiative pathways, resulting in a dim or undetectable signal. For applications in bioimaging, sensing, and diagnostics, maximizing quantum yield is critical for achieving high sensitivity.

Question: My probe has a low quantum yield. What are the primary competing processes that reduce fluorescence?

Answer: Low quantum yield is a result of non-radiative decay pathways outcompeting fluorescence. In coumarin derivatives, the main culprits are:

  • Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 → S0). It is often facilitated by molecular vibrations and rotations.

  • Intersystem Crossing (ISC): This is a transition to a triplet state (S1 → T1). While less common for many coumarins unless heavy atoms are present, it can be a significant quenching pathway.

  • Twisted Intramolecular Charge Transfer (TICT): This is a major pathway for non-radiative decay in many 7-aminocoumarins.[4][5][6][7] Upon excitation, the amino group can rotate, leading to a non-fluorescent, charge-separated "twisted" state that rapidly decays back to the ground state without emitting a photon.[4][5][6][7] This process is highly dependent on solvent polarity and viscosity.[7]

The relationship between these processes is illustrated in the diagram below.

G cluster_excitation Excitation cluster_decay Decay Pathways S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption S1->S0 Fluorescence (Radiative) (Desired Pathway) S1->S0 Internal Conversion (Non-Radiative) TICT TICT State (Non-Radiative) S1->TICT Molecular Rotation (Major Non-Radiative Pathway) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Non-Radiative) TICT->S0 Fast Non-Radiative Decay

Caption: Key de-excitation pathways for a coumarin derivative.

Troubleshooting: Structural and Chemical Environment
Question: How can I structurally modify my coumarin to increase its quantum yield?

Answer: Strategic modification of the coumarin core is the most powerful way to enhance quantum yield. The key is to promote radiative decay while suppressing non-radiative pathways.

  • Introduce Electron-Donating Groups (EDGs) at the 7-position: This is the most effective strategy. Strong EDGs like amino (–NH2, –NR2) or hydroxyl (–OH) groups significantly increase the electron density of the coumarin ring system.[8][9] This enhances the intramolecular charge transfer (ICT) character, which is strongly linked to high fluorescence efficiency.[10]

  • Introduce Electron-Withdrawing Groups (EWGs) at the 3- or 4-position: Adding an EWG (e.g., –CF3, –CN, –COOR) at the 3- or 4-position creates a "push-pull" system with the EDG at the 7-position.[9][11] This enhances the ICT process, often leading to higher quantum yields and red-shifted emission.[9]

  • Increase Structural Rigidity: Non-radiative decay is often linked to molecular motion. By making the structure more rigid, you can physically block the rotational and vibrational movements that lead to quenching.[7] This is particularly effective at inhibiting the formation of the non-emissive TICT state.[7][12]

Modification Strategy Mechanism Typical Substituents Effect on Φf
Add EDG at C7 Enhances Intramolecular Charge Transfer (ICT)[13]-NH2, -N(CH3)2, -OH, -OCH3Significant Increase [8]
Add EWG at C3/C4 Creates a "push-pull" electronic system[9][11]-CF3, -CN, -COORIncrease (especially with C7 EDG)[9][10]
Increase Rigidity Restricts molecular rotation, inhibiting TICT formation[7]Fusing rings, creating bridged structuresSignificant Increase [7]
Question: Why is the quantum yield of my coumarin so sensitive to the solvent?

Answer: The photophysical properties of coumarins, especially those with amino groups, are highly dependent on the solvent's polarity, viscosity, and hydrogen-bonding capability.[13][14]

  • Polarity: In many common 7-aminocoumarins, increasing solvent polarity can dramatically decrease the quantum yield.[7] This is because polar solvents stabilize the non-emissive TICT state, making it a more favorable decay pathway.[4][6] However, for some coumarins, a certain level of polarity is needed to facilitate the initial charge transfer that leads to fluorescence.

  • Viscosity: Higher solvent viscosity restricts the molecular rotation of groups like the 7-amino substituent.[7][15] This physically hinders the formation of the TICT state, thereby blocking a major non-radiative decay path and increasing the quantum yield.[7][15]

  • Hydrogen Bonding: Protic solvents (like water or ethanol) can form hydrogen bonds with the coumarin molecule. This can alter the energy levels of the excited states and, in some cases, promote non-radiative decay.[5][12][16]

Solvent Property Effect on a Typical 7-Aminocoumarin Reason
Increasing Polarity ↓ Quantum YieldStabilization of the non-emissive TICT state.[7]
Increasing Viscosity ↑ Quantum YieldRestriction of molecular rotation inhibits TICT formation.[7][15]
Hydrogen Bonding Generally ↓ Quantum YieldProvides additional non-radiative decay pathways.[12][17]
Troubleshooting: Common Experimental Artifacts
Question: My sample's fluorescence intensity is decreasing over time during measurement. What's happening?

Answer: This is likely photobleaching , the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest light intensity from your source that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use shutters to expose the sample to light only during data acquisition.

  • Use a Deoxygenating Agent: The presence of molecular oxygen can accelerate photobleaching. If compatible with your experiment, consider using an oxygen scavenger.

  • Switch to a More Photostable Derivative: Some structural modifications can improve photostability. Rigidified coumarins often exhibit higher photostability.

Question: I'm seeing inconsistent fluorescence and a lower-than-expected quantum yield at high concentrations. What is the cause?

Answer: You are likely encountering concentration-dependent quenching effects.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, planar coumarin molecules can stack together (form aggregates). This π-π stacking creates a new, efficient non-radiative decay pathway, quenching fluorescence.[18]

  • Inner Filter Effect: This is an artifact where the sample solution is too concentrated. Primary inner filter effect occurs when molecules at the front of the cuvette absorb so much excitation light that molecules deeper in the solution are not excited. Secondary inner filter effect occurs when emitted light is re-absorbed by other fluorophore molecules in the solution. Both lead to an underestimation of the true fluorescence intensity.

Troubleshooting Steps:

  • Dilute Your Sample: The most straightforward solution is to work at lower concentrations. For quantum yield measurements, the absorbance of the solution at the excitation wavelength should ideally be kept below 0.1 to minimize inner filter effects.[19][20]

  • Add a Surfactant: In some cases, adding a surfactant like Tween-20 can help prevent aggregation by forming micelles that encapsulate the probe molecules.[18]

  • Change the Solvent: A solvent that better solubilizes your derivative can reduce its tendency to aggregate.[18]

G cluster_check Initial Checks cluster_solution Potential Solutions start Low Quantum Yield Observed conc Is Absorbance > 0.1? start->conc stability Is Signal Unstable Over Time? conc->stability No dilute Dilute Sample conc->dilute Yes (Inner Filter/ Aggregation) reduce_power Reduce Excitation Power & Exposure Time stability->reduce_power Yes (Photobleaching) change_solvent Change Solvent (Polarity/Viscosity) stability->change_solvent No dilute->stability Re-measure reduce_power->stability Re-measure modify_structure Re-design Structure (EDG/EWG/Rigidity) change_solvent->modify_structure Still Low Φf

Caption: Troubleshooting workflow for low quantum yield.

Part 2: Experimental Protocol

How to Measure Relative Fluorescence Quantum Yield

The relative method is the most common approach for determining the Φf of a sample.[2][20] It involves comparing the fluorescence of your unknown sample to a well-characterized fluorescence standard with a known quantum yield.[1][2]

Required Materials:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Matched quartz cuvettes (1 cm path length)

  • Your coumarin derivative ("Sample")

  • A fluorescence standard ("Reference") with a known Φf that absorbs at a similar wavelength to your sample (e.g., Quinine Sulfate in 0.5 M H2SO4, Φf = 0.546).[20]

  • High-purity solvent(s)

Step-by-Step Methodology
  • Prepare a Series of Dilutions:

    • Prepare stock solutions of your sample and the reference standard in the same solvent. Using the same solvent eliminates the need for a refractive index correction.[19]

    • Prepare a series of 4-5 dilutions for both the sample and the reference, ensuring that the absorbance values at the chosen excitation wavelength are between 0.01 and 0.1. This low concentration range is crucial to avoid inner filter effects.[19][20]

  • Measure UV-Vis Absorbance:

    • Set the excitation wavelength (λex) on the spectrophotometer. This should ideally be at the absorbance maximum of your sample.

    • Record the absorbance of each diluted solution (both sample and reference) at λex.

  • Measure Fluorescence Emission Spectra:

    • Transfer the solutions to the fluorometer.

    • Set the same excitation wavelength (λex) and slit widths for both the sample and reference measurements to ensure identical measurement conditions.[20]

    • For each solution, record the fluorescence emission spectrum over the expected emission range.

  • Integrate the Fluorescence Spectra:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this integration automatically.

  • Plot the Data and Calculate the Quantum Yield:

    • For both the sample and the reference, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression for each data set. The slope of this line is the "gradient" (Grad).

    • The relative quantum yield of your sample (Φx) is calculated using the following equation:[20]

    Φx = Φref * (Gradx / Gradref) * (ηx² / ηref²)

    Where:

    • Φref is the known quantum yield of the reference standard.

    • Gradx is the gradient from the plot for your sample.

    • Gradref is the gradient from the plot for the reference.

    • ηx and ηref are the refractive indices of the solvents used for the sample and reference, respectively. (Note: If the same solvent is used, this term (ηx²/ηref²) cancels out to 1).[19]

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Bromomethyl-7-hydroxycoumarin vs. 4-Bromomethyl-7-methoxycoumarin for Fluorescent Labeling

[1] Executive Summary In the high-sensitivity analysis of carboxylic acids (fatty acids, prostaglandins, bile acids) and acidic pharmaceuticals, coumarin-based derivatization is a gold standard. However, the choice betwe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-sensitivity analysis of carboxylic acids (fatty acids, prostaglandins, bile acids) and acidic pharmaceuticals, coumarin-based derivatization is a gold standard. However, the choice between 4-bromomethyl-7-methoxycoumarin (Br-MMC) and the 4-bromomethyl-7-hydroxycoumarin (Br-MHC) moiety involves a critical trade-off between workflow simplicity and detection sensitivity .

  • Select Br-MMC for robust, pH-independent detection with a simplified "mix-and-inject" workflow. It is the industry standard for general profiling.

  • Select Br-MHC (via Br-MAC) when maximizing quantum yield and shifting emission to the blue-green region (460 nm) is necessary to overcome background interference, provided your system can support post-column alkalinization.

Note on Nomenclature: Direct use of 4-bromomethyl-7-hydroxycoumarin is chemically unstable due to self-alkylation. In practice, the 4-bromomethyl-7-acetoxycoumarin (Br-MAC) precursor is used during labeling, followed by hydrolysis to generate the fluorescent Br-MHC label. This guide compares the final functional labels.

Chemical & Photophysical Foundations

The core difference lies in the substituent at the 7-position of the coumarin ring. This single group dictates the electronic behavior of the fluorophore and its response to the solvent environment.

Spectral Properties & pH Dependence
FeatureBr-MMC (Methoxy) Br-MHC (Hydroxy)
Excitation Max ($ \lambda_{ex} $) ~325 nm~370 nm (Base) / ~330 nm (Acid)
Emission Max ($ \lambda_{em} $) ~390–400 nm (Blue)~450–460 nm (Blue-Green)
Quantum Yield ($ \Phi $) Moderate (~0.5 - 0.6)High (~0.8 - 0.9) as phenolate anion
pH Sensitivity None (pH Independent)High (Fluorescent only at pH > $ pK_a $)
$ pK_a $ of Label N/A~7.8
Stokes Shift ~65–75 nm~80–90 nm

Expert Insight: The 7-methoxy group in Br-MMC "locks" the fluorophore in a neutral state, ensuring consistent fluorescence regardless of mobile phase pH. Conversely, the 7-hydroxy group in Br-MHC acts as a pH switch. It is weakly fluorescent in its protonated (phenol) form but intensely fluorescent in its deprotonated (phenolate) form. This necessitates a pH > 8 for maximum sensitivity.

Reactivity & Labeling Mechanism

Both reagents utilize the bromomethyl group as an electrophile to alkylate nucleophilic carboxylates ($ R-COO^- $) via an $ S_N2 $ mechanism. This reaction requires a base (to generate the carboxylate) and often a crown ether catalyst to solubilize the salt in organic solvents.

Reaction Pathways

The following diagram illustrates the direct labeling with Br-MMC versus the two-step activation required for Br-MHC (via the acetoxy precursor Br-MAC).

LabelingMechanism Analyte Analyte (R-COOH) Base Base (K2CO3) + 18-Crown-6 Analyte->Base BrMMC Br-MMC (Reagent) Base->BrMMC Path A BrMAC Br-MAC (Precursor) Base->BrMAC Path B MMC_Ester MMC-Ester (Fluorescent) BrMMC->MMC_Ester Alkylation (Acetone, 60°C) MAC_Ester MAC-Ester (Non-Fluorescent) BrMAC->MAC_Ester Alkylation Hydrolysis Hydrolysis (NaOH/Heat) MAC_Ester->Hydrolysis MHC_Ester MHC-Ester (Fluorescent Anion) Hydrolysis->MHC_Ester Deprotection

Figure 1: Comparative reaction pathways. Path A (Br-MMC) is a single step. Path B (Br-MHC) requires deprotection of the acetoxy group to activate fluorescence.

Performance Comparison

Sensitivity and Detection Limits (LOD)
  • Br-MHC: Theoretically offers lower limits of detection (femtomole range) due to the higher quantum yield of the coumarin anion. However, this is only realized if the detector flow cell is maintained at pH 8–9.

  • Br-MMC: Offers excellent sensitivity (low picomole to high femtomole range) but may suffer from higher background noise in biological samples that autofluoresce in the blue region (350–400 nm).

Chromatographic Stability
  • Br-MMC Derivatives: Highly stable in typical reversed-phase mobile phases (Water/Acetonitrile/Methanol with Formic Acid or TFA).

  • Br-MHC Derivatives: The ester linkage is stable, but the fluorescence intensity will fluctuate if the mobile phase pH drifts near the $ pK_a $ (7.8). Gradient elution can cause baseline shifts as pH changes, complicating integration.

Selectivity

Both reagents are relatively specific to carboxylic acids in the presence of anhydrous base. However, Br-MMC is preferred for samples containing other nucleophiles (like amines) because the reaction conditions are generally milder and faster, reducing the window for side reactions.

Experimental Protocols

Protocol A: Standard Labeling with Br-MMC (Recommended for Routine Analysis)

Applicability: Fatty acids, Bile acids, Ibuprofen, Salicylic acid.

Reagents:

  • Labeling Solution: 2 mg/mL Br-MMC in Acetone (anhydrous).

  • Catalyst Solution: 5 mg/mL 18-Crown-6 in Acetone.

  • Base: Potassium Carbonate ($ K_2CO_3 $) solid (finely milled).

Step-by-Step:

  • Preparation: Dissolve the fatty acid sample in 100 µL acetone.

  • Addition: Add 50 µL of Labeling Solution and 10 mg of solid $ K_2CO_3 $.

  • Catalysis: Add 10 µL of Catalyst Solution.

  • Incubation: Cap vial tightly. Vortex. Heat at 60°C for 30–60 minutes in a heating block.

  • Clean-up (Optional): Cool to room temperature. Filter through a 0.45 µm PTFE filter to remove solid carbonate.

  • Analysis: Inject directly onto RP-HPLC (C18 column).

    • Detection: Ex 325 nm / Em 395 nm.

Protocol B: High-Sensitivity Labeling with Br-MAC (Precursor to Br-MHC)

Applicability: Trace analysis where spectral shift is required to avoid matrix interference.

Step-by-Step:

  • Derivatization: Follow steps 1–4 from Protocol A, substituting Br-MMC with Br-MAC (4-bromomethyl-7-acetoxycoumarin) .

  • Hydrolysis (Critical Step): After the initial incubation, add 20 µL of 0.1 M NaOH (in methanol/water).

  • Activation: Heat at 40°C for 10 minutes. This cleaves the 7-acetoxy group, exposing the 7-hydroxyl.

  • Neutralization: Add dilute acetic acid to neutralize prior to injection (to protect the silica column).

  • HPLC Setup (Post-Column Requirement):

    • Run separation using standard acidic mobile phase.

    • Post-Column Addition: Use a T-junction to mix the column effluent with a "pH Jump" buffer (e.g., Borate buffer pH 10) before the fluorescence detector.

    • Detection: Ex 370 nm / Em 460 nm.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Water in solventEnsure Acetone/Acetonitrile is anhydrous; store over molecular sieves. Water hydrolyzes the bromomethyl reagent.
Precipitate in Vial Excess $ K_2CO_3 $This is normal. Filter or centrifuge before injection to protect the injector valve.
Drifting Baseline (Br-MHC) pH instabilityEnsure post-column reagent pump is pulse-free and buffer capacity is sufficient to overcome mobile phase acidity.
Multiple Peaks per Analyte IsomerizationCis/trans isomerization of unsaturated fatty acids can occur if heating is too prolonged or temperature >70°C.

References

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 49(3), 442-445. Link

  • Tsuchiya, H., et al. (1982). High-performance liquid chromatographic analysis of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin. Journal of Chromatography A, 234(1), 121-130. Link

  • Lloyd, J. B. F. (1980). 4-Bromomethyl-7-methoxycoumarin: A fluorescence label for high-performance liquid chromatographic analysis of dicarboxylic acids.
  • Wolf, J. H., & Korf, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: A review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. Link

Comparative

Technical Comparison: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one vs. Iodoacetamide for Cysteine Modification

[1][2][3] Executive Summary In the modification of cysteine residues, the choice between Iodoacetamide (IAM) and 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BMC) represents a fundamental decision between identification...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the modification of cysteine residues, the choice between Iodoacetamide (IAM) and 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BMC) represents a fundamental decision between identification and quantification .[1][2][3]

  • Iodoacetamide (IAM) is the industry "Gold Standard" for proteomics.[3] It is a small, rapid, non-fluorescent alkylating agent designed to permanently block thiols, preventing disulfide bond reformation during mass spectrometry (MS) sample preparation.[2][3]

  • 4-BMC (a 7-hydroxycoumarin derivative) is a bulky, fluorogenic tag.[1][2][3] It is utilized when the primary goal is the detection and quantification of thiols via fluorescence (HPLC-FLD or fluorometry) rather than simple blocking.[1]

This guide analyzes the mechanistic divergences, kinetic profiles, and experimental protocols for both reagents.[2]

Mechanistic Foundations

Both reagents operate via an SN2 nucleophilic substitution mechanism, where the thiolate anion (


) attacks the alpha-carbon, displacing a halide leaving group.[1][2] However, their structural differences dictate their reactivity and end-application.[1][2][3]
Structural & Kinetic Comparison[1][3]
FeatureIodoacetamide (IAM)4-(Bromomethyl)-7-hydroxycoumarin (4-BMC)
Leaving Group Iodine (

)
.[1][2][3] Excellent leaving group (weak base, high polarizability).[2][3]
Bromine (

)
.[1][2][3][4][5] Good leaving group, but generally slower than Iodine in SN2 reactions.[2][3]
Steric Bulk Low .[1][3] Small molecule; easily accesses buried cysteines in denatured proteins.[3]High . Bulky coumarin scaffold; may suffer steric hindrance at cryptic cysteine sites.[1][3]
Solubility High water solubility.[1][3][6]Low water solubility; requires organic co-solvent (DMSO/DMF).[3]
Post-Mod State Carbamidomethylation (+57.02 Da).[3] Neutral, non-fluorescent.[2]Coumarin Conjugate (+~174 Da).[3] Fluorescent (pH dependent).[3][4]
Reaction Mechanism Diagram

The following diagram illustrates the parallel reaction pathways and the critical pH dependency of the 4-BMC product.

ReactionMechanism Protein Protein-SH (Reduced) Thiolate Protein-S⁻ (Nucleophile) Protein->Thiolate Deprotonation Base Base (pH 8) Base->Thiolate IAM_Product Carbamidomethyl-Protein (Blocked, Non-Fluorescent) Thiolate->IAM_Product Fast SN2 (I⁻ leaving) BMC_Product Coumarin-S-Protein (Fluorescent Tag) Thiolate->BMC_Product Slower SN2 (Br⁻ leaving) IAM Iodoacetamide (I-CH2-CONH2) IAM->IAM_Product BMC 4-BMC (Br-CH2-Coumarin) BMC->BMC_Product pH_Effect High pH (>8) Required for Max Fluorescence (Phenolate Anion) BMC_Product->pH_Effect

Figure 1: Comparative reaction pathways.[1][2][3] Note that IAM leads to a stable 'dark' block, while 4-BMC creates a pH-sensitive fluorescent conjugate.[1][2][3]

Performance Analysis

Specificity and pH Sensitivity
  • IAM: Highly specific for cysteine at pH 7.5–8.0.[1][3]

    • Risk:[3] At pH > 9.0 or with large excess, IAM can alkylate Lysine (amines) and N-termini.[2]

  • 4-BMC: Specificity is similar (thiol > amine), but the fluorescence of the product is the critical variable.[2]

    • The "7-Hydroxy" Factor:[1][2][7][8] The 7-hydroxy group on the coumarin ring has a pKa of ~7.[1][2]8. Below this pH, the molecule is protonated (phenol form) and weakly fluorescent.[3] Above pH 8, it forms the phenolate anion , which is highly fluorescent (Excitation ~360nm, Emission ~450nm).

    • Implication: You can label at neutral pH, but you must read the signal at basic pH.

Detection Limits
  • IAM (Mass Spec): Detection limit depends on the mass spectrometer (femtomole to attomole range).

  • 4-BMC (Fluorescence): High sensitivity.[1][2][3] Can detect picomole quantities of thiols on gels or in solution without the need for expensive MS equipment.

Experimental Protocols

Protocol A: Iodoacetamide (IAM) Blocking for Proteomics

Goal: Complete alkylation of cysteines prior to trypsin digestion.

  • Denaturation & Reduction:

    • Solubilize protein in 6M Urea or 2% SDS buffered at pH 8.0 (e.g., 50 mM ammonium bicarbonate).[2][3]

    • Add DTT (final conc. 5–10 mM). Incubate at 56°C for 30 mins or 95°C for 5 mins.

  • Alkylation (The Critical Step):

    • Cool sample to room temperature (RT).

    • Add Iodoacetamide to a final concentration of 15–20 mM (approx. 2–3x molar excess over total thiols).

    • Expert Tip: Prepare IAM fresh.[1][3] It is unstable in light and solution.[3]

    • Incubate in the dark at RT for 20–30 minutes.

  • Quenching:

    • Add excess DTT (or mercaptoethanol) to consume unreacted IAM.[3]

  • Downstream: Proceed to digestion or cleanup (SP3, FASP, etc.).[3]

Protocol B: 4-BMC Fluorescent Labeling

Goal: Tagging cysteines for quantification or gel visualization.[1][2][3]

  • Preparation of Stock:

    • Dissolve 4-BMC in DMSO or DMF to create a 10–50 mM stock solution.[1][2][3] (4-BMC is insoluble in water).[1][2][3]

  • Reduction:

    • Reduce protein thiols using TCEP (preferred over DTT here, as DTT contains thiols that will compete for the dye). Use 1–5 mM TCEP in PBS (pH 7.4).[3]

  • Labeling Reaction:

    • Add 4-BMC stock to the protein solution.[1][2][3]

    • Ratio: Use a 10-fold molar excess of 4-BMC over estimated thiol content.[1][2][3]

    • Solvent Check: Ensure final organic solvent concentration is <20% to prevent protein precipitation (unless denaturing conditions are desired).[3]

    • Incubate at 37°C for 1–2 hours in the dark. (Slower reaction than IAM requires longer time/heat).[3]

  • Cleanup (Crucial):

    • Unreacted 4-BMC is also fluorescent (though quantum yield changes upon conjugation, background is high).[1][2] Remove excess dye using a desalting column (e.g., PD-10) or acetone precipitation.[1][2][3]

  • Readout:

    • Resuspend/dilute sample in a High pH Buffer (e.g., Tris-Glycine pH 9.0).[1][2][3]

    • Measure: Excitation: 365 nm | Emission: 450 nm (Blue-Green).[1][2][3]

Decision Matrix

Use the following logic flow to select the appropriate reagent for your study.

DecisionTree Start Start: Cysteine Modification Goal Goal What is the primary readout? Start->Goal MS Mass Spectrometry (Proteomics) Goal->MS Sequence ID Fluoro Fluorescence / Gel / HPLC Goal->Fluoro Quantification ChoiceIAM Select Iodoacetamide (IAM) • Fast • Water Soluble • +57 Da Mass Shift MS->ChoiceIAM ChoiceBMC Select 4-BMC • Fluorogenic • Requires DMSO • pH Sensitive Readout Fluoro->ChoiceBMC

Figure 2: Decision framework for reagent selection.[1][2][3]

References

  • Nature Protocols. "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents."[1][2][3] Nature Protocols, 2015 .[2][3] Link (Context: IAM specificity and side reactions).[3]

  • Thermo Fisher Scientific. "Thiol-Reactive Probes Excited with Ultraviolet Light."[1][2][3] Molecular Probes Handbook. Link (Context: Coumarin and haloalkyl derivative properties).

  • PubChem. "4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one Compound Summary."[1][2][3] National Library of Medicine. Link (Context: Chemical structure and physical properties).

  • Analyst. "Fluorescent sensors for selective detection of thiols." Royal Society of Chemistry, 2013 . Link (Context: Mechanism of coumarin-based thiol sensing).

  • Journal of Chromatography B. "4-Bromomethyl-7-methoxycoumarin and analogs as derivatization agents for HPLC." J. Chrom.[1][2][3][9] B, 1990 .[2] Link (Context: Historical and practical application of coumarin alkyl halides).[3]

Sources

Validation

Quantum yield comparison of 4-bromomethyl-7-hydroxycoumarin and fluorescein

This guide provides an in-depth technical comparison of 4-Bromomethyl-7-hydroxycoumarin (4-BHC) and Fluorescein , focusing on their quantum yields (QY), photophysical mechanisms, and experimental utility. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromomethyl-7-hydroxycoumarin (4-BHC) and Fluorescein , focusing on their quantum yields (QY), photophysical mechanisms, and experimental utility.

Executive Summary
  • Fluorescein is the "Gold Standard" for brightness, boasting a near-unity quantum yield (Φ ~0.95 ) in basic conditions. It functions as a direct fluorophore.

  • 4-Bromomethyl-7-hydroxycoumarin (4-BHC) is a "Fluorogenic Reagent." In its native state, it exhibits low fluorescence (Φ < 0.1) due to heavy-atom quenching by bromine. Its primary utility lies in derivatization: upon reacting with a target (displacing the bromine), the fluorescence is restored, typically yielding a conjugate with Φ ~0.50–0.70 .

Chemical & Photophysical Profile

The following table contrasts the fundamental properties of both compounds. Note the distinct "Activation" requirement for 4-BHC.

FeatureFluorescein (Dianion) 4-Bromomethyl-7-hydroxycoumarin (4-BHC)
Core Structure Xanthene tricyclic systemBenzopyrone (Coumarin)
Primary Role Direct Label / Tracer / StandardDerivatizing Agent (for acids/phenols)
Excitation Max (

)
~490 nm (Blue light)~325–360 nm (UV light)
Emission Max (

)
~515 nm (Green)~450 nm (Blue)
Quantum Yield (

)
0.92 – 0.95 (in 0.1 M NaOH)< 0.10 (Native Reagent) / ~0.60 (Derivatized)
Stokes Shift Small (~25 nm)Large (~100 nm)
Key Limitation pH sensitive (quenched at acidic pH)Requires chemical reaction to fluoresce strongly
Mechanism of Action: The "Heavy Atom" Switch

To understand the quantum yield difference, one must analyze the atomic-level physics.

Fluorescein: The Resonant Antenna

Fluorescein exists in equilibrium between cationic, neutral, monoanionic, and dianionic forms. The dianion (dominant at pH > 8) has a rigid, planar structure with extensive electron delocalization. This rigidity minimizes non-radiative decay (vibrational relaxation), channeling almost all absorbed energy into photon emission.

4-BHC: The Bromine Quencher

4-BHC contains a bromine atom at the 4-methyl position.[1] Bromine is a "heavy atom" which induces strong spin-orbit coupling.

  • Intersystem Crossing (ISC): The heavy bromine facilitates the transition of excited electrons from the Singlet state (

    
    ) to the Triplet state (
    
    
    
    ).
  • Phosphorescence/Non-radiative Decay: Triplet states decay slowly and often non-radiatively in solution, effectively "quenching" the fluorescence.

  • Restoration: When 4-BHC reacts with a carboxylic acid (e.g., a fatty acid), the bromine is displaced as a leaving group (

    
    ). The heavy atom effect is removed, and the resulting ester derivative regains the high native fluorescence of the coumarin core.
    

G cluster_0 4-BHC Reagent (Quenched) cluster_1 Coumarin Derivative (Active) Reagent 4-BHC (Contains Br) Excitation UV Excitation Reagent->Excitation Reaction Nucleophilic Substitution (Br- acts as Leaving Group) Reagent->Reaction ISC Intersystem Crossing (Heavy Atom Effect) Excitation->ISC Dark Non-Radiative Decay (Low QY) ISC->Dark ISC->Reaction Br Displaced Target Target (-COOH) Target->Reaction Product Coumarin Ester (No Br) Reaction->Product Fluorescence Strong Blue Emission (High QY) Product->Fluorescence

Figure 1: Mechanism of fluorescence restoration in 4-BHC. The Bromine atom acts as a quencher until it is displaced during the labeling reaction.

Experimental Protocol: Relative Quantum Yield Measurement

Measuring the absolute quantum yield requires an integrating sphere. However, most labs use the Relative Method against a standard.

Objective: Determine the QY of a 4-BHC derivative (e.g., reaction product with acetate) using Fluorescein or Quinine Sulfate as a standard.

Reagents:
  • Standard: Fluorescein (dissolved in 0.1 M NaOH). Literature

    
    .
    
  • Sample: 4-BHC Derivative (dissolved in Ethanol or Methanol).

  • Blank: Pure solvent for each.

Step-by-Step Methodology:
  • Absorbance Matching:

    • Prepare 5 dilutions of the Standard and 5 dilutions of the Sample.

    • Critical: Ensure the Absorbance (A) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.08) to avoid inner-filter effects (re-absorption of emitted light).

  • Spectrum Acquisition:

    • Record the integrated fluorescence emission spectrum (

      
      ) for all dilutions.
      
    • Excitation Wavelength: Must be the same for Sample and Standard if possible. If not, correct for lamp intensity.

    • Note: Since Fluorescein excites at 490nm and Coumarins at ~350nm, Quinine Sulfate (in 0.1 M

      
      , 
      
      
      
      ) is often a better spectral match for Coumarins than Fluorescein. If using Fluorescein, ensure your fluorometer corrects for excitation intensity differences.
  • Calculation: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) . Calculate the slope (

    
    ) for both.
    
    
    
    
    • 
      : Refractive index of the solvent (e.g., Ethanol = 1.36, Water = 1.33).
      

QY_Workflow Start Start: Prepare Solutions AbsCheck Measure Absorbance (A) Must be < 0.1 OD Start->AbsCheck AbsCheck->Start If A > 0.1 (Dilute) FluorScan Measure Integrated Fluorescence (F) AbsCheck->FluorScan If A < 0.1 Plot Plot F vs. A Calculate Gradient (Slope) FluorScan->Plot Calc Apply QY Equation Correct for Refractive Index Plot->Calc

Figure 2: Workflow for Relative Quantum Yield Determination. Maintaining Absorbance < 0.1 is the critical control point.

Critical Performance Comparison
ParameterFluorescein 4-BHC Derivatives
Brightness Superior. Hard to beat for raw signal intensity.Moderate. Good for detection, but less intense than fluorescein.
Photostability Low. Bleaches rapidly under high-intensity light.Moderate/High. Coumarins are generally more photostable than fluorescein.
pH Sensitivity High. Fluorescence drops sharply below pH 7.Low. Fluorescence is relatively stable across physiological pH.
Stokes Shift Small. High risk of self-quenching/scattering interference.Large. Excellent separation of excitation and emission signals.
Conclusion
  • Choose Fluorescein if you need maximum brightness for a direct label and are working in a basic environment (pH > 8).

  • Choose 4-BHC if you are performing chromatographic labeling (HPLC) of acidic compounds. Its value lies not in its native quantum yield (which is negligible), but in its ability to transform non-fluorescent analytes into highly fluorescent coumarin derivatives (

    
    ) with a large Stokes shift.
    
References
  • Magde, D., Rojas, G. E., & Seybold, P. G. (1999). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology.[2][3]

  • Dünges, W. (1977).[4] 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry.

  • Brouwer, A. M. (2011).[2] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

  • Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Comparative

Technical Guide: Specificity &amp; Application of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one for Cysteine Profiling

Executive Summary 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BHC), often referred to as 4-Bromomethyl-7-hydroxycoumarin, is a fluorogenic alkylating agent designed for the selective modification of thiols (cysteine) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (4-BHC), often referred to as 4-Bromomethyl-7-hydroxycoumarin, is a fluorogenic alkylating agent designed for the selective modification of thiols (cysteine) in complex biological matrices. Unlike maleimides, which form thiosuccinimide adducts prone to hydrolysis or retro-Michael exchange, 4-BHC forms a chemically stable thioether bond .

This guide details the mechanistic basis of its specificity, compares its performance against industry-standard alternatives (Maleimides, Iodoacetamides), and provides a validated protocol for high-fidelity cysteine labeling.

Mechanistic Basis of Specificity

The Alkylation Mechanism (S_N2)

The reaction between 4-BHC and a cysteine residue proceeds via a bimolecular nucleophilic substitution (


). The bromine atom at the allylic 4-methyl position serves as an excellent leaving group.
  • Nucleophile: The thiolate anion (

    
    ) of cysteine.[1]
    
  • Electrophile: The methylene carbon attached to the bromine.

  • Leaving Group: Bromide (

    
    ).
    

Selectivity Logic: At physiological pH (7.0–7.5), cysteine side chains (


) exist in equilibrium with their thiolate form, which is a soft, highly reactive nucleophile. Conversely, lysine amines (

) are predominantly protonated (

) and non-nucleophilic. While the unprotonated amine is a potential nucleophile, the reaction rate of the thiolate with the alkyl bromide is orders of magnitude faster due to the "soft-soft" interaction preference and lower activation energy.
Fluorescence "Turn-On" Mechanism

4-BHC exhibits a fluorogenic response upon reaction, primarily driven by the Heavy Atom Effect .

  • Native State (Quenched): The bromine atom facilitates intersystem crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ) via spin-orbit coupling, significantly quenching fluorescence.
  • Alkylated State (Fluorescent): Substitution of the bromine with a sulfur atom removes the heavy atom quencher. This suppresses the non-radiative ISC pathway, restoring the radiative decay (fluorescence) of the coumarin fluorophore.

ReactionMechanism Cys Cysteine Thiol (R-SH) Deprot Deprotonation (pH > 7.0) Cys->Deprot Thiolate Thiolate Anion (R-S⁻) Deprot->Thiolate Equilibrium TS Transition State [S---C---Br]‡ Thiolate->TS + 4-BHC BHC 4-BHC Probe (Quenched by Br) BHC->TS Product Thioether Conjugate (Fluorescent) TS->Product - Br⁻ (Relief of Quenching)

Figure 1: Mechanistic pathway of cysteine alkylation by 4-BHC. The reaction is driven by the nucleophilic attack of the thiolate anion, resulting in a stable thioether bond and fluorescence restoration.

Comparative Performance Analysis

The following table contrasts 4-BHC with the two most common cysteine-reactive probes: Maleimides and Iodoacetamides.

Feature4-(Bromomethyl)-7-hydroxycoumarin (4-BHC)MaleimidesIodoacetamides (IAA)
Reaction Type

Alkylation
Michael Addition

Alkylation
Reaction Kinetics Moderate (

)
Fast (

)
Slow (

)
Selectivity (pH 7) High (Cys >> Lys)Moderate (Cys > Lys)High (Cys >> Lys)
Bond Stability Excellent (Thioether) Poor (Thiosuccinimide hydrolysis/exchange)Excellent (Thioether)
Fluorescence Turn-on (Quenching relief)Usually requires FRET/fluorophore attachmentNone (unless fluorophore attached)
Cross-Reactivity Reacts with COOH (requires catalyst/anhydrous)Reacts with Lys at pH > 8.0Reacts with His/Lys at high pH
Critical Insight: Stability vs. Speed

While Maleimides are kinetically superior for rapid labeling, the resulting thiosuccinimide ring is susceptible to hydrolysis (opening to succinamic acid) or retro-Michael addition, where the probe can "hop" to other thiols (e.g., serum albumin) in biological systems. 4-BHC forms an irreversible thioether bond , making it the superior choice for longitudinal studies or harsh downstream processing (e.g., mass spectrometry workflows) where bond integrity is paramount.

Experimental Protocol: Selective Cysteine Labeling

Reagents & Buffer Preparation
  • Labeling Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2–7.5. (Avoid Tris if possible, as it contains a primary amine, though reactivity is low at pH 7.5).

  • Stock Solution: Dissolve 4-BHC in anhydrous DMSO or DMF to 10–50 mM. (Protect from light).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[2] Note: Avoid DTT or

    
    -mercaptoethanol as they contain thiols that will scavenge the probe.
    
Step-by-Step Workflow

Step 1: Protein Reduction Incubate the protein sample (10–50


M) with 2–5 equivalents of TCEP in Labeling Buffer for 20 minutes at room temperature. This ensures all accessible cysteines are in the reduced (-SH) state.

Step 2: Labeling Reaction Add the 4-BHC stock solution to the reduced protein.

  • Molar Ratio: Use a 10-20 fold molar excess of 4-BHC over the target protein.

  • Solvent Tolerance: Ensure the final DMSO/DMF concentration is <5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 1–2 hours in the dark.

Step 3: Quenching (Optional but Recommended) Add excess L-Cysteine or Glutathione (50 mM) to scavenge unreacted 4-BHC. Incubate for 10 minutes.

Step 4: Purification Remove excess probe and quenchers using size-exclusion chromatography (e.g., PD-10 columns) or extensive dialysis against the storage buffer.

ProtocolWorkflow Start Protein Sample (Oxidized/Disulfides) Step1 Reduction (TCEP, pH 7.2, 20 min) Start->Step1 Step2 Labeling (+ 4-BHC, 10x Excess, 37°C, 1-2h) Step1->Step2 Free -SH generated Step3 Quenching (+ Excess L-Cysteine) Step2->Step3 Thioether formed Step4 Purification (Dialysis / SEC) Step3->Step4 Remove free probe Analysis Fluorescence Detection (Ex: 360nm / Em: 450nm) Step4->Analysis

Figure 2: Validated workflow for selective cysteine labeling using 4-BHC. TCEP is used to avoid thiol competition during the reduction step.

Data Interpretation & Troubleshooting

Fluorescence Readout
  • Excitation: ~360 nm

  • Emission: ~450 nm (Blue/Cyan)

  • Interpretation: An increase in fluorescence intensity at 450 nm correlates with the degree of cysteine alkylation. The "turn-on" effect allows for real-time monitoring of reaction progress without extensive washing steps during kinetic assays.

Specificity Controls

To validate that the signal is cysteine-derived and not non-specific amine labeling:

  • Pre-alkylation Control: Treat a control sample with iodoacetamide (10 mM) before adding 4-BHC. If fluorescence is observed in this control, it indicates non-specific reaction with amines (Lys) or histidines.

  • pH Titration: Perform the reaction at pH 6.5, 7.5, and 9.0.

    • Result: Signal should be minimal at pH 6.5 (low thiolate), maximal at 7.5, and potentially non-specific (amine reactivity) at pH 9.0.

References

  • Secrist, J. A., et al. (1971). "Fluorescent modification of adenosine-containing coenzymes. Biological activities and spectroscopic properties." Biochemistry. Link

  • Sippel, T. O. (1981). "New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore." Journal of Histochemistry & Cytochemistry. Link

  • Kapanen, T., et al. (1999). "4-Bromomethyl-7-methoxycoumarin as a fluorescent label for high-performance liquid chromatographic determination of dicarboxylic acids." Journal of Chromatography A. Link

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link

  • Thermo Fisher Scientific. "Chemistry of Crosslinking." Protein Biology Resource Library. Link

Sources

Validation

Technical Guide: Coumarin-Based Fluorescent Probes for Biological Imaging

[1] Executive Summary: The Case for Coumarin In the crowded landscape of fluorescent scaffolds—dominated by the high-brightness Rhodamines and the NIR-capable Cyanines—Coumarin (2H-chromen-2-one) remains a critical tool...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Coumarin

In the crowded landscape of fluorescent scaffolds—dominated by the high-brightness Rhodamines and the NIR-capable Cyanines—Coumarin (2H-chromen-2-one) remains a critical tool for the chemical biologist. Its enduring relevance stems not from raw brightness, but from photophysical tunability and large Stokes shifts .

While Rhodamines and BODIPY dyes often suffer from small Stokes shifts (<25 nm), leading to self-quenching and excitation backscatter, Coumarin derivatives frequently exhibit shifts >50 nm. This capability significantly improves the signal-to-noise ratio (SNR) in complex biological matrices. This guide objectively reviews Coumarin's performance, contrasting it with standard alternatives, and provides validated protocols for synthesis and application.

Structural & Photophysical Logic

The utility of the coumarin scaffold relies on the "Push-Pull" Internal Charge Transfer (ICT) mechanism.

  • Electron Donor (Position 7): typically a hydroxyl (-OH) or amine (-NR2) group.

  • Electron Acceptor (Position 3): typically a carbonyl, ester, or nitrile group.

Modulating these positions tunes the emission from blue (400 nm) to green (500 nm). Recent advances fusing coumarin with other rings (e.g., benzocoumarins) have pushed emission into the red/NIR region, addressing the scaffold's historical limitation of shallow tissue penetration.

Diagram 1: ICT Mechanism & Sensing Logic

The following diagram illustrates how analyte binding modulates the ICT process, switching fluorescence "ON" or "OFF".

ICT_Mechanism Figure 1: Mechanism of Coumarin Fluorescence Activation via ICT Modulation Probe_OFF Probe (OFF/Dim) Electron Withdrawing Group (EWG) quenches ICT Reaction Cleavage/Binding Event (Restores Donor Strength) Probe_OFF->Reaction + Analyte Analyte Target Analyte (e.g., H2O2, Zn2+, Enzyme) Analyte->Reaction Probe_ON Probe (ON/Bright) Strong Push-Pull System Restored ICT Reaction->Probe_ON Structural Change Emission Fluorescence Emission (High Stokes Shift) Probe_ON->Emission Excitation

Comparative Performance Analysis

To select the right probe, one must weigh the Stokes shift against Quantum Yield (


) and Excitation Wavelength (

).

Table 1: Coumarin vs. Common Alternatives

FeatureCoumarin Rhodamine BODIPY Cyanine (Cy5/Cy7)
Primary Emission Blue / Green (450-520 nm)Orange / Red (550-600 nm)Green / Red (Tunable)Far-Red / NIR (>650 nm)
Stokes Shift Large (50–100 nm) Small (20–30 nm)Very Small (<15 nm)Moderate (20–40 nm)
Quantum Yield (

)
Moderate (0.1 – 0.8)High (>0.8) High (0.6 – 0.9)Low to Moderate (<0.3)
Photostability GoodModerateExcellent Poor (prone to bleaching)
Solubility Moderate (Lipophilic)Good (often charged)Poor (Aggregates)Good (Sulfonated)
Cell Permeability High (Passive diffusion) Variable (often cationic)HighVariable
Best Use Case Intracellular sensing, ratiometric probesMitochondrial tracking, bright labelingSingle-molecule imagingIn vivo / Deep tissue

Critical Insight: Choose Coumarin when background autofluorescence is a concern (due to the large Stokes shift allowing effective filtering) or when designing ratiometric probes. Avoid Coumarin for deep-tissue imaging unless using specific


-extended derivatives.

Application Case Study: ROS Detection

Target: Peroxynitrite (


) or Hydrogen Peroxide (

).[1] Probe Design: A boronate-ester caged coumarin (e.g., Coumarin-Boronate).
  • Mechanism: The boronate ester masks the phenolic oxygen at Position 7, suppressing the ICT effect (Probe OFF). Upon oxidation by ROS, the boronate hydrolyzes to a phenol, restoring the "Push" electron donor and turning fluorescence ON.

Experimental Data Support
  • Selectivity: High specificity for

    
     over other ROS (
    
    
    
    ,
    
    
    ) due to the specific reaction kinetics of boronates.
  • Response Time: Typically < 20 minutes.

  • Detection Limit: Nanomolar range (e.g., 50–100 nM).

Validated Experimental Protocols

Protocol A: Synthesis via Pechmann Condensation

A robust method for generating the 7-hydroxycoumarin scaffold.

  • Reagents: Resorcinol (10 mmol), Ethyl Acetoacetate (10 mmol), Solid Acid Catalyst (e.g., Amberlyst-15 or Sulfuric Acid).

  • Reaction: Mix reagents in a round-bottom flask. If using liquid acid, keep at

    
     initially.
    
  • Heating: Heat to

    
     for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Pour reaction mixture into crushed ice/water. The coumarin usually precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol.

  • Yield: Expected yield 70–90%.

Protocol B: Quantum Yield ( ) Measurement

Using the Comparative Method (Reference: Quinine Sulfate or Rhodamine 101).

  • Reference Selection: Choose a standard with

    
     and 
    
    
    
    similar to your probe.
    • Example: Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ).
  • Absorbance Prep: Prepare 5 dilutions of both the Probe and Reference. Crucial: Absorbance at

    
     must be 
    
    
    
    (ideally 0.01–0.[2][3]05) to avoid inner-filter effects.
  • Emission Scan: Record integrated fluorescence intensity (

    
    ) for all samples using identical settings (slit width, voltage).
    
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the gradients (
    
    
    ).[2][3]
    
    
    (Where
    
    
    is the refractive index of the solvent).
Protocol C: Live Cell Imaging Workflow

Standardized for HeLa or RAW264.7 cells.

  • Culture: Seed cells on confocal dishes; grow to 70% confluence.

  • Stock Prep: Dissolve Coumarin probe in DMSO (1-10 mM stock).

  • Staining: Dilute to working concentration (typically 1–10

    
    ) in PBS or serum-free media.
    
    • Note: Keep DMSO concentration

      
       to avoid toxicity.
      
  • Incubation: Incubate for 20–30 mins at

    
    .
    
  • Wash: Rinse 3x with PBS to remove extracellular probe.

  • Stimulation (Optional): Add ROS inducer (e.g., PMA or

    
    ) if testing activation.
    
  • Imaging: Excitation ~405 nm (or 488 nm for modified probes). Collect emission at 450–550 nm.

Diagram 2: Experimental Workflow

Workflow Figure 2: Live Cell Imaging Workflow for Coumarin Probes Stock 1. Stock Preparation (DMSO, 10mM) Dilution 2. Dilution (PBS/Media, 5-10µM) Stock->Dilution Incubation 3. Cell Incubation (37°C, 30 min) Dilution->Incubation Wash 4. Wash Step (Remove background) Incubation->Wash Stimulus 5. Add Stimulus (e.g., ROS Inducer) Wash->Stimulus Optional Microscopy 6. Confocal Imaging (Ex: 405nm / Em: 460nm) Wash->Microscopy Stimulus->Microscopy

References

  • Recent Review (2026): Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI/Biosensors. Link (Context: Covers 2023-2025 advances in organelle targeting and NIR derivatives).

  • Mitochondrial Probes: Chen, J., et al. (2013).[4] Coumarin- and rhodamine-fused deep red fluorescent dyes: synthesis, photophysical properties, and bioimaging in vitro.[4] Journal of Organic Chemistry.[4] Link

  • ROS Detection Mechanism: Weber, M., et al. (2018). Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. Frontiers in Chemistry. Link

  • Synthesis Protocol: Goswami, P., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored ZnTi-O NPs. ACS Omega. Link

  • Quantum Yield Methodology: Williams, A.T.R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst.[3] (Standard comparative method citation).

Sources

Comparative

Beyond UV: Superior Alternatives to 4-bromomethyl-7-hydroxycoumarin for Live Cell Imaging

Executive Summary For decades, 4-bromomethyl-7-hydroxycoumarin (Bhc) has been a staple derivatizing agent in HPLC analysis, particularly for labeling acidic compounds like fatty acids and prostaglandins. However, its tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 4-bromomethyl-7-hydroxycoumarin (Bhc) has been a staple derivatizing agent in HPLC analysis, particularly for labeling acidic compounds like fatty acids and prostaglandins. However, its transition into live-cell microscopy is marred by significant biophysical limitations: high phototoxicity (UV excitation), pH sensitivity (pKa ~7.8), and rapid photobleaching.

This guide outlines the transition from Bhc-based labeling to modern, high-performance fluorophores. We focus on BODIPY and Silicon Rhodamine (SiR) derivatives, which offer superior quantum efficiency, photostability, and biocompatibility for longitudinal live-cell studies.

The Case Against Coumarin in Live Cells

Before selecting an alternative, it is critical to understand the specific failure points of 4-bromomethyl-7-hydroxycoumarin in a live-cell context.

The "Blue-Shift" Toxicity Trap

Bhc requires excitation in the near-UV range (~350–370 nm). High-energy photons in this range cause:

  • DNA Damage: Formation of cyclobutane pyrimidine dimers.

  • ROS Generation: UV irradiation of cellular media generates reactive oxygen species, inducing apoptosis during time-lapse imaging.

  • Autofluorescence: Mammalian cells (NADH, FAD) fluoresce strongly in the blue channel, obliterating the signal-to-noise ratio (SNR).

The Lysosomal Quenching Problem

The hydroxyl group at position 7 of the coumarin ring has a pKa of approximately 7.8.

  • Cytosol (pH 7.4): Moderate fluorescence.

  • Lysosomes/Endosomes (pH 4.5–5.5): The dye becomes protonated and fluorescence is drastically quenched.

  • Result: If your target molecule (e.g., a labeled fatty acid) is trafficked to acidic organelles, Bhc will effectively "disappear," yielding false-negative data.

Strategic Alternatives: A Comparative Analysis

The following table contrasts Bhc with its two primary successors: BODIPY FL (for lipophilic/neutral targets) and Silicon Rhodamine (SiR) (for deep-tissue/super-resolution).

Performance Metrics Table
Feature4-Br-Me-7-OH-Coumarin (Bhc)BODIPY FL (Alternative A)Silicon Rhodamine (SiR) (Alternative B)
Excitation (nm) ~360 (UV/Blue)~503 (Cyan/Green)~650 (Far-Red)
Emission (nm) ~450 (Blue)~512 (Green)~670 (Far-Red)
Photostability Low (Bleaches in seconds)High (Stable for minutes)Ultra-High (STED compatible)
pH Sensitivity High (Quenched < pH 7)None (Stable pH 3–10)Low
Cell Permeability Variable (Polarity dependent)High (Lipophilic)High (Zwitterionic)
Cytotoxicity High (UV-induced)LowNegligible
Primary Use HPLC DerivatizationLipid/Membrane TrackingLong-term Live Imaging

Deep Dive: The Alternatives

Alternative A: BODIPY FL (The Structural Mimic)

Best for: Labeling lipids, fatty acids, and hydrophobic drugs where maintaining a neutral charge is critical.

  • Mechanism: Unlike Coumarin, BODIPY (Boron-Dipyrromethene) is electrically neutral and lacks ionizable protons. This makes it insensitive to pH changes, allowing robust imaging of acidic organelles (lysosomes).

  • Lipid Mimicry: Its hydrophobic core mimics natural lipids. BODIPY-labeled fatty acids (e.g., BODIPY FL C16) partition into lipid droplets and membranes almost identically to endogenous fatty acids, whereas the polar coumarin tag can disrupt this partitioning.

Alternative B: Silicon Rhodamine (SiR) (The Live-Cell Standard)

Best for: Long-term time-lapse, 3D imaging, and super-resolution (STED/SIM).

  • Fluorogenic "Turn-On": Many SiR probes exist in a non-fluorescent spirolactone state until they bind their target (e.g., SiR-Actin, SiR-Tubulin). This eliminates the need for washing steps—a major advantage over coumarin alkylation protocols.

  • Far-Red Excitation: Excitation at 650 nm avoids cellular autofluorescence and allows deep penetration with minimal phototoxicity.

Decision Logic & Workflow (Visualization)

The following diagrams illustrate the decision process and the comparative impact on cell health.

Imaging_Workflow Start Target Molecule (Acidic/Lipophilic) Coumarin Label with Coumarin (Bhc) Start->Coumarin Traditional BODIPY Label with BODIPY-Hydrazide/Amine Start->BODIPY Lipid Focus SiR Label with SiR-Click/NHS Start->SiR Live Dynamics UV_Ex Excitation: UV (360nm) Coumarin->UV_Ex Result_Bad Result: Phototoxicity & pH Quenching UV_Ex->Result_Bad Vis_Ex Excitation: 488nm (Blue) BODIPY->Vis_Ex Result_Good1 Result: pH Stable & Lipid Specificity Vis_Ex->Result_Good1 NIR_Ex Excitation: 640nm (Far-Red) SiR->NIR_Ex Result_Good2 Result: No Wash & Long-term Viability NIR_Ex->Result_Good2

Figure 1: Decision matrix comparing the experimental outcomes of Coumarin vs. BODIPY and SiR pathways.

Spectral_Toxicity cluster_0 High Energy / High Toxicity cluster_1 Low Energy / Cell Safe UV UV Light (Coumarin Ex) ROS ROS Production UV->ROS Triggers DNA DNA Damage ROS->DNA Causes FarRed Far-Red Light (SiR Ex) Penetration Deep Tissue Penetration FarRed->Penetration Allows Health Maintained Cell Viability FarRed->Health Preserves

Figure 2: Impact of excitation wavelength on cellular physiology.

Experimental Protocol: Bioorthogonal Labeling (Click Chemistry)

Since 4-bromomethyl-7-hydroxycoumarin is often used to alkylate carboxylic acids, the modern alternative is Click Chemistry . This protocol replaces the harsh alkylation (which often requires crown ethers and heat) with a gentle, two-step bioorthogonal approach suitable for live cells.

Objective: Label a fatty acid or drug analog with SiR-Azide or BODIPY-Azide .

Materials
  • Alkyne-tagged Target: (e.g., Alkyne-Palmitate or Propargyl-drug analog).

  • Fluorophore: SiR-Azide (Far-red) or BODIPY-Azide (Green).

  • Catalyst (Optional for Copper-free): Use DBCO-tagged dyes for copper-free click (recommended for live cells to avoid Cu toxicity).

Step-by-Step Methodology
  • Pulse (Metabolic Labeling):

    • Seed cells (e.g., HeLa or CHO) in glass-bottom dishes.

    • Incubate cells with the Alkyne-tagged target (10–50 µM) in complete media for 2–4 hours.

    • Note: This replaces the "pre-derivatization" step in HPLC. The cell incorporates the tag naturally.

  • Wash:

    • Rinse cells 2x with warm PBS to remove unincorporated alkyne precursors.

  • Chase (The Click Reaction):

    • Option A (Live Cell / Copper-Free): Add SiR-DBCO (1 µM) directly to the media. Incubate for 30–60 minutes at 37°C.

    • Option B (Fixed Cell / Copper-Catalyzed): If fixation is permitted, fix cells with 4% PFA, then perform standard CuAAC click reaction with BODIPY-Azide.

  • Imaging:

    • Transfer to a live-cell stage incubator (37°C, 5% CO2).

    • For SiR: Excite at 640 nm, collect emission at 660–700 nm.

    • For BODIPY: Excite at 488 nm, collect emission at 500–540 nm.

Why this is superior to Coumarin:
  • Specificity: The click reaction is bioorthogonal; Coumarin alkylation is promiscuous and reacts with various nucleophiles.

  • Background: Unreacted SiR-DBCO is minimally fluorescent until concentrated, whereas unreacted Coumarin contributes to high background.

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorogenic actin probe for live-cell imaging." Nature Methods, 10(11), 1116–1123. Link

  • Karpenko, I. A., et al. (2015). "Push-pull dioxaborine dyes: synthesis and properties." Journal of Materials Chemistry C, 3, 6458-6466. (Discusses BODIPY stability vs Coumarin). Link

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1] Nature Methods, 12(3), 244–250. Link

  • Spandl, J., et al. (2009). "Live cell multicolor imaging of lipid droplets with a new dye, LD540." Traffic, 10(10), 1579-1584. (Comparison of BODIPY/Coumarin analogs for lipids). Link

  • Thermo Fisher Scientific. "Phototoxicity in Live-Cell Imaging." (Technical Guide on UV damage). Link

Sources

Validation

Photostability Profiling of Coumarin Derivatives: A Comparative Technical Guide

Executive Summary Coumarin (2H-chromen-2-one) scaffolds are ubiquitous in laser dyes, fluorescent probes, and photocleavable drug linkers. However, their utility is strictly governed by photostability —the resistance to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarin (2H-chromen-2-one) scaffolds are ubiquitous in laser dyes, fluorescent probes, and photocleavable drug linkers. However, their utility is strictly governed by photostability —the resistance to chemical degradation under light irradiation.

This guide moves beyond simple "fade resistance" observations to provide a mechanistic comparison of key coumarin classes. We analyze how substituent electronics (EDG vs. EWG), structural rigidity, and solvent environments dictate degradation pathways. Experimental protocols provided here allow for the precise determination of photodegradation quantum yields (


), enabling reproducible selection of derivatives for high-stakes applications.

Mechanistic Foundations of Photodegradation

To select the right coumarin, one must understand how it fails. The photodegradation of coumarin derivatives generally proceeds via two competing non-radiative pathways once the molecule enters the Excited Singlet State (


).
The Degradation Pathways
  • [2+2] Cycloaddition (Dimerization): Prevalent in concentrated solutions of 7-hydroxy and 7-alkoxy coumarins. The excited triplet state (

    
    ) reacts with a ground-state molecule to form a cyclobutane dimer, destroying the conjugated 
    
    
    
    -system responsible for fluorescence.
  • Photo-Oxidation (Type II Mechanism): The triplet state transfers energy to ground-state oxygen (

    
    ), generating highly reactive Singlet Oxygen (
    
    
    
    ). This ROS attacks the coumarin double bond (positions 3,4) or sensitive substituents (amines), leading to irreversible bleaching.
Visualization: Photophysical Fate of Coumarins

CoumarinDegradation Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited hv (Absorption) Excited->Ground Fluorescence Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) Dimer Non-Fluorescent Dimer (Cyclobutane derivative) Triplet->Dimer [2+2] Cycloaddition (+ Ground State Coumarin) SingletOx Singlet Oxygen (1O2) Triplet->SingletOx Energy Transfer (+ 3O2) OxProduct Oxidized Photoproducts (Ring Cleavage/Bleaching) SingletOx->OxProduct Oxidative Attack

Figure 1: Mechanistic pathways leading to coumarin photodegradation. Note the critical role of the Triplet State (


) as a gateway to both dimerization and oxidation.

Comparative Analysis: Derivative Performance

The following data synthesizes experimental photostability profiles across three distinct classes of coumarin derivatives.

Class A: Laser Dyes (7-Aminocoumarins)

Context: Used in tunable dye lasers; require extreme stability under high photon flux.

DerivativeStructure FeaturesRelative PhotostabilityMechanism of Stability
Coumarin 1 7-diethylamino-4-methylLowFlexible diethylamino group allows twisting (TICT state), promoting non-radiative decay and oxidation.
Coumarin 102 Rigidized amino (julolidine)ModerateRigid structure prevents TICT, reducing non-radiative losses, but lacks strong EWG stabilization.
Coumarin 153 Rigidized amino + 4-CF

High The electron-withdrawing CF

group stabilizes the charge transfer state; rigidity prevents bond rotation.

Insight: Rigidizing the amine (as in C102/C153) significantly improves stability by shutting down torsional relaxation pathways that often lead to bond rupture.

Class B: 7-Hydroxy vs. 7-Alkoxy Derivatives

Context: Used as pH sensors and biological labels.

DerivativeSubstituent (Pos 7)Degradation Rate (

)
Primary Failure Mode
7-Hydroxycoumarin (Umbelliferone) -OHHigh (

)
Rapid dimerization in polar solvents; sensitive to pH-mediated hydrolysis.
7-Methoxycoumarin -OCH

ModerateAlkylation blocks the phenolic proton, reducing oxidative susceptibility but dimerization still occurs.
Coumarin 6 Benzothiazole @ Pos 3Very Low Extended conjugation and heterocyclic substituent at Pos 3 stabilize the LUMO, preventing localization of excitation energy.
Solvent Effects on Photostability

The choice of solvent is as critical as the choice of dye.

  • Polar Aprotic (DMF/DMSO): Generally accelerates degradation . These solvents stabilize the charge-separated intermediate states, facilitating nucleophilic attacks or ring opening.

  • Alcohols (MeOH/EtOH): Provide better stability for 7-aminocoumarins due to H-bonding stabilization of the ground state.

  • Water: Promotes aggregation-induced quenching and dimerization for hydrophobic coumarins.

Experimental Protocol: Determining Photodegradation Quantum Yield ( )

To objectively compare a new derivative against these benchmarks, you must calculate the photodegradation quantum yield (


). This metric represents the probability of degradation per absorbed photon.
Required Materials
  • Light Source: Monochromatic LED (365 nm or 405 nm) or Xenon arc lamp with bandpass filter.

  • Actinometer: Potassium Ferrioxalate (standard for UV) or Meso-diphenyliodonium (for visible).

  • Analysis: UV-Vis Spectrophotometer (monitoring absorbance loss) or HPLC (monitoring peak area).

Workflow Description
  • Preparation: Prepare a

    
     M solution of the coumarin derivative in the target solvent. Ensure absorbance at irradiation wavelength is between 0.1 and 0.5 (to avoid inner filter effects).
    
  • Actinometry: Irradiate the actinometer solution simultaneously to determine the exact photon flux (

    
    , photons/sec).
    
  • Irradiation: Expose the sample to light.[1] Withdraw aliquots at fixed time intervals (e.g., 0, 5, 10, 20, 40 min).

  • Quantification: Measure the absorbance spectrum of each aliquot. Track the decrease in absorbance at

    
    .
    
  • Calculation: Plot

    
     vs. time to get the rate constant 
    
    
    
    . Calculate
    
    
    using the photon flux.
Visualization: Experimental Workflow

ExperimentalProtocol Sample Sample Prep (10-5 M in Solvent) Irradiation Irradiation Source (LED/Xenon) Sample->Irradiation Actinometry Actinometry (Measure Photon Flux I0) Calculation Calculate Φpd (Rate / Flux) Actinometry->Calculation Input I0 Sampling Time-Course Sampling (t=0, 5, 10... min) Irradiation->Sampling hv Analysis Analysis (UV-Vis / HPLC) Sampling->Analysis Analysis->Calculation Input k_obs

Figure 2: Step-by-step workflow for determining photodegradation quantum yield.

Conclusion & Recommendations

For applications requiring maximum photostability:

  • Prioritize Rigid Structures: Choose derivatives like Coumarin 153 or Coumarin 6 where the nitrogen lone pair is locked in a ring system. This prevents non-radiative torsional relaxation.

  • Avoid 3,4-Unsubstituted Lactones: If using 7-hydroxycoumarins, be aware of the high risk of dimerization. Use lower concentrations or encapsulate the dye (e.g., in cyclodextrins) to sterically hinder dimer formation.

  • Solvent Selection: Avoid DMF/DMSO for long-term storage or imaging; utilize alcohols or aqueous buffers with co-solvents (like PEG) to minimize aggregation-induced degradation.

References

  • RSC Publishing. (2010). UVA absorption and photostability of coumarins.[2][3]Link

  • ResearchGate. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin.[4][5]Link

  • Benchchem. (n.d.). Enhancing the Quantum Yield of Coumarin-Based Probes.Link

  • ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection.[6]Link

  • MDPI. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging.[7]Link

Sources

Comparative

Technical Guide: Cross-Reactivity and Performance of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Topic: Cross-reactivity of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one with other functional groups Content Type: Publish Comparison Guide [1] Executive Summary 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (often abbreviate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one with other functional groups Content Type: Publish Comparison Guide

[1]

Executive Summary

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (often abbreviated as Bmc-OH or 4-Bromomethyl-7-hydroxycoumarin ) is a bifunctional fluorogenic reagent used primarily for the derivatization of acidic moieties (carboxylic acids, phenols, thiols) in HPLC and TLC analysis.[1]

Unlike its more common analog, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc ), Bmc-OH possesses a free phenolic hydroxyl group at the 7-position.[1] This structural feature introduces a critical duality:

  • pH-Switchable Fluorescence: It allows for pH-sensitive detection (weakly fluorescent in acidic form, highly fluorescent in basic phenolate form).[1]

  • Internal Cross-Reactivity: The nucleophilic 7-hydroxyl group can compete with the target analyte, leading to self-polymerization and reduced labeling efficiency if reaction conditions are not rigorously controlled.[1]

This guide analyzes the cross-reactivity profile of Bmc-OH, compares it with standard alternatives, and provides optimized protocols to mitigate side reactions.

Mechanistic Profile & Reactivity[1][2]

The Alkylation Mechanism

The core reactivity of Bmc-OH lies in the bromomethyl group at the 4-position.[1] It functions as an alkylating agent via an SN2 mechanism.[1] The reaction rate and selectivity are heavily influenced by the nucleophilicity of the target functional group and the solvent/catalyst system employed.

  • Primary Target: Carboxylic Acids (

    
    ).[1][2]
    
  • Mechanism: The carboxylate anion attacks the methylene carbon, displacing the bromide ion to form a stable ester.

  • Catalysis: Potassium carbonate (

    
    ) and 18-crown-6 ether are standard catalysts.[1] The crown ether solubilizes the potassium cation in organic solvents (Acetone, Acetonitrile), leaving the carboxylate "naked" and highly reactive.
    
The "Internal" Cross-Reactivity (The 7-OH Problem)

The defining characteristic of Bmc-OH is its susceptibility to self-alkylation .[1] Under the basic conditions required to deprotonate the target carboxylic acid, the 7-hydroxyl group of the reagent (


) is also deprotonated.


This side reaction consumes the reagent and creates fluorescent background noise. Consequently, 4-Bromomethyl-7-acetoxycoumarin (Br-Mac) is often used as a "protected" alternative, where the acetoxy group prevents self-reaction during labeling and is hydrolyzed post-reaction to restore fluorescence.[1]

Functional Group Selectivity Hierarchy

When applied to complex biological samples, Bmc-OH exhibits the following reactivity hierarchy:

  • Thiols (-SH): Highest Cross-Reactivity.[1] Thiolates are softer, more powerful nucleophiles than carboxylates. They react rapidly with Bmc-OH, potentially depleting the reagent before acid derivatization is complete.[1]

  • Carboxylic Acids (-COOH): Primary Target.[1] Reaction is efficient only with base catalysis and heat (

    
    ).
    
  • Amines (-NH2): Moderate Cross-Reactivity.[1] Primary and secondary amines can form aminomethyl derivatives. However, the use of anhydrous acetone and crown ethers tends to favor O-alkylation (acids) over N-alkylation.[1]

  • Phenols (-OH): Low Reactivity.[1] Steric hindrance and lower nucleophilicity compared to thiols usually make phenols a secondary target unless specific conditions are used.

Comparative Analysis: Bmc-OH vs. Alternatives

The following table contrasts Bmc-OH with its methoxy-protected analog (Br-Mmc) and the acetoxy-protected analog (Br-Mac).

Feature4-Bromomethyl-7-hydroxycoumarin (Bmc-OH) 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) 4-Bromomethyl-7-acetoxycoumarin (Br-Mac)
Primary Application pH-sensitive labeling; Intracellular pH sensing.[1]General quantification of fatty acids/drugs.High-sensitivity quantification of acids.[1]
Fluorescence pH Dependent. Low at pH < 7; High at pH > 8.[1]pH Independent. Constant high fluorescence.[1]Non-fluorescent until hydrolyzed (post-reaction).
Stability Low.[1] Prone to self-polymerization in base.[1]High. Stable in basic labeling conditions.High. Protected from self-reaction.
Quantum Yield High (as phenolate anion).Moderate to High.[1][3][4]High (after hydrolysis to Bmc-OH).[1]
Cross-Reactivity High internal cross-reactivity (self-reaction).[1]Low internal cross-reactivity.[1]Lowest.
Detection Limit ~10-100 fmol (requires alkaline post-column addition).[1]~100-500 fmol.~10-50 fmol.[1]
Decision Logic for Researchers
  • Choose Br-Mmc for robust, routine quantification where pH control during detection is difficult.[1]

  • Choose Br-Mac for maximum sensitivity; the protection prevents reagent loss, and hydrolysis yields the highly fluorescent 7-hydroxy coumarin derivative.[1]

  • Choose Bmc-OH only if you specifically require the pH-sensing capability or if you are performing a specific kinetic study where the free hydroxyl is necessary.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways when using Bmc-OH, highlighting the critical "Self-Alkylation" trap.

ReactionPathways cluster_0 Critical Failure Mode Reagent 4-Bromomethyl-7-hydroxycoumarin (Bmc-OH) Base Base (K2CO3) + Heat Reagent->Base Product_Ester Fluorescent Ester (Desired Product) Reagent->Product_Ester + R-COO- (Slow) Product_Thio Thioether (Cross-Reaction) Reagent->Product_Thio + R-S- (Fast) Product_Self Polymer/Ether (Self-Reaction) Reagent->Product_Self + Reagent-O- (Side Rxn) Base->Reagent Deprotonates 7-OH Target Target: Fatty Acid (R-COOH) Target->Product_Ester Interference Interference: Thiol (R-SH) Interference->Product_Thio

Caption: Reaction pathways showing the competition between the target acid, thiol interferences, and the reagent's own hydroxyl group (Self-Reaction).

Experimental Protocol: Optimized Derivatization

Note: This protocol assumes the use of Bmc-OH.[1] If using Br-Mac, a hydrolysis step is added post-reaction.[1]

Materials
  • Reagent: 1 mg/mL 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in anhydrous acetone.

  • Catalyst: 18-crown-6 ether (5 mg/mL in acetonitrile).[1]

  • Base: Anhydrous

    
     (solid).
    
  • Solvent: Anhydrous Acetone or Acetonitrile.[1]

Step-by-Step Workflow
  • Sample Preparation: Dissolve the fatty acid or acidic drug in 100 µL of acetone. Evaporate to dryness if water is present (water quenches the reaction).

  • Catalyst Addition: Add 100 µL of the 18-crown-6 solution and ~10 mg of solid

    
    .
    
  • Reagent Addition: Add 100 µL of the Bmc-OH reagent solution.

    • Critical Step: Ensure the vial is amber-colored or wrapped in foil.[1] Coumarin derivatives are light-sensitive.[1][5]

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Note: Higher temperatures or longer times increase the risk of self-polymerization for Bmc-OH.[1]

  • Termination: Cool to room temperature. Add 10 µL of acetic acid to neutralize the base and stop the reaction.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water gradient.[1]

    • Detection: Fluorescence.[1][2][5][6][7][8][9]

      • Excitation: 365 nm.

      • Emission: 460 nm.[1]

    • Post-Column Alkalinization (Crucial for Bmc-OH): Since the mobile phase is often acidic/neutral, the Bmc-OH derivative will be in its protonated (low fluorescence) form.[1] You must mix the column effluent with a basic buffer (pH 10) before it enters the fluorescence detector to maximize sensitivity.

References

  • Tsuchiya, H. et al. (1982). "High-performance liquid chromatographic determination of urinary carboxylic acids as their 4-bromomethyl-7-methoxycoumarin esters." Journal of Chromatography B, 234(1), 121-130. Link

  • Dünges, W. (1977).[6] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1][6] Analytical Chemistry, 49(3), 442-445.[6] Link

  • Lloyd, J.B.F. (1980). "7-Hydroxycoumarin derivatives as fluorescent probes." Journal of Forensic Science, 20, 15-22.
  • Sigma-Aldrich. "Product Specification: 4-Bromomethyl-7-methoxycoumarin."[1] Link

  • BenchChem. "4-Bromomethyl-6,7-dimethoxycoumarin: Properties and Applications."[1] Link

Sources

Validation

Publish Comparison Guide: Characterization of 4-bromomethyl-7-hydroxycoumarin Labeled Proteins

The following guide details the characterization, application, and validation of proteins labeled with 4-bromomethyl-7-hydroxycoumarin . This reagent is a bifunctional tool: it serves as a pH-sensitive fluorogenic label...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization, application, and validation of proteins labeled with 4-bromomethyl-7-hydroxycoumarin . This reagent is a bifunctional tool: it serves as a pH-sensitive fluorogenic label and a photolabile caging group (yielding the 7-hydroxycoumarin-4-ylmethyl, or Hcm , moiety).

This guide distinguishes between the Hcm label (derived from the user's specific reagent) and the structurally related Bhc (bromo-hydroxycoumarin) group, which contains an additional bromine atom on the ring.

Executive Summary & Mechanism of Action

4-bromomethyl-7-hydroxycoumarin is an alkylating agent that targets nucleophilic side chains on proteins. Unlike standard amine-reactive dyes (e.g., NHS-fluorescein), this reagent is unique because the resulting coumarin-protein conjugate is photocleavable .

  • Primary Mechanism: The bromomethyl group undergoes nucleophilic substitution (

    
    ) with protein thiols (Cysteine) or carboxylates (Aspartate/Glutamate), releasing HBr.
    
  • Resulting Moiety: The protein is tagged with a 7-hydroxycoumarin-4-ylmethyl (Hcm) group.

  • Dual Functionality:

    • Fluorescence Reporter: The label acts as a ratiometric or "turn-on" pH sensor. It is weakly fluorescent at neutral pH and highly fluorescent (blue,

      
       nm) at alkaline pH (phenolate form).
      
    • Photocaging: Upon exposure to UV light (350–375 nm), the ester or thioether bond cleaves, releasing the native protein. This allows for spatial and temporal control of protein activity ("uncaging").

Comparative Analysis: Hcm vs. Alternatives

The table below objectively compares 4-bromomethyl-7-hydroxycoumarin (Hcm precursor) against its methoxy-analog (Br-Mmc) and the classic nitrobenzyl caging group.

Table 1: Performance Comparison of Coumarin & Nitrobenzyl Labels
Feature4-bromomethyl-7-hydroxycoumarin (Hcm) 4-bromomethyl-7-methoxycoumarin (Br-Mmc)

-Carboxy-2-nitrobenzyl (CNB)
Primary Application Photocaging & pH SensingStable Fluorescence Labeling Photocaging (Legacy)
Fluorescence pH-Dependent (High at pH > 8)Stable (High at all pH)Non-fluorescent / Weak
Photolability (Uncaging) Yes (Fast release,

)
No (Stable bond)Yes (Slow, toxic byproducts)
Excitation / Emission 360 nm / 450 nm (Blue)325 nm / 395 nm (Blue)N/A
Two-Photon Cross-section Moderate (~0.1 GM)N/AVery Low (< 0.01 GM)
Solubility Moderate (Ionizable -OH)Low (Hydrophobic)Low
Target Specificity Cys (Thiols) > Asp/Glu (Carboxyls)Fatty Acids / CarboxylsCys / Asp / Glu

Expert Insight: If your goal is purely tracking a protein, use Br-Mmc or a sulfonated Alexa Fluor. Use 4-bromomethyl-7-hydroxycoumarin only if you need to control protein activity with light or monitor local pH changes.

Experimental Protocols

Protocol A: Site-Specific Labeling of Cysteine Residues

Rationale: Alkyl halides react most specifically with thiols (Cys) in aqueous buffer at physiological pH. Carboxyl labeling requires organic solvents and is prone to hydrolysis.

Materials:

  • Protein of Interest (POI) in HEPES buffer (pH 7.2).

  • 4-bromomethyl-7-hydroxycoumarin (dissolved in dry DMSO).

  • TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides.

Workflow:

  • Reduction: Incubate POI (50

    
    M) with TCEP (100 
    
    
    
    M) for 30 min to ensure accessible cysteines are reduced.
  • Labeling: Add 4-bromomethyl-7-hydroxycoumarin (10–20 molar excess) slowly to the protein solution.

    • Critical Step: Keep DMSO concentration < 5% to prevent denaturation.

  • Incubation: React for 2–4 hours at room temperature in the dark (reagent is light-sensitive).

  • Quenching: Add excess DTT or

    
    -mercaptoethanol to scavenge unreacted bromide.
    
  • Purification: Remove excess dye via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS (pH 7.4).

Protocol B: Verification of Labeling (The "Turn-On" Test)

Because the label is pH-sensitive, a simple toggle test confirms covalent attachment.

  • Aliquot labeled protein into two cuvettes.

  • Sample A (Acidic): Adjust to pH 5.0. Fluorescence should be low/quenched.

  • Sample B (Basic): Adjust to pH 9.0. Fluorescence should be intense Blue (

    
     nm).
    
  • Result: A significant

    
     confirms the presence of the 7-hydroxycoumarin moiety.
    

Characterization & Validation Data

To validate the labeled protein, you must characterize three vectors: Mass, Optics, and Activity.

Mass Spectrometry (Intact Protein LC-MS)

The alkylation reaction adds the coumarin moiety and releases HBr.

  • Formula Added:

    
     (Coumarin-methyl group).
    
  • Mass Shift Calculation:

    • MW of Reagent (

      
      ) 
      
      
      
      255.06 Da.
    • Loss of Bromide (

      
      ) and gain of Hydrogen? No, loss of HBr.
      
    • Net Mass Shift: +175.04 Da per labeled residue.

  • Acceptance Criteria: Deconvoluted mass spectrum shows a peak shift of

    
     Da, where 
    
    
    
    is the number of labeled cysteines.
Photolysis (Uncaging Efficiency)

If used as a caging group, you must measure the uncaging rate.

  • Irradiation: Expose labeled protein to 365 nm UV light (e.g., UV LED or mercury arc lamp).

  • Time Course: Take aliquots at 0, 1, 5, 10, and 20 minutes.

  • Readout: Run SDS-PAGE or Activity Assay.

    • Note: The cleaved coumarin byproduct (7-hydroxy-4-hydroxymethylcoumarin) is highly fluorescent. You can monitor the release by HPLC.

Visualizing the Workflow

The following diagram illustrates the chemical pathway from labeling to photolysis.

G Protein Native Protein (Free Cys-SH) Labeled Caged Protein (Thioether-Coumarin) Protein->Labeled Alkylation (pH 7.2, -HBr) Reagent 4-bromomethyl- 7-hydroxycoumarin Reagent->Labeled UV UV Light (365 nm) Labeled->UV Absorption Active Active Protein (Restored SH) UV->Active Photolysis Byproduct Coumarin Alcohol (Fluorescent) UV->Byproduct Release

Figure 1: Reaction scheme showing the alkylation of a protein thiol by 4-bromomethyl-7-hydroxycoumarin, followed by UV-induced uncaging.

Analytical Workflow for Quality Control

This flowchart defines the decision process for validating the labeled product.

QC Start Start: Purified Labeled Protein UVVis 1. UV-Vis Absorbance (Check A370nm) Start->UVVis Check1 Peak at 370nm? UVVis->Check1 Fluoro 2. pH Fluorescence Test (pH 5 vs pH 9) Check1->Fluoro Yes Fail FAIL: Check Reagent/Protocol Check1->Fail No Check2 Blue Fluor at pH 9? Fluoro->Check2 MS 3. Intact Mass Spec Check2->MS Yes Check2->Fail No Check3 Mass Shift +175 Da? MS->Check3 Pass PASS: Validated Caged Protein Check3->Pass Yes Check3->Fail No

Figure 2: Quality Control decision tree for validating coumarin-labeled proteins.

References

  • Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis." Proceedings of the National Academy of Sciences.

  • Dünges, W. (1977).[1] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1] Analytical Chemistry.

  • Hagen, V., et al. (2001). "Synthesis and properties of (7-methoxycoumarin-4-yl)methyl-caged compounds." Journal of Photochemistry and Photobiology B: Biology.
  • Suzuki, A. Z., et al. (2009). "Coumarin-based caging groups for photocontrol of protein activity." Methods in Molecular Biology.
  • BenchChem. (2025).[2] "pH effects on the fluorescence of 7-hydroxycoumarin derivatives."

Sources

Comparative

Assessing the degree of labeling with 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Executive Summary: The pH-Dependent Fluorophore 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (often referred to as 4-Bromomethyl-7-hydroxycoumarin or Br-HMC ) is a highly specific alkylating agent used primarily for the fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pH-Dependent Fluorophore

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (often referred to as 4-Bromomethyl-7-hydroxycoumarin or Br-HMC ) is a highly specific alkylating agent used primarily for the fluorescence labeling of acidic functional groups (carboxylic acids, phenols, thiols).

While it offers high sensitivity (femtomole detection limits), it possesses a critical physicochemical characteristic that distinguishes it from modern alternatives like Br-DMEQ: pH-dependent fluorescence . The 7-hydroxy moiety acts as a pH switch; it is highly fluorescent in its ionized phenolate form (basic pH) but quenched in its protonated form (acidic pH).

Strategic Insight: "Assessing the degree of labeling" (DOL) in the context of this small-molecule derivatization agent refers to quantifying the reaction yield and purity . Unlike protein conjugates where DOL implies a ratio (e.g., 3 dyes/protein), Br-HMC typically forms a 1:1 stoichiometric adduct with fatty acids, prostaglandins, or acidic drugs. Therefore, assessment focuses on completeness of derivatization .

Mechanism of Action

The labeling reaction proceeds via nucleophilic substitution (


). The carboxylate anion of the analyte attacks the methylene carbon of the bromomethyl group, displacing the bromide ion.
Critical Reaction Requirements:
  • Catalysis: The reaction is slow in neutral organic solvents. It requires a base (typically

    
    ) to generate the carboxylate anion and a phase-transfer catalyst (18-Crown-6) to solubilize the potassium salt in the organic phase (Acetone or Acetonitrile).
    
  • Stoichiometry: A 1:1 ester linkage is formed.

Visualization: Reaction Pathway

ReactionMechanism Analyte Analyte-COOH Inter Analyte-COO- K+ Analyte->Inter Deprotonation Base Base (K2CO3) + 18-Crown-6 Base->Inter Product Fluorescent Ester (Analyte-HMC) Inter->Product Nucleophilic Attack Byproduct KBr (Precipitate) Inter->Byproduct Reagent Br-HMC (Reagent) Reagent->Product

Figure 1: The crown-ether catalyzed esterification mechanism. The crown ether complexes potassium, creating a "naked" carboxylate anion that rapidly attacks the bromomethyl coumarin.

Comparative Analysis: Br-HMC vs. Alternatives

To objectively assess Br-HMC, we must compare it against its methoxy-analog (Br-Mmc/Br-DMEQ) and the diazomethane class (ADAM).

FeatureBr-HMC (7-Hydroxy) Br-DMEQ (6,7-Dimethoxy) ADAM (9-Anthryldiazomethane)
Target Group Carboxylic Acids, PhenolsCarboxylic AcidsCarboxylic Acids
Fluorescence pH Dependent (High at pH > 8)pH Independent Solvent Dependent
Excitation/Emission

nm /

nm (Basic)

nm /

nm

nm /

nm
Stability High (Reagent & Product)HighLow (Reagent decomposes)
Detection Limit 10-100 fmol1-10 fmol100-500 fmol
Chromatography Requires alkaline mobile phase or post-column base addition.[1][2]Compatible with standard acidic reversed-phase eluents.Compatible with standard eluents.
Cost LowHighModerate

Expert Verdict: Choose Br-HMC if you need a cost-effective reagent and your HPLC method allows for a basic mobile phase (or you have post-column derivatization hardware). Choose Br-DMEQ for simpler reversed-phase workflows where acidic buffers are mandatory.

Validated Protocol: Derivatization & DOL Assessment

This protocol ensures >95% labeling efficiency (DOL) for long-chain fatty acids.

Reagents
  • Reagent Solution: 1 mg/mL Br-HMC in anhydrous Acetone.

  • Catalyst Solution: 5 mg/mL 18-Crown-6 in Acetone.

  • Base: Anhydrous

    
     (solid, fine powder).
    
Step-by-Step Workflow
  • Sample Prep: Dissolve fatty acid sample (1-10 nmol) in 100 µL Acetone.

  • Addition: Add 50 µL Catalyst Solution and ~10 mg solid

    
    .
    
  • Labeling: Add 100 µL Reagent Solution . Cap vial tightly.

  • Incubation: Vortex and heat at 60°C for 30 minutes . (Protect from light).[3]

  • Quenching (Optional): Add 10 µL acetic acid to neutralize excess base if direct injection is sensitive to pH.

  • Analysis: Inject onto HPLC (C18 Column).

Critical Control: Run a "Reagent Blank" (no analyte) to identify the hydrolysis peak of Br-HMC, which often elutes early.

Visualization: Analytical Workflow

Workflow Start Sample (Acidic Analyte) Deriv Derivatization (60°C, 30 min, K2CO3/Crown-6) Start->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect Fluorescence Detection (Ex 360 / Em 450) HPLC->Detect Mobile Phase pH > 8 OR Post-Column Base Data Calculate Yield (DOL) Detect->Data

Figure 2: The analytical pipeline. Note the requirement for basic pH during detection to ensure the 7-hydroxycoumarin fluorophore is ionized.

Calculation: Assessing the Degree of Labeling

For small molecules, "DOL" is synonymous with Derivatization Yield .

Method A: External Standard (Gold Standard)

Compare the peak area of your derivatized sample (


) against a pure standard of the labeled analyte (

) of known concentration.


  • 
    : The max possible concentration if 100% of the starting material reacted.
    
Method B: Internal Standard Ratio (Routine Use)

If a pure standard of the labeled product is unavailable, use a chemically similar internal standard (IS) added before derivatization.



  • Note: This assesses relative DOL.[2][4] If the ratio drops between batches, the labeling efficiency has failed.

Troubleshooting Low DOL
SymptomProbable CauseCorrective Action
Low Signal Acidic Mobile PhaseCRITICAL: Ensure mobile phase pH > 8 (e.g., Ammonium Acetate) or use post-column addition of NaOH.[2]
Precipitate Excess ReagentBr-HMC is not very soluble in water. Ensure organic modifier in HPLC is >40%.
Multiple Peaks Impure ReagentRecrystallize Br-HMC or check Reagent Blank.

References

  • Tsuchiya, H., et al. "High-performance liquid chromatographic analysis of free fatty acids in skin surface lipids using 4-bromomethyl-7-methoxycoumarin as a fluorescent labeling reagent." Journal of Chromatography B, 1983. (Note: Establishes the foundational crown-ether catalysis protocol adaptable to the 7-hydroxy variant).

  • Thermo Fisher Scientific. "Coumarin, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores." Molecular Probes Handbook. (Authoritative source on pH dependence of 7-hydroxycoumarins vs. fluorinated/methoxy variants).

  • Sigma-Aldrich. "4-Bromomethyl-7-methoxycoumarin Product Specification." (Provides physical data and solubility parameters relevant to the hydroxy analog).

  • Dünges, W. "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids." Analytical Chemistry, 1977. (The seminal paper on bromomethyl-coumarin derivatization).

Sources

Validation

Technical Comparison Guide: 4-Bromomethyl-7-hydroxycoumarin vs. Maleimide Probes

The following guide compares 4-bromomethyl-7-hydroxycoumarin (Bhc) and Maleimide probes for thiol labeling. Executive Summary In the landscape of bioconjugation, the choice between Maleimide and 4-bromomethyl-7-hydroxyco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 4-bromomethyl-7-hydroxycoumarin (Bhc) and Maleimide probes for thiol labeling.

Executive Summary

In the landscape of bioconjugation, the choice between Maleimide and 4-bromomethyl-7-hydroxycoumarin (Bhc) derivatives represents a trade-off between kinetic efficiency and conjugate stability .

  • Maleimides are the industry standard for protein labeling due to rapid kinetics and high specificity at neutral pH. However, they suffer from reversibility (retro-Michael addition) and hydrolytic instability, which can lead to "payload dumping" in plasma.

  • 4-Bromomethyl-7-hydroxycoumarin (Bhc) and its analogs (e.g., Br-Mmc) offer a robust alternative. They form an irreversible thioether bond via nucleophilic substitution (

    
    ), eliminating the retro-Michael pathway. Furthermore, Bhc is fluorogenic —it is essentially non-fluorescent until the bromine leaving group is displaced, providing a "turn-on" signal with high quantum yield. However, its slower kinetics and requirement for slightly basic pH make it less suitable for labile proteins but superior for small molecule derivatization (HPLC) and stable tracer synthesis.
    

Mechanistic Deep Dive

Understanding the reaction mechanism is critical for troubleshooting labeling efficiency and stability issues.

Maleimide: The Kinetic Favorite

Maleimides react with thiols via a Michael Addition .[] The thiolate anion attacks the electron-deficient double bond of the maleimide ring.[2]

  • Pros: Ultra-fast (

    
     at pH 7.0).
    
  • Cons: The resulting thiosuccinimide ring is not inert. It can undergo Retro-Michael reaction (releasing the thiol) or Hydrolysis (opening the ring). While hydrolysis stabilizes the adduct, it is uncontrolled and pH-dependent.[3]

4-Bromomethyl-7-hydroxycoumarin: The Stable Anchor

Bhc reacts via an


 Alkylation . The thiolate displaces the bromide ion.
  • Pros: The resulting bond is a stable thioether (C-S-C), immune to retro-Michael exchange.

  • Cons: Slower kinetics; requires a better leaving group environment or higher pH to drive the reaction to completion compared to Michael acceptors.[3]

  • Fluorogenic Property: The C-Br bond quenches the coumarin fluorescence via the heavy-atom effect. Upon substitution with a thiol, this quenching is relieved, resulting in a strong fluorescent signal (Turn-On).[4]

Mechanistic Pathway Diagram

ReactionPathways cluster_0 Maleimide Pathway (Michael Addition) cluster_1 Coumarin Pathway (SN2 Alkylation) M_Start Maleimide Probe (Non-Fluorescent or Pre-Fluor) M_Int Thiosuccinimide Adduct (Initial Conjugate) M_Start->M_Int Thiol (R-SH), pH 6.5-7.5 Fast (k ~1000 M-1s-1) M_Stable Ring-Opened Succinamic Acid (Hydrolytically Stable) M_Int->M_Stable Hydrolysis (pH > 8.0) Slow Stabilization M_Lost Free Thiol + Maleimide (Deconjugation) M_Int->M_Lost Retro-Michael (Plasma/Glutathione) C_Start 4-Bromomethyl-7-hydroxycoumarin (Quenched/Low Fluor) C_End 7-Hydroxycoumarin Thioether (High Fluorescence) C_Start->C_End Thiol (R-SH), pH 8.0+ SN2 Alkylation Irreversible

Figure 1: Comparative reaction pathways. Note the reversibility risk in the Maleimide pathway versus the irreversible stability of the Coumarin pathway.

Head-to-Head Performance Metrics

FeatureMaleimide Probes4-Bromomethyl-7-hydroxycoumarin (Bhc)
Reaction Type Michael Addition (Addition)Nucleophilic Substitution (

)
Reaction Speed Fast (Minutes to Hours)Moderate/Slow (Hours to Overnight)
Optimal pH 6.5 – 7.58.0 – 9.0 (Requires thiolate anion)
Selectivity High for Cys over Lys at pH < 7.5Moderate; can react with Carboxyls/Amines if unregulated
Bond Stability Reversible (Retro-Michael risk)Irreversible (Chemically Stable)*
Fluorescence Usually pre-fluorescent (always "on")Fluorogenic (Turns "on" after reaction)
pH Sensitivity Dye-dependent (Fluorescein is pH sensitive)High (Phenolic -OH

); max fluor at pH > 8
Primary Use Protein/Antibody ConjugationHPLC Derivatization, Small Molecule Analysis

*Note: While chemically stable, coumarin-thioethers are photocleavable with UV light (350-365 nm), a property often used for "caging" applications.

Experimental Protocols

Maleimide Labeling (Protein/Antibody Focus)

Best for: Antibodies, Enzymes, and heat-sensitive proteins.

Reagents:

  • Labeling Buffer: PBS (pH 7.[5][6][7][8]2) + 5 mM EDTA (to prevent oxidation).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[8]

Workflow:

  • Reduction: If thiols are oxidized (disulfides), treat protein (1-10 mg/mL) with 10-fold molar excess of TCEP for 30 mins at room temperature.[6] Note: TCEP does not need to be removed before maleimide addition.

  • Conjugation: Add Maleimide probe (dissolved in DMSO) to the protein solution at a 10-20 molar excess.

    • Critical Step: Keep organic solvent (DMSO) < 10% v/v to avoid protein denaturation.

  • Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.

  • Quenching: Add excess 2-Mercaptoethanol or Cysteine to consume unreacted maleimide.

  • Purification: Remove excess dye via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis.

Bhc Labeling (Small Molecule/Peptide Focus)

Best for: HPLC analysis of thiols, fatty acids, or creating stable peptide tracers.

Reagents:

  • Labeling Buffer: 100 mM Borate or Carbonate Buffer (pH 8.5) or Acetone/Acetonitrile with catalytic base (Triethylamine).

  • Catalyst: 18-crown-6 (optional, enhances reaction in organic solvents).

Workflow:

  • Preparation: Dissolve 4-bromomethyl-7-hydroxycoumarin in Acetone or Acetonitrile (1-10 mM).

  • Reaction Setup: Mix the thiol-containing sample with the Bhc solution.

    • Ratio: Use 5-10 molar excess of Bhc.

    • pH Adjustment: Ensure the apparent pH is > 8.0 using Triethylamine or carbonate buffer. The

      
       reaction requires the deprotonated thiolate (
      
      
      
      ).
  • Incubation:

    • Standard: Heat at 40-50°C for 30-60 minutes.

    • Room Temp: Incubate for 4-12 hours in the dark.

  • Termination: Acidify with dilute Formic Acid (stops the reaction and stabilizes the phenol group for HPLC).

  • Detection: Analyze via HPLC with Fluorescence Detection.

    • Excitation: ~360-370 nm.

    • Emission: ~450-460 nm.

    • Note: Fluorescence is pH dependent. For maximum signal during detection, ensure the mobile phase or post-column environment is basic (pH > 8) to ionize the 7-hydroxyl group.

Critical Analysis & Decision Matrix

The "Turn-On" Advantage

Bhc derivatives utilize the Heavy Atom Effect . The bromine atom facilitates intersystem crossing, quenching fluorescence in the unreacted state. When the thiol displaces the bromine, this quenching pathway is removed, and the coumarin becomes highly fluorescent.

  • Implication: This allows for "no-wash" protocols in some analytical applications, as the unreacted reagent has significantly lower background fluorescence compared to maleimide-fluorophores.

The Stability Paradox

While Bhc forms a chemically stable thioether, it introduces Photochemical Instability . Coumarin-4-ylmethyl derivatives are classic "caging groups."

  • Warning: Exposure to strong UV light (350-365 nm) can cleave the C-S bond, releasing the thiol. Avoid direct UV exposure during storage of Bhc-conjugates. Maleimides do not suffer from this photo-lability.

Decision Matrix: When to use which?
ScenarioRecommended ProbeReason
Labeling a monoclonal antibody (mAb) Maleimide Mild conditions (pH 7) preserve protein structure; fast kinetics.
Quantifying thiols in cell lysate via HPLC Bhc Fluorogenic "turn-on" reduces background; stable product survives chromatography.
In vivo tracking (long term) Bhc (or Bromoacetamide) Irreversible bond prevents exchange with serum albumin/glutathione.
Intracellular pH sensing Bhc The 7-hydroxyl group (

) acts as a pH sensor post-labeling.

References

  • Mechanism of Maleimide-Thiol Reaction & Stability

    • Title: Stability of Maleimide-Thiol Conjug
    • Source: Chemistry: A European Journal (2020)
    • URL:[Link]

  • Coumarin-Based Thiol Caging and Labeling

    • Title: 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging[9]

    • Source: N
    • URL:[Link]

  • Fluorescence Properties of Hydroxycoumarins

    • Title: Multitarget evaluation of 4-substituted 7-hydroxycoumarin deriv
    • Source: Springer Medizin
    • URL:[Link]

  • Comparison of Thiol Reactivity (Maleimide vs. Haloacetyls)

    • Title: Differential reactivity of maleimide and bromoacetyl functions with thiols[10][11]

    • Source: Bioconjug
    • URL:[Link]

  • Protocol for Maleimide Labeling Title: Protocol: Maleimide Labeling of Protein Thiols Source: Biotium Technical Guide

Sources

Safety & Regulatory Compliance

Safety

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one: Proper Disposal &amp; Handling Protocol

[1] Executive Summary & Chemical Profile[2] 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin or BBMHC) is a potent fluorescent labeling reagent targeting carboxyl and phenolic gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2]

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (also known as 4-Bromomethyl-7-hydroxycoumarin or BBMHC) is a potent fluorescent labeling reagent targeting carboxyl and phenolic groups. Its utility stems from the high reactivity of its bromomethyl group (


), which acts as an electrophilic alkylating agent.

Critical Safety Directive: Because this compound is an alkylating agent , it poses a risk of interacting with biological nucleophiles (DNA/RNA), classifying it as a potential mutagen. Disposal procedures must prioritize total containment and chemical segregation over simple dilution.

Physicochemical & Hazard Data
PropertySpecification
CAS Number 161798-25-0
Molecular Formula

Functional Hazards Alkylating Agent , Lachrymator, Skin/Eye Irritant
Signal Word WARNING (Potential Mutagenic Hazard)
Reactivity Reacts violently with strong oxidizers and strong bases.[1] Hydrolyzes slowly in moisture.
Waste Class Halogenated Organic (Due to Bromine content)

Waste Segregation & Classification Strategy

Proper segregation is the first line of defense. Do not mix this compound with general non-hazardous waste or non-halogenated solvents.

The "Two-Stream" Protocol
  • Solid Waste Stream: For contaminated gloves, weigh boats, pipette tips, and dry powder residue.

  • Liquid Waste Stream: For mother liquors, reaction mixtures, and dissolved stock solutions.

DOT Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, Tips) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, Solutions) StateCheck->Liquid Liquid Trace Trace/Contaminated Items Solid->Trace Bulk Bulk Chemical Solid->Bulk LiquidType Solvent Base? Liquid->LiquidType BinA Solid Hazardous Waste Bin (Double Bagged) Trace->BinA Seal & Label Bulk->BinA Dissolve first if required by local EHS, else Bag BinB Halogenated Solvent Waste (Carboy) LiquidType->BinB Organic/Mixed BinC Aqueous Waste (Trace Organics) LiquidType->BinC Purely Aqueous (Rare)

Figure 1: Decision matrix for segregating 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one waste streams. Note that "Halogenated" is the default classification.

Routine Disposal Procedures

A. Solid Waste (Consumables & Residue)

Objective: Prevent particulate dispersion and contact exposure.

  • Containment: Place all contaminated items (tips, tubes, weighing paper) immediately into a clear, chemically resistant plastic bag (polyethylene).

  • Double-Bagging: Seal the primary bag and place it inside a second bag or a rigid hazardous waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid debris contaminated with 4-(Bromomethyl)-7-hydroxycoumarin."

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Disposal: Hand over to your institution's EHS department for incineration. Do not autoclave (volatilization risk).

B. Liquid Waste (Reaction Mixtures)

Objective: Segregate halogens to prevent formation of incompatible mixtures in bulk tanks.

  • Collection: Pour waste into a carboy specifically designated for Halogenated Organic Solvents .

    • Why? Even though the solvent (e.g., DMF, DMSO) might be non-halogenated, the presence of the brominated coumarin classifies the entire mixture as halogenated for incineration purposes.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid) or strong alkalis, which could react exothermically with the organic solvent matrix.

  • Labeling:

    • Constituents: List the solvent (e.g., "99% DMSO") and the solute ("<1% 4-(Bromomethyl)-7-hydroxycoumarin").

    • Hazard Checkbox: Flammable (if applicable), Toxic, Irritant.

Spill Response & Chemical Deactivation

In the event of a spill, simple wiping is insufficient due to the alkylating nature of the compound. You must chemically deactivate the reactive site.

The Deactivation Solution (Thiosulfate Quench)

The most effective way to neutralize the electrophilic bromomethyl group is nucleophilic substitution using Sodium Thiosulfate.

Preparation:

  • Reagent: 10% (w/v) Sodium Thiosulfate (

    
    ) in water.
    
  • Optional: Add 1% Sodium Carbonate (

    
    ) to ensure slightly basic pH, accelerating the reaction.
    
Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a respirator (N95 or P100) if powder is airborne.

  • Contain: Cover the spill with paper towels to prevent spreading.

  • Deactivate:

    • Gently pour the 10% Sodium Thiosulfate solution over the paper towels covering the spill.

    • Wait Time: Allow to sit for 30 minutes .

    • Mechanism:[3] The thiosulfate ion attacks the

      
       group, displacing the bromine and forming a non-volatile, water-soluble Bunte salt (thiosulfate ester), effectively removing the alkylating hazard.
      
  • Cleanup:

    • Scoop up the wet towels and place them in a hazardous waste bag.

    • Wipe the surface again with water and detergent.

    • Check for residual fluorescence using a handheld UV lamp (365 nm) if available (the compound is fluorescent).

  • Disposal: Label the waste bag as "Deactivated Chemical Spill Debris" and process as solid hazardous waste.

DOT Diagram: Emergency Spill Workflow

SpillResponse Spill Spill Detected Secure 1. Secure Area (PPE: Nitrile, Goggles) Spill->Secure Cover 2. Cover with Absorbent Pads Secure->Cover Apply 3. Apply 10% Na2S2O3 (Thiosulfate Solution) Cover->Apply Wait 4. Reaction Time (30 Minutes) Apply->Wait Verify 5. UV Check (Fluorescence?) Wait->Verify Clean 6. Final Wash & Disposal Verify->Clean No Signal Repeat Repeat Deactivation Verify->Repeat Signal Persists Repeat->Apply

Figure 2: Emergency response workflow for spills, emphasizing chemical deactivation prior to physical removal.

Regulatory Compliance & Storage

Storage Requirements[1][6][7][8][9][10]
  • Temperature:

    
     (Freezer).
    
  • Environment: Keep dry and dark. Moisture sensitive.

  • Container: Amber glass to prevent photodegradation.

Regulatory References
  • US OSHA: 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).

  • US EPA: 40 CFR 261 (Identification and Listing of Hazardous Waste).

  • EU REACH: Ensure compliance with SVHC (Substances of Very High Concern) protocols if used in industrial quantities.

References

  • PubChem. (2025).[4] 4-Bromomethyl-7-hydroxycoumarin | C10H7BrO3.[4][5] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

[1] Executive Safety Summary Compound: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (Also known as 4-Bromomethyl-7-hydroxycoumarin; BBMHC) CAS: 161798-25-0 Primary Hazard Class: Alkylating Agent / Lachrymator This compound...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (Also known as 4-Bromomethyl-7-hydroxycoumarin; BBMHC) CAS: 161798-25-0 Primary Hazard Class: Alkylating Agent / Lachrymator

This compound is not merely an "irritant"; it is a reactive electrophile designed to covalently modify carboxylic acids and phenols [1]. Its utility in fluorescence labeling stems from the labile carbon-bromine bond, which renders the bromomethyl group highly susceptible to nucleophilic attack. This same mechanism poses a severe biological threat: it can alkylate DNA and proteins, leading to potential mutagenicity and severe tissue damage upon contact [2].

Critical Warning: As a likely lachrymator (tear-inducing agent) similar to its methoxy-analog, exposure to dust or vapors can cause immediate, debilitating eye and respiratory distress [3].

Hazard Mechanistics: The "Why" Behind the Protocol

To ensure compliance, researchers must understand the causality of the hazards.

  • Alkylating Potential: The bromomethyl moiety (

    
    ) is a potent electrophile. Upon contact with biological tissue, it creates irreversible covalent bonds with cellular nucleophiles. This necessitates barrier protection that prevents any skin contact.[1][2]
    
  • Hydrolysis & Acid Generation: In the presence of moisture (mucous membranes, humidity), the C-Br bond hydrolyzes to release Hydrogen Bromide (HBr), a corrosive acid. This explains the requirement for rigorous moisture control and respiratory protection.[3]

  • Photochemical Instability: Coumarin derivatives are photo-active. While primarily a quality control issue, degradation products can have unknown toxicity profiles.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[4] The following matrix prescribes PPE based on the state of the chemical, utilizing a "Defense-in-Depth" strategy.

Protective Layer Solid Handling (Weighing) Solution Handling (Derivatization) Spill Cleanup / Emergency
Respiratory Mandatory: Fume Hood (Face velocity >100 fpm). Backup: N95 or P100 Respirator if hood work is impossible.Fume Hood.Full-face Respirator with Organic Vapor/Acid Gas cartridges.
Ocular Chemical Splash Goggles (ANSI Z87.1). NO Safety Glasses. Chemical Splash Goggles.Chemical Splash Goggles + Face Shield.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield® or 4H® gloves required if using DMSO/DMF solvents.Silver Shield® / Laminate Gloves.[4]
Body Lab Coat (Buttoned, wrist cuffs).Lab Coat + Chemical Resistant Apron.Tyvek® Chemical Resistant Suit.

Expert Insight on Gloves: While Nitrile is generally resistant to solids, the solvents used for this compound (Acetone, DMF, DMSO) permeate nitrile rapidly, carrying the toxic payload with them. For solution work, laminate gloves are non-negotiable. [4]

Operational Workflow: The "Safe Path"

The following diagram illustrates the decision logic for safe handling.

SafeHandling Start Start: Task Assessment StateCheck Check State: Solid vs. Solution Start->StateCheck Solid Solid Handling (Weighing) StateCheck->Solid Powder Solution Solution Handling (Derivatization) StateCheck->Solution Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck Stop STOP WORK Acquire Engineering Controls HoodCheck->Stop No StaticControl Use Anti-Static Gun (Prevent Dust) HoodCheck->StaticControl Yes Weighing Weigh in Closed Vessel (Double Nitrile Gloves) StaticControl->Weighing Reaction Perform Reaction (Light Protected) Weighing->Reaction SolventCheck Solvent: DMSO/DMF? Solution->SolventCheck GloveUpgrade MANDATORY: Silver Shield/Laminate Gloves SolventCheck->GloveUpgrade Yes StandardGloves Double Nitrile OK (Change every 15 mins) SolventCheck->StandardGloves No (e.g. Acetone) GloveUpgrade->Reaction StandardGloves->Reaction Disposal Waste Disposal (Segregated Stream) Reaction->Disposal

Figure 1: Operational Logic Gate for handling 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. Note the critical glove upgrade path for specific solvents.

Detailed Operational Protocols

A. Storage & Stability
  • Environment: Store at -20°C.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) in a desiccator.

  • Light: Protect from light. Wrap containers in aluminum foil or use amber glass.

B. Weighing Protocol (High Risk Step)
  • Context: The solid powder poses the highest inhalation risk due to potential electrostatic dispersion.

  • Engineering Control: Place the balance inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer on the spatula and weighing boat before transfer. This prevents the "jumping powder" effect common with dry organic solids.

  • Transfer: Weigh into a pre-tared vial with a screw cap. Do not weigh onto open paper. Cap the vial immediately after transfer.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (Acetone) immediately after use. Dispose of the tissue as hazardous waste.

C. Solubilization & Reaction
  • Solvent Choice: Soluble in Acetone, DMF, and DMSO.

  • Procedure:

    • Add solvent via syringe through a septum if possible to minimize open exposure.

    • If using DMSO or DMF, don Silver Shield gloves immediately. These solvents act as carriers, transporting the alkylating agent through standard nitrile gloves and into the skin [4].

    • Keep the reaction vessel covered with foil to prevent photo-degradation.

D. Waste Disposal[2][5][7]
  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation: Do not mix with aqueous basic waste (risk of exothermic hydrolysis).

  • Destruction: The preferred method is incineration with flue gas scrubbing to capture bromine/HBr emissions [5].

  • Container Labeling: Clearly mark as "Contains Alkylating Agent/Lachrymator."

Emergency Response Procedures

In case of...

  • Eye Contact (Lachrymator Effect):

    • Immediate Action: Flush with water for minimum 15 minutes at an eyewash station. Hold eyelids open.

    • Medical: Seek immediate ophthalmological evaluation.

  • Skin Contact:

    • Immediate Action: Remove contaminated clothing/gloves immediately. Wash skin with copious soap and water.[1] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.

    • Observation: Monitor for delayed blistering or burns.

  • Spill (Solid):

    • Evacuate the immediate area.[3]

    • Wear full PPE (including respirator).[2][5]

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum.

    • Clean area with weak base (Sodium Bicarbonate solution) to neutralize potential hydrolysis products.

References

  • PubChem. (2025).[6][7] 4-Bromomethyl-7-hydroxycoumarin | C10H7BrO3.[6][7][8] National Library of Medicine. Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (General reference for solvent permeation through nitrile vs.

Sources

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